molecular formula C12H14N4O8 B022512 6-NBDG CAS No. 108708-22-1

6-NBDG

カタログ番号: B022512
CAS番号: 108708-22-1
分子量: 342.26 g/mol
InChIキー: DEPMSUUWSGUYKQ-IWXIMVSXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure given in first source;  MW 342 Da

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPMSUUWSGUYKQ-IWXIMVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910836
Record name 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108708-22-1
Record name 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool for Visualizing Cellular Glucose Uptake in Research and Drug Development

Introduction: 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, or 6-NBDG, is a widely utilized fluorescent analog of glucose. This molecule serves as a powerful tool for researchers in cell biology, oncology, and metabolic diseases to visualize and quantify glucose uptake in living cells. By mimicking the transport of glucose across the cell membrane, this compound provides a window into the metabolic activity of cells, making it an invaluable asset in the study of various physiological and pathological processes, including insulin (B600854) signaling and cancer metabolism. Unlike its counterpart, 2-NBDG, the fluorescent NBD group in this compound is attached to the 6th carbon of the glucose molecule. This structural difference is significant as this compound is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, leading to its accumulation within the cell. This intracellular accumulation allows for robust fluorescent detection and quantification.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism by which this compound enters the cell is through facilitative glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[1][2][3] GLUT1 is a ubiquitously expressed transporter responsible for basal glucose uptake in many cell types. Studies have shown that this compound binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[2] This high affinity, however, is coupled with a much slower permeation rate, 50 to 100 times slower than glucose.[2] Once inside the cell, this compound is not metabolized and accumulates in the cytoplasm, allowing for its visualization and quantification by fluorescence-based techniques such as fluorescence microscopy and flow cytometry.

However, the specificity of this compound as a marker for GLUT-mediated glucose uptake has been a subject of debate within the scientific community. A growing body of evidence suggests that this compound can also enter cells through transporter-independent mechanisms.[1][4] This has led to calls for caution in the interpretation of data obtained using this compound, with recommendations to use specific GLUT inhibitors to confirm the transporter-dependent portion of the uptake.[2]

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReferences
Full Chemical Name 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose
CAS Number 108708-22-1
Excitation Maximum (λex) ~465 nm[5]
Emission Maximum (λem) ~535 nm[5]
Dissociation Constant (Kd) for GLUT1 ~0.13 mM[1]
Michaelis-Menten Constant (Km) for transport via GLUT1 ~262 µM[3]
Quantum Yield (ΦF) Not consistently reported in literature.

Experimental Protocols

Detailed methodologies for the application of this compound in key experiments are provided below.

Protocol 1: Fluorescence Microscopy of this compound Uptake in Cancer Cells

This protocol is adapted for the visualization of glucose uptake in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Glucose-free DMEM

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.

  • Glucose Starvation (Optional but Recommended): On the day of the experiment, gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free DMEM and incubate for 1-2 hours at 37°C and 5% CO2. This step enhances the uptake of this compound.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free DMEM at a final concentration of 50-200 µM. Remove the starvation medium and add the this compound solution to the cells.

  • Incubation: Incubate the cells with this compound for 15-60 minutes at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope. This compound fluorescence can be detected using a standard FITC/GFP filter set. Capture images for subsequent analysis.

Protocol 2: Flow Cytometry Analysis of this compound Uptake

This protocol provides a method for quantifying this compound uptake at a single-cell level.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • Glucose-free RPMI-1640

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Suspension cells: Count and aliquot approximately 1 x 10^6 cells per tube.

    • Adherent cells: Trypsinize, count, and aliquot approximately 1 x 10^6 cells per tube.

  • Glucose Starvation: Wash the cells once with warm PBS and resuspend in glucose-free RPMI-1640. Incubate for 30-60 minutes at 37°C and 5% CO2.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free RPMI-1640 at a final concentration of 50-150 µM. Add the this compound solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

  • Stopping the Uptake: Stop the uptake by adding 2 mL of ice-cold PBS to each tube and immediately centrifuging at 300 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold FACS buffer.

  • Resuspension: Resuspend the cells in 500 µL of FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC or GFP). A negative control (cells without this compound) should be used to set the background fluorescence.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Phosphorylates & Inhibits GLUT4_translocation GLUT4 Translocation to Plasma Membrane AS160->GLUT4_translocation Inhibition of this step promotes GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_Uptake Glucose (this compound) Uptake GLUT4_translocation->Glucose_Uptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental_Workflow_6NBDG start Start: Cell Culture starvation Glucose Starvation (Optional) start->starvation incubation Incubate with this compound starvation->incubation wash Wash with Ice-Cold PBS incubation->wash detection Detection Method wash->detection microscopy Fluorescence Microscopy detection->microscopy Imaging flow_cytometry Flow Cytometry detection->flow_cytometry Quantification fixation Fixation (for Microscopy) microscopy->fixation analysis Data Analysis flow_cytometry->analysis fixation->analysis end End analysis->end

Caption: General experimental workflow for a this compound glucose uptake assay.

References

The Principle of the 6-NBDG Glucose Uptake Assay: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-NBDG glucose uptake assay, a widely utilized method for studying glucose transport in living cells. The guide details the core principles of the assay, provides in-depth experimental protocols, and presents quantitative data for researchers in academia and the pharmaceutical industry.

Core Principles of the this compound Glucose Uptake Assay

The this compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) assay is a fluorescence-based method to measure the uptake of glucose into living cells. This compound is a fluorescently labeled glucose analog where the hydroxyl group at the C-6 position is replaced by a nitrobenzoxadiazole (NBD) fluorophore. This modification allows for the visualization and quantification of glucose transport.

The fundamental principle of the assay lies in the ability of this compound to be transported into cells via glucose transporters (GLUTs), the same protein channels responsible for cellular glucose uptake.[1] Once inside the cell, this compound is not significantly metabolized, leading to its intracellular accumulation. The intensity of the fluorescence emitted by the accumulated this compound is directly proportional to the rate of glucose uptake. This fluorescence can be measured using various techniques, including flow cytometry, fluorescence microscopy, and microplate readers.

A critical aspect of the this compound assay is its high affinity for certain glucose transporters. Notably, this compound exhibits a binding affinity for GLUT1 that is approximately 300 times higher than that of glucose itself.[2] This high affinity has significant implications for the design and interpretation of competitive inhibition experiments. While this strong binding can enhance signal detection, it also means that displacing this compound with unlabeled glucose can be challenging.

It is important to acknowledge an ongoing debate in the scientific community regarding the precise mechanism of this compound uptake. Some studies suggest that in addition to transport via GLUTs, this compound may enter cells through transporter-independent mechanisms.[3] This has led to cautionary notes on interpreting this compound uptake as a direct and sole measure of GLUT-mediated transport. Therefore, proper controls and validation experiments are crucial for robust data interpretation.

Experimental Protocols

Detailed methodologies for performing the this compound glucose uptake assay are provided below for various platforms.

Protocol for Cultured Cells using Flow Cytometry

This protocol is suitable for high-throughput screening and quantitative analysis of glucose uptake in a cell population.

Materials:

  • Cultured cells

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer (or similar glucose-free buffer)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Test compounds or inhibitors (if applicable)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase on the day of the experiment.

  • Cell Treatment (Optional): If testing the effect of a compound, treat the cells with the desired concentrations for the appropriate duration.

  • Glucose Starvation: Gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRB buffer for 15-30 minutes at 37°C to deplete intracellular glucose stores.

  • This compound Incubation: Add this compound to the glucose-free KRB buffer to a final concentration of 50-200 µM. Incubate the cells with the this compound solution for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

  • Termination of Uptake: Stop the uptake by aspirating the this compound solution and washing the cells three times with ice-cold PBS.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface proteins.

  • Flow Cytometry Analysis: Resuspend the cells in ice-cold PBS containing a viability dye (to exclude dead cells from the analysis). Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a 488 nm laser and detecting the emission at ~540 nm.[4]

Protocol for Cultured Cells using Fluorescence Microscopy

This method allows for the visualization of glucose uptake at the single-cell level and provides spatial information.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Same reagents as for the flow cytometry protocol

  • Fluorescence microscope with appropriate filters (Excitation/Emission: ~465/540 nm)

Procedure:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the flow cytometry protocol.

  • Glucose Starvation: Follow step 3 from the flow cytometry protocol.

  • This compound Incubation: Follow step 4 from the flow cytometry protocol.

  • Termination and Washing: Follow step 5 from the flow cytometry protocol.

  • Imaging: Mount the coverslips on a slide with a drop of PBS or imaging buffer. Visualize the cells using a fluorescence microscope. Capture images for qualitative and quantitative analysis of fluorescence intensity.[5]

Protocol for Tissue Explants

This protocol can be adapted for measuring glucose uptake in ex vivo tissue slices.

Materials:

  • Freshly isolated tissue

  • Cutting tool (e.g., vibratome)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer (gassed with 95% O2/5% CO2)

  • This compound

  • Confocal or two-photon microscope

Procedure:

  • Tissue Preparation: Prepare acute tissue slices (e.g., 200-300 µm thick) in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Glucose Starvation: Transfer the slices to glucose-free aCSF for 15-30 minutes.

  • This compound Incubation: Incubate the slices in aCSF containing this compound (e.g., 100-300 µM) for 30-60 minutes.

  • Washing: Wash the slices thoroughly with ice-cold aCSF to remove extracellular this compound.

  • Imaging: Mount the slices in a chamber on the microscope stage and image using a confocal or two-photon microscope.

Data Presentation

The following table summarizes key quantitative data related to the this compound glucose uptake assay from various studies.

ParameterCell TypeValueNotesReference
Binding Affinity (vs. Glucose) Astrocytes (GLUT1)~300x higherExplains the difficulty in competing off this compound with unlabeled glucose.[2]
Permeation Rate (vs. Glucose) Astrocytes50-100x slowerThe bulky NBD group hinders transport through the GLUT channel.[2]
Apparent Km Astrocytes262 ± 138 µMDetermined from dose-response curve of this compound uptake.[6]
Vmax Astrocytes8.6 ± 3.7 µM/minDetermined from dose-response curve of this compound uptake.[6]
Inhibition by Cytochalasin B MIN6 cellsAlmost complete inhibition at 10 µMDemonstrates GLUT-mediated uptake in this cell line.[7]
Inhibition by Phloretin Jurkat cellsDose-dependent inhibitionA known inhibitor of glucose transport.[8]
Insulin (B600854) Stimulation Human primary myotubesSignificant increase in uptakeDemonstrates the utility of the assay in studying insulin signaling.[9]
Effect of BAY-876 (GLUT1 inhibitor) L929 cellsPotent inhibition of [3H]-2-deoxyglucose uptake, but no significant effect on this compound uptakeHighlights the controversy of transporter-independent uptake.[4]

Mandatory Visualizations

Experimental Workflow

G This compound Glucose Uptake Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition seed Seed Cells treat Treat with Compounds (Optional) seed->treat starve Glucose Starvation treat->starve incubate Incubate with this compound starve->incubate terminate Terminate Uptake & Wash incubate->terminate flow Flow Cytometry terminate->flow Suspension microscopy Fluorescence Microscopy terminate->microscopy Adherent plate_reader Plate Reader terminate->plate_reader Suspension/Adherent

Caption: Workflow of the this compound glucose uptake assay.

Insulin Signaling Pathway

G Insulin Signaling Pathway for Glucose Uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS GLUT4_pm GLUT4 Glucose Glucose Glucose->GLUT4_pm Uptake PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_pm

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

References

6-NBDG Fluorescent Glucose Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties, Applications, and Experimental Considerations for the Fluorescent Glucose Analog, 6-NBDG.

Introduction

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, commonly known as this compound, is a fluorescently labeled deoxyglucose analog that has become a widely utilized tool in life sciences research. Its intrinsic fluorescence allows for the real-time monitoring of glucose uptake and transport in living cells and tissues. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and a discussion of its role in studying glucose transport and metabolism. This document is intended for researchers, scientists, and drug development professionals who are considering or are currently using this compound in their experimental workflows.

Core Properties of this compound

The utility of this compound as a fluorescent probe is defined by its chemical and photophysical properties. A summary of these key characteristics is presented below.

Chemical and Physical Properties
PropertyValueSource
Synonym 6-NBD-Glucose[1]
CAS Number 108708-22-1[1][2]
Molecular Formula C₁₂H₁₄N₄O₈[1][2]
Molecular Weight 342.3 g/mol [1][2]
Purity ≥98% (typically as a mixture of anomers)[1][3]
Appearance Crystalline solid[1][2]
Storage Store at -20°C to -30°C, protected from light[1][4]
Stability ≥4 years when stored properly[1]
Photophysical Properties
PropertyValueSource
Excitation Maximum (Ex) ~465 nm[1][2][5]
Emission Maximum (Em) ~535 nm[1][2][5]
Quantum Yield Environment-dependent; specific values not consistently reported in literature.
Photostability Moderate; prolonged exposure to high-intensity light can lead to photobleaching. One study on a similar derivative showed a decrease to 53% of initial energy after 120 minutes of exposure to a 100 mW diode laser.[6]
Solubility
SolventApproximate SolubilitySource
DMSO ~10 mg/mL[1]
DMF ~10 mg/mL[1]
Ethanol Slightly soluble[1]
PBS (pH 7.2) ~10 mg/mL (Aqueous solutions are not recommended for storage for more than one day)[1]

Mechanism of Cellular Uptake and Transport

The precise mechanism of this compound cellular uptake is a subject of ongoing research and some debate. While it is widely used as a probe for glucose transporters, particularly GLUT1, evidence suggests that its transport may be more complex.

It has been reported that this compound has a high affinity for the GLUT1 transporter, binding with an affinity approximately 300 times higher than that of glucose.[7][8] This high affinity, however, also means that its uptake is not efficiently displaced by glucose, and inhibitors like cytochalasin B are less effective at blocking its transport compared to glucose.[7][8] Some studies conclude that at low concentrations, this compound is primarily transported into astrocytes via GLUT1.[7][8]

Conversely, other research indicates that the uptake of this compound can occur independently of membrane glucose transporters.[9][10][11] The bulky NBD group significantly alters the size and shape of the molecule compared to glucose, raising questions about whether it utilizes the same transport mechanisms.[9][11] Studies in L929 murine fibroblasts, which predominantly express GLUT1, have shown that neither pharmacological inhibition nor genetic manipulation of GLUT1 significantly impacts this compound uptake.[9][11] These findings suggest that transporter-independent mechanisms may play a significant role in its cellular entry.[9][11]

Researchers should be aware of this controversy and consider appropriate controls to validate the specificity of this compound uptake in their specific experimental system. Using specific GLUT1 inhibitors, such as 4,6-ethylidene-D-glucose, has been suggested as a more reliable way to confirm the role of GLUT1 in this compound transport.[7]

G cluster_0 GLUT1-Mediated Uptake cluster_1 Transporter-Independent Uptake Extracellular Extracellular this compound GLUT1 GLUT1 Transporter Extracellular->GLUT1 High-affinity binding Intracellular Intracellular this compound GLUT1->Intracellular Translocation Extracellular_TI Extracellular this compound Membrane Plasma Membrane Extracellular_TI->Membrane Non-specific interaction/diffusion Intracellular_TI Intracellular this compound Membrane->Intracellular_TI Internalization

Caption: Proposed mechanisms of this compound cellular uptake.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

In Vitro Glucose Uptake Assay using Fluorescence Microscopy

This protocol is designed for assessing this compound uptake in adherent cells cultured in a 96-well plate.

Materials:

  • Cells of interest

  • Complete culture medium

  • Glucose-free culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and vehicle controls

  • Fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/535 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Pre-incubation: Gently aspirate the culture medium and wash the cells once with warm PBS. Add glucose-free culture medium and incubate for 1-2 hours to deplete intracellular glucose stores.

  • Treatment: Remove the glucose-free medium and add fresh glucose-free medium containing your test compounds or vehicle control. Incubate for the desired treatment period.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free medium at a final concentration of 50-200 µM.[9] Add this solution to the cells and incubate for 10-60 minutes at 37°C. Protect the plate from light. The optimal incubation time should be determined empirically.[12]

  • Washing: At the end of the incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular fluorescence.[9]

  • Imaging: Add 100 µL of PBS or a suitable imaging buffer to each well. Immediately acquire images using a fluorescence microscope.

In Vitro Glucose Uptake Assay using Flow Cytometry

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Glucose-free culture medium

  • This compound stock solution

  • PBS

  • Test compounds and vehicle controls

  • Flow cytometer with a 488 nm excitation laser

Methodology:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using a gentle dissociation reagent.

  • Pre-incubation: Resuspend the cells in glucose-free culture medium and incubate for 1-2 hours.

  • Treatment: Treat the cells with your experimental compounds in glucose-free medium.

  • This compound Incubation: Add this compound to a final concentration of 50-200 µM and incubate for 10-60 minutes at 37°C, protected from light.[9]

  • Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and wash twice with cold PBS.[12]

  • Analysis: Resuspend the cells in cold PBS or flow cytometry buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.

G cluster_workflow Experimental Workflow for this compound Glucose Uptake Assay Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Pre_Incubate Pre-incubate in Glucose-Free Medium Seed_Cells->Pre_Incubate Treat Treat with Test Compounds Pre_Incubate->Treat Add_NBDG Incubate with this compound (50-200 µM) Treat->Add_NBDG Wash Wash with Cold PBS Add_NBDG->Wash Analyze Analyze Fluorescence Wash->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Flow_Cytometry Flow Cytometry Analyze->Flow_Cytometry End End Microscopy->End Flow_Cytometry->End

Caption: General experimental workflow for a this compound uptake assay.

Applications in Research and Drug Development

This compound is a versatile tool with applications across various research fields:

  • Metabolic Studies: It is used to study glucose metabolism in different cell types, including cancer cells, neurons, and immune cells.[13][14]

  • Drug Screening: this compound is employed in high-throughput screening assays to identify compounds that modulate glucose uptake.

  • Disease Modeling: The probe can be used to investigate altered glucose metabolism in diseases such as cancer, diabetes, and neurodegenerative disorders.

  • In Vivo Imaging: this compound has been used for in vivo fluorescence imaging to monitor glucose transport in tissues and animal models.[15]

Signaling Pathways

While this compound is primarily a tool for studying glucose transport, its application can provide insights into signaling pathways that regulate cellular metabolism. For instance, changes in this compound uptake can reflect the activity of pathways that control the expression and localization of glucose transporters.

G cluster_pathway Signaling Pathways Influencing Glucose Uptake Growth_Factor Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation GLUT_Translocation GLUT Translocation to Membrane PI3K_Akt->GLUT_Translocation Stimulation Glucose_Uptake Increased Glucose Uptake (Measured by this compound) GLUT_Translocation->Glucose_Uptake Results in

Caption: Simplified signaling pathway leading to glucose uptake.

Conclusion

This compound is a valuable fluorescent probe for the study of glucose transport and metabolism. Its ease of use in fluorescence microscopy and flow cytometry makes it an attractive alternative to radiolabeled glucose analogs. However, researchers must be mindful of the ongoing debate surrounding its precise mechanism of cellular uptake and design experiments with appropriate controls to ensure the valid interpretation of their results. This technical guide provides a foundational understanding of this compound's properties and applications, serving as a resource for its effective implementation in scientific research.

References

A Technical Guide to 6-NBDG: Structure, Function, and Application in Cellular Glucose Uptake Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG), a fluorescently labeled deoxyglucose analog. This document details its molecular structure, mechanism of action, and its application in the study of cellular glucose transport and metabolism. It is designed to be a valuable resource for researchers in cellular biology, oncology, and metabolic diseases, as well as professionals involved in drug discovery and development.

Core Concepts: Structure and Function of this compound

This compound is a synthetic molecule that mimics glucose, allowing for the visualization and quantification of glucose uptake in living cells. Its structure consists of a glucose molecule where the hydroxyl group at the C-6 position is replaced by a fluorescent group, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This modification prevents its metabolism beyond the initial transport into the cell, leading to intracellular accumulation and a measurable fluorescent signal.

The primary function of this compound is as a tracer for glucose transport, predominantly through Glucose Transporters (GLUTs). While it is a valuable tool, it is important to note that its transport kinetics and specificity can differ from that of native glucose.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its specific excitation and emission characteristics, as well as its interaction with cellular transport machinery.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₄O₈--INVALID-LINK--
Molecular Weight 342.26 g/mol --INVALID-LINK--
Excitation Maximum (Ex) ~465-485 nm--INVALID-LINK--, --INVALID-LINK--
Emission Maximum (Em) ~535-550 nm--INVALID-LINK--, --INVALID-LINK--
Appearance Orange to red solid--INVALID-LINK--
Solubility Soluble in DMSO and DMF (~10 mg/mL)--INVALID-LINK--
Kinetic Parameters of this compound Transport

The interaction of this compound with glucose transporters, particularly GLUT1, has been characterized, revealing a high binding affinity but a slower translocation rate compared to glucose.

ParameterValueCell Type/SystemReference
Km (Michaelis constant) 262 ± 138 µMCultured Astrocytes (GLUT1)--INVALID-LINK--
Vmax (Maximum velocity) 8.6 ± 3.7 µM/minCultured Astrocytes (GLUT1)--INVALID-LINK--
Binding Affinity (KD) for GLUT1 0.13 mMCultured Astrocytes--INVALID-LINK--
Relative Permeation Rate 50-100 times slower than glucoseCultured Astrocytes--INVALID-LINK--

Experimental Protocols for Measuring this compound Uptake

The following sections provide detailed methodologies for quantifying this compound uptake using common laboratory techniques.

Fluorescence Microscopy

This method allows for the direct visualization of this compound uptake at the single-cell level.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides.

  • Glucose-free cell culture medium (e.g., glucose-free DMEM).

  • This compound stock solution (e.g., 5 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP).

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Glucose Starvation (Optional but Recommended): To enhance this compound uptake, aspirate the culture medium and wash the cells twice with warm PBS. Then, incubate the cells in glucose-free medium for 30-60 minutes at 37°C.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Remove the starvation medium and add the this compound-containing medium to the cells.

  • Incubation: Incubate the cells with this compound for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental condition.

  • Washing: Aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular probe and stop further uptake.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for NBD fluorescence (Excitation: ~488 nm, Emission: ~530 nm).

  • Image Analysis: Quantify the fluorescence intensity per cell or per unit area using image analysis software (e.g., ImageJ/Fiji).

Flow Cytometry

Flow cytometry enables the high-throughput quantification of this compound uptake in a population of single cells.

Materials:

  • Cells of interest grown in suspension or adherent cells detached into a single-cell suspension.

  • Glucose-free cell culture medium.

  • This compound stock solution.

  • PBS.

  • FACS tubes.

  • Flow cytometer with a 488 nm laser and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot approximately 1 x 10⁶ cells per FACS tube.

    • For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve membrane integrity. Wash and resuspend the cells in glucose-free medium, then aliquot into FACS tubes.

  • Glucose Starvation (Optional): Centrifuge the cells, discard the supernatant, and resuspend in glucose-free medium. Incubate for 30-60 minutes at 37°C.

  • This compound Incubation: Add this compound to the cell suspension to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C, protected from light.

  • Stopping the Reaction: Stop the uptake by adding a large volume of ice-cold PBS and immediately centrifuging the cells at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any unbound this compound.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., PBS with 1% BSA).

  • Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of control (untreated) cells.

Fluorescence Plate Reader Assay

This high-throughput method is suitable for screening and quantifying average this compound uptake in a cell population.

Materials:

  • Cells of interest cultured in a 96-well black, clear-bottom plate.

  • Glucose-free cell culture medium.

  • This compound stock solution.

  • PBS.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Glucose Starvation (Optional): On the day of the assay, gently wash the cells with warm PBS and then incubate in glucose-free medium for 30-60 minutes at 37°C.

  • This compound Incubation: Remove the starvation medium and add 100 µL of glucose-free medium containing the desired concentration of this compound (50-200 µM) to each well.

  • Incubation: Incubate the plate for 15-60 minutes at 37°C.

  • Washing: Aspirate the this compound solution and wash the wells three times with 200 µL of ice-cold PBS per well.

  • Fluorescence Measurement: Add 100 µL of PBS or a suitable lysis buffer to each well and immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths set appropriately for NBD (Ex: ~485 nm, Em: ~535 nm).

  • Data Analysis: Subtract the background fluorescence from wells containing no cells. The resulting fluorescence values are proportional to the amount of this compound taken up by the cells.

Signaling Pathways and Experimental Workflows

The uptake of glucose, and by extension this compound, is a tightly regulated process, often studied in the context of insulin (B600854) signaling and cancer metabolism.

Insulin Signaling Pathway and GLUT4 Translocation

Insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake. This compound can be used to probe this pathway.

Insulin_Signaling_Pathway Insulin Insulin Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates GLUT4 Vesicle GLUT4 Vesicle Plasma Membrane Plasma Membrane GLUT4 Vesicle->Plasma Membrane Fuses with Glucose Uptake Glucose Uptake Plasma Membrane->Glucose Uptake via GLUT4 PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt/PKB Akt/PKB PDK1->Akt/PKB Phosphorylates/ Activates Akt/PKB->GLUT4 Vesicle Promotes translocation AS160 AS160 Akt/PKB->AS160 Phosphorylates/ Inhibits AS160->GLUT4 Vesicle Inhibits translocation (when active) This compound This compound This compound->Glucose Uptake Tracer

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for Assessing Glucose Uptake in Cancer Cells

Cancer cells often exhibit increased glucose uptake, a phenomenon known as the Warburg effect. This compound is a useful tool for studying this metabolic characteristic and for screening potential therapeutic agents that target glucose metabolism.

Cancer_Cell_Glucose_Uptake_Workflow Start Start Decision Decision Add Vehicle Control Add Vehicle Control Decision->Add Vehicle Control No Add Test Compound Add Test Compound Decision->Add Test Compound Yes Process Process Incubate (15-60 min) Incubate (15-60 min) Process->Incubate (15-60 min) Data Data Analyze and Compare Analyze and Compare Data->Analyze and Compare End End Seed Cancer Cells Seed Cancer Cells Culture Overnight Culture Overnight Seed Cancer Cells->Culture Overnight Culture Overnight->Decision Treatment? Incubate Incubate Add Vehicle Control->Incubate Add Test Compound->Incubate Incubate->Process Add this compound Wash with cold PBS Wash with cold PBS Incubate (15-60 min)->Wash with cold PBS Measure Fluorescence Measure Fluorescence Wash with cold PBS->Measure Fluorescence Measure Fluorescence->Data Acquire Data Analyze and Compare->End Conclusion

Caption: Workflow for measuring this compound uptake in cancer cells.

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of its limitations:

  • Transporter Specificity: Although primarily taken up by GLUTs, some studies suggest that this compound may also enter cells through transporter-independent mechanisms.[1] It is crucial to use appropriate controls, such as co-incubation with excess D-glucose or GLUT inhibitors (e.g., cytochalasin B), to confirm GLUT-mediated uptake.

  • Different Kinetics: The larger size and different chemical properties of this compound compared to glucose result in different transport kinetics.[2][3][4] Therefore, results obtained with this compound should be interpreted as a relative measure of glucose transport capacity rather than an absolute quantification of glucose flux.

  • Photostability and Cytotoxicity: Like many fluorescent dyes, NBD is susceptible to photobleaching. Care should be taken to minimize light exposure during experiments. At high concentrations or with prolonged incubation, this compound may exhibit cytotoxicity.

Conclusion

This compound remains an invaluable tool for the qualitative and semi-quantitative analysis of glucose uptake in living cells. Its fluorescent properties enable a wide range of applications, from single-cell imaging to high-throughput screening. By understanding its structure, function, and the nuances of its application, researchers can effectively leverage this compound to gain critical insights into cellular metabolism in both health and disease, thereby advancing research and the development of novel therapeutics.

References

6-NBDG as a Tool for Studying Glucose Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog that has been employed as a tool to visualize and quantify glucose uptake in living cells. Its fluorescence allows for real-time analysis through various methods, including fluorescence microscopy, flow cytometry, and plate-based assays, offering a non-radioactive alternative to traditional tracer studies. However, a growing body of evidence highlights significant caveats to its use as a direct proxy for glucose transport. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a critical discussion of its transport mechanisms, detailed experimental protocols, and a guide to essential validation and control experiments. The aim is to equip researchers with the knowledge to utilize this compound effectively and interpret the resulting data with appropriate caution.

Introduction to this compound

This compound was developed as a tool to monitor glucose transport in real-time and at the single-cell level, surmounting some of the limitations of radioisotopic methods.[1] The molecule consists of a glucose scaffold with a nitrobenzoxadiazole (NBD) fluorophore attached at the C-6 position. This modification prevents its phosphorylation by hexokinase and subsequent entry into the glycolytic pathway, leading to its accumulation inside the cell.[1] While this accumulation is the basis for its use in uptake assays, the bulky NBD group significantly alters the molecule's interaction with glucose transporters compared to native glucose.

Physicochemical and Fluorescent Properties

Understanding the fundamental properties of this compound is crucial for designing and interpreting experiments.

PropertyValue/DescriptionReference
Full Name 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose[2][3]
Molecular Formula C₁₂H₁₄N₄O₈[4]
Excitation Maximum ~471 nm[5]
Emission Maximum ~500-600 nm[5]
Storage Store at -20°C to -80°C, protected from light.[4]
Metabolism Not metabolized; accumulates intracellularly.[3][6]

The Complexities of this compound Transport

A critical aspect of using this compound is the understanding that its cellular uptake is not a simple reflection of glucose transport. While it does interact with glucose transporters, particularly GLUT1, its transport kinetics and mechanisms are markedly different from glucose.

Interaction with GLUT1: High Affinity, Low Transport Rate

Studies in astrocytes have shown that this compound binds to the GLUT1 transporter with an affinity approximately 300 times higher than that of glucose itself.[2][7] This high affinity, however, is coupled with a much slower translocation rate across the cell membrane, estimated to be 50-100 times slower than glucose.[2]

This paradoxical kinetic behavior explains why glucose is a poor competitor for this compound uptake; the high affinity of this compound for the transporter means that even high concentrations of glucose cannot efficiently displace it.[2][7] Similarly, the intracellular GLUT inhibitor cytochalasin B is less effective at inhibiting this compound uptake compared to its effect on glucose transport.[2][6][8]

Evidence for Transporter-Independent Uptake

A significant body of research now indicates that a substantial portion of this compound uptake can occur through mechanisms independent of known glucose transporters.[5][9] Studies in L929 murine fibroblasts, which exclusively express GLUT1 for glucose uptake, have demonstrated that neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly impacts this compound uptake, while dramatically reducing the uptake of radiolabeled 2-deoxyglucose.[5] This suggests that this compound can enter cells through other, as yet uncharacterized, pathways.

The following diagram illustrates the proposed dual-entry model for this compound, highlighting both the GLUT1-dependent and the putative transporter-independent pathways.

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GLUT1 {GLUT1 Transporter} NBDG_in Accumulated This compound GLUT1->NBDG_in Unknown {Unknown Transporter / Pathway} Unknown->NBDG_in NBDG_out This compound NBDG_out->GLUT1 High Affinity Binding, Slow Transport NBDG_out->Unknown Transporter-Independent Uptake G start Seed Cells starve Glucose Starvation (1-2 hours) start->starve starve->split pre_treat Pre-treatment with Vehicle (Experimental Group) split->pre_treat pre_inhibit Pre-treatment with Inhibitor (Control Group) split->pre_inhibit add_nbdg Add this compound (30-60 min) pre_treat->add_nbdg pre_inhibit->add_nbdg wash Wash 3x with ice-cold PBS add_nbdg->wash measure Measure Fluorescence (Microscopy, Flow Cytometry, or Plate Reader) wash->measure G Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake NBDG_readout Increased this compound Uptake? (Requires Validation) Glucose_uptake->NBDG_readout Inferred from

References

The Fluorescent Glucose Analog 6-NBDG: A Technical Guide to its Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled glucose analog that has become a widely utilized tool in cell biology and drug discovery for the real-time monitoring of glucose uptake. Its intrinsic fluorescence allows for the visualization and quantification of glucose transport in living cells, offering a significant advantage over traditional radioisotope-based methods. This technical guide provides a comprehensive overview of the discovery and development of this compound, its biochemical properties, and its application in cellular bioenergetics and high-throughput screening. A critical examination of its transport mechanisms, including both glucose transporter (GLUT)-dependent and -independent pathways, is presented. Detailed experimental protocols for its synthesis and use in glucose uptake assays are provided, along with a compilation of key quantitative data. Furthermore, this guide includes graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in biomedical research.

Discovery and Development

Fluorescently-tagged glucose analogs, including this compound, were first developed in the 1980s to provide a safer and more temporally resolved method for studying glucose transport compared to radiolabeled glucose analogs.[1] The core concept was to attach a fluorophore to a glucose molecule in a position that would be recognized by glucose transporters but would not interfere with its initial binding and transport across the cell membrane. The nitrobenzoxadiazole (NBD) fluorophore was chosen for its relatively small size and favorable spectral properties, which are sensitive to the polarity of its environment.

The development of this compound, and its isomer 2-NBDG, has been pivotal in enabling the study of glucose metabolism in real-time and at the single-cell level. However, a significant body of research has emerged that calls into question the assumption that this compound uptake is solely mediated by glucose transporters.[2][3] Several studies have demonstrated that this compound can enter cells through transporter-independent mechanisms, a critical consideration for the interpretation of experimental results.[2][3]

Biochemical Properties and Mechanism of Action

This compound is a derivative of deoxyglucose where the hydroxyl group at the 6-position is replaced with an amino group conjugated to the NBD fluorophore. This modification prevents its phosphorylation by hexokinase, the first enzymatic step in glycolysis. As a result, this compound is trapped within the cell, allowing for its accumulation and subsequent detection by fluorescence microscopy or flow cytometry.

The primary mechanism of this compound uptake is considered to be via glucose transporters (GLUTs), a family of membrane proteins that facilitate the transport of glucose across the plasma membrane. However, the bulky NBD group can influence the binding affinity and transport kinetics. Notably, this compound has been shown to have a significantly higher binding affinity for GLUT1 than glucose itself.[4][5] This high affinity can lead to complexities in competitive inhibition assays with unlabeled glucose.

The ongoing debate regarding the contribution of GLUT-independent uptake mechanisms, such as passive diffusion or endocytosis, necessitates careful experimental design and the use of appropriate controls to accurately attribute this compound uptake to specific transport pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biochemical properties and transport kinetics of this compound.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Wavelength (Ex)~465-475 nm[6]
Emission Wavelength (Em)~540-550 nm[6]

Table 2: Kinetic Parameters of this compound Transport in Astrocytes (via GLUT1)

ParameterValueReference
Vmax8.6 ± 3.7 µM/min[7]
Km262 ± 138 µM[7]
Binding Affinity (KD) relative to Glucose~300 times higher[4][5]

Experimental Protocols

Chemical Synthesis of this compound
  • Synthesis of 6-amino-6-deoxy-D-glucose: This precursor can be synthesized from D-glucose through a multi-step process involving selective protection of hydroxyl groups, activation of the primary hydroxyl group at the C6 position (e.g., by tosylation), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the amine.

  • Reaction with NBD-Cl: The resulting 6-amino-6-deoxy-D-glucose is then reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in a suitable solvent with a base to facilitate the nucleophilic aromatic substitution, yielding this compound.

Detailed Protocol (Hypothesized):

  • Step 1: Synthesis of 6-amino-6-deoxy-D-glucose hydrochloride.

    • Protect the anomeric hydroxyl and other secondary hydroxyl groups of D-glucose.

    • Selectively tosylate the primary hydroxyl group at the C6 position using p-toluenesulfonyl chloride in pyridine.

    • Displace the tosyl group with sodium azide in a polar aprotic solvent like DMF to form 6-azido-6-deoxy-D-glucose.

    • Reduce the azide group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    • Deprotect the hydroxyl groups and isolate the product as the hydrochloride salt.

  • Step 2: Synthesis of this compound.

    • Dissolve 6-amino-6-deoxy-D-glucose hydrochloride in a polar solvent such as methanol (B129727) or a mixture of methanol and water.

    • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amino group.

    • Add a solution of NBD-Cl in a suitable solvent (e.g., methanol or ethanol) to the reaction mixture.

    • Stir the reaction at room temperature, protected from light, until the reaction is complete (monitored by TLC).

    • Purify the product using column chromatography on silica (B1680970) gel.

    • Characterize the final product by NMR and mass spectrometry.

Glucose Uptake Assay using this compound and Flow Cytometry

This protocol provides a general workflow for measuring glucose uptake in cultured cells using this compound and analysis by flow cytometry.

Materials:

  • Cultured cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free cell culture medium (e.g., glucose-free DMEM)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or other cell detachment solution

  • Flow cytometer

  • Optional: GLUT inhibitors (e.g., Cytochalasin B, BAY-876)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation: On the day of the assay, aspirate the complete medium and wash the cells once with warm PBS. Add glucose-free medium to each well and incubate for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Aspirate the starvation medium and add the this compound solution to the cells.

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 15-60 minutes) at 37°C. This time should be optimized for the specific cell type and experimental conditions.

  • Termination of Uptake: To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Cell Collection and Staining (Optional): Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet the cells. The cell pellet can be resuspended in PBS containing a viability dye if desired.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC channel (typically around 530 nm). The mean fluorescence intensity of the cell population is proportional to the amount of this compound uptake.

Controls:

  • Unstained cells: To set the baseline fluorescence.

  • Inhibitor control: Pre-incubate cells with a known GLUT inhibitor before adding this compound to assess the contribution of GLUT-mediated transport.

  • Competition control: Co-incubate cells with an excess of unlabeled glucose to compete for transporter binding.

Visualizations

Signaling Pathway: Insulin-Stimulated GLUT4 Translocation

Insulin_Signaling_GLUT4_Translocation Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_Vesicle GLUT4 Vesicles AS160->GLUT4_Vesicle Inhibition Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Fusion GLUT4_Translocation GLUT4 Translocation Glucose_Uptake Glucose (this compound) Uptake Extracellular_Glucose Extracellular Glucose (this compound) Extracellular_Glucose->Plasma_Membrane

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow: this compound Glucose Uptake Assay

Experimental_Workflow_6NBDG_Uptake Start Start: Seed Cells Incubate Incubate (24-48h) Start->Incubate Starve Wash & Starve (Glucose-free medium, 1-2h) Incubate->Starve Add_6NBDG Add this compound (50-200 µM) Starve->Add_6NBDG Incubate_6NBDG Incubate (15-60 min) Add_6NBDG->Incubate_6NBDG Wash Wash 3x with ice-cold PBS Incubate_6NBDG->Wash Detach Detach Cells (e.g., Trypsin) Wash->Detach Analyze Analyze by Flow Cytometry or Microscopy Detach->Analyze End End: Quantify Uptake Analyze->End

Caption: A typical experimental workflow for a this compound glucose uptake assay.

Logical Relationship: GLUT1 Transport Kinetics of this compound

GLUT1_Kinetics_6NBDG Extracellular Extracellular This compound GLUT1_out GLUT1 (outward-facing) Extracellular->GLUT1_out Binding GLUT1_NBDG_out GLUT1-6-NBDG (outward-facing) GLUT1_out->GLUT1_NBDG_out High Affinity GLUT1_NBDG_in GLUT1-6-NBDG (inward-facing) GLUT1_NBDG_out->GLUT1_NBDG_in GLUT1_in GLUT1 (inward-facing) GLUT1_NBDG_in->GLUT1_in Dissociation GLUT1_in->GLUT1_out Intracellular Intracellular This compound GLUT1_in->Intracellular Release

Caption: Simplified model of GLUT1-mediated this compound transport kinetics.

Conclusion

This compound has proven to be a valuable tool for the study of glucose transport and metabolism. Its fluorescent properties offer a significant advantage for real-time, single-cell analysis. However, researchers must be cognizant of the potential for GLUT-independent uptake mechanisms and design their experiments accordingly with appropriate controls. The continued development and characterization of fluorescent glucose analogs will undoubtedly provide even more powerful tools for dissecting the complexities of cellular bioenergetics and for the discovery of novel therapeutics targeting metabolic pathways. This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to effectively utilize this important fluorescent probe in their studies.

References

6-NBDG Specificity for Glucose Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescent glucose analog widely used to monitor glucose uptake in living cells. Its utility stems from its intrinsic fluorescence, which allows for real-time imaging and quantification of its cellular accumulation. However, the specificity of this compound for glucose transporters (GLUTs and SGLTs) is a subject of considerable scientific debate. While some evidence suggests it acts as a high-affinity ligand for certain transporters, particularly GLUT1, a growing body of research indicates that its cellular uptake can be mediated by transporter-independent mechanisms. This guide provides a comprehensive overview of the current understanding of this compound specificity, presents the conflicting evidence, and offers detailed experimental protocols for researchers to validate the uptake mechanism of this compound in their specific experimental systems.

The Controversy: Transporter-Mediated vs. Transporter-Independent Uptake

The core of the debate surrounding this compound lies in two conflicting models of its cellular entry.

Model 1: High-Affinity Transporter-Mediated Uptake

One line of research proposes that this compound is a specific substrate for glucose transporters, particularly GLUT1. Studies in astrocytes have suggested that this compound binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[1][2] This high-affinity binding, coupled with a much slower translocation rate across the membrane, is proposed to explain why glucose is an inefficient competitor for this compound uptake and why some GLUT inhibitors, like cytochalasin B, are less effective at blocking its entry compared to glucose.[1][2][3]

Model 2: Transporter-Independent Uptake

Conversely, compelling evidence, notably from studies on L929 murine fibroblasts which exclusively express GLUT1, demonstrates that neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly impacts this compound uptake.[4][5] This suggests that in certain cell types, transporter-independent pathways, such as endocytosis or other undefined membrane transport mechanisms, may be the predominant routes of entry.[4][5] The bulky fluorescent NBD group significantly alters the size and shape of the molecule compared to glucose, lending plausibility to the idea that it may not utilize the same transport machinery.[4][6]

This conflicting evidence underscores the critical need for researchers to empirically determine the mechanism of this compound uptake in their specific cell or tissue model rather than assuming transporter specificity.

Quantitative Data on this compound and Glucose Transporter Interaction

Quantitative kinetic data for this compound across the spectrum of glucose transporters is notably sparse in the literature. The most detailed information is available for GLUT1, though it is at the center of the controversy. Data for other GLUT isoforms and SGLTs is largely qualitative or absent.

Table 1: Summary of Quantitative and Qualitative Data on this compound Interaction with Glucose Transporters

TransporterParameterValueCell Type / SystemKey Findings & CaveatsCitation(s)
GLUT1 Binding Affinity (KD)~0.13 mMAstrocytes (modeled)Estimated to be ~300x higher affinity than glucose (KD ~40 mM). This is a calculated value from a kinetic model.[7][8]
Transport Rate50-100 times slower than glucoseAstrocytesThe high-affinity binding does not translate to efficient transport.[1][2][3]
InhibitionUptake is largely unaffected by pharmacological inhibition (BAY-876, Cytochalasin B) or siRNA knockdown of GLUT1.L929 FibroblastsStrongly suggests a predominant transporter-independent uptake mechanism in this cell line.[4][5]
GLUT2 TransportImplied to be a substrate.INS1E cells, T-cellsGLUT2 inhibition with BAY-876 was shown to block this compound uptake. No kinetic data (Km, Vmax) is available.
GLUT3 TransportSuggested as a potential transporter.RetinaNo direct experimental data is available to confirm transport or determine kinetics.
GLUT4 TransportUsed as a tool to measure uptake.Skeletal Muscle, AdipocytesThis compound is used in assays for GLUT4 activity, but specific kinetic parameters for this compound are not reported.[7]
SGLT1/SGLT2 TransportUnlikely to be a significant substrate.GeneralStudies suggest other fluorescent analogs (e.g., 1-NBDG) are better suited for studying SGLTs. Lack of inhibition by Na+ gradient collapse in erythrocytes argues against SGLT transport.[9][10]

Experimental Protocols for Validating this compound Specificity

Given the ambiguity surrounding its uptake mechanism, it is imperative for researchers to perform validation experiments. The following protocols provide a framework for dissecting the mechanism of this compound entry in a given cellular context.

Pharmacological Inhibition Assay

This assay aims to determine if known inhibitors of glucose transport can block the uptake of this compound.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well for plate reader, 24-well for flow cytometry, or glass-bottom dishes for microscopy).

  • This compound (e.g., 50-200 µM final concentration).

  • Glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • GLUT inhibitors:

    • Cytochalasin B (pan-GLUT inhibitor, working concentration 10-20 µM).

    • BAY-876 (potent and specific GLUT1 inhibitor, working concentration 100 nM).

    • Phloretin (pan-GLUT and SGLT inhibitor, working concentration 100-200 µM).

  • SGLT inhibitors:

    • Phlorizin (dual SGLT1/SGLT2 inhibitor, working concentration 100 µM).

    • Dapagliflozin (specific SGLT2 inhibitor, working concentration 500 nM).

  • Competitor:

    • D-glucose (high concentration, e.g., 25-50 mM).

  • Plate reader, flow cytometer, or fluorescence microscope.

Protocol:

  • Seed cells and grow to desired confluency.

  • Wash cells twice with warm, glucose-free buffer to remove endogenous glucose.

  • Pre-incubate cells with the inhibitors or high D-glucose in glucose-free buffer for 30-60 minutes at 37°C. Include a vehicle-only control (e.g., DMSO).

  • Add this compound to each well to the final desired concentration and incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold buffer.

  • Quantify the intracellular fluorescence using a plate reader, flow cytometer, or by imaging.

  • Interpretation: A significant reduction in this compound fluorescence in the presence of inhibitors compared to the vehicle control suggests uptake is mediated by the targeted transporters. Lack of inhibition suggests a transporter-independent mechanism.

Genetic Knockdown Assay

This method uses RNA interference to specifically reduce the expression of a target transporter to assess its role in this compound uptake.

Materials:

  • Cells of interest.

  • siRNA targeting the glucose transporter of interest (e.g., SLC2A1 for GLUT1).

  • Non-targeting control siRNA.

  • Transfection reagent.

  • This compound.

  • [3H]-2-deoxyglucose (for a positive control).

  • Equipment for Western blotting, flow cytometry, and scintillation counting.

Protocol:

  • Transfect cells with the target-specific siRNA or control siRNA according to the manufacturer's protocol (e.g., using 50 nM siRNA).

  • Incubate cells for 48-72 hours to allow for protein knockdown.

  • Confirm Knockdown: Harvest a subset of cells and perform Western blotting to confirm a significant reduction in the target transporter protein level.

  • Perform Uptake Assays:

    • For the remaining cells, perform the this compound uptake assay as described in section 3.1 (without pharmacological inhibitors).

    • In parallel, perform a [3H]-2-deoxyglucose uptake assay as a positive control to confirm that the knockdown functionally impairs glucose transport.

  • Interpretation: A significant decrease in [3H]-2-deoxyglucose uptake in knockdown cells confirms the functional effect of the siRNA. If this compound uptake is also significantly reduced, it indicates that the targeted transporter is involved. If this compound uptake is unchanged despite successful knockdown, it points to a transporter-independent mechanism.[5]

Endocytosis Inhibition Assay

This assay tests whether this compound enters the cell via endocytosis.

Materials:

  • Cells of interest.

  • This compound.

  • Endocytosis inhibitor, such as Dynasore (a dynamin inhibitor). The IC50 is ~15 µM, with 80 µM often used for a complete block.[11]

  • Glucose-free buffer.

Protocol:

  • Wash cells twice with warm, glucose-free buffer.

  • Pre-incubate cells with Dynasore (e.g., 80 µM) for 30 minutes at 37°C. Include a vehicle-only control.

  • Add this compound and incubate for the desired time.

  • Stop the uptake by washing with ice-cold buffer.

  • Quantify intracellular fluorescence.

  • Interpretation: A significant reduction in this compound uptake in the presence of Dynasore suggests that the uptake is, at least in part, dependent on dynamin-mediated endocytosis.

Visualizing Workflows and Mechanisms

Graphviz diagrams can help clarify the complex relationships and experimental logic described.

G cluster_0 Proposed Mechanisms of this compound Cellular Uptake NBDG_ext This compound (Extracellular) GLUT1 GLUT1 Transporter NBDG_ext->GLUT1 High-Affinity Binding (KD ~0.13 mM) Endo Endocytic Pathway (e.g., Pinocytosis) NBDG_ext->Endo Non-specific engulfment NBDG_int_glut This compound (Intracellular) GLUT1->NBDG_int_glut Slow Translocation NBDG_int_endo This compound (Intracellular) Endo->NBDG_int_endo Vesicular Transport label_model1 Model 1: Transporter-Mediated label_model2 Model 2: Transporter-Independent

Caption: Proposed mechanisms of this compound cellular uptake.

G cluster_1 Experimental Workflow for Validating this compound Specificity start Start: Culture cells of interest wash Wash with Glucose-Free Buffer start->wash split wash->split pharm Pharmacological Inhibition (GLUT/SGLT inhibitors, high glucose) split->pharm Assay 1 genetic Genetic Inhibition (siRNA/CRISPR for target transporter) split->genetic Assay 2 endo Endocytosis Inhibition (e.g., Dynasore) split->endo Assay 3 incubate Incubate with this compound pharm->incubate genetic->incubate endo->incubate measure Wash & Quantify Fluorescence (Plate Reader, Flow Cytometry, Microscopy) incubate->measure analyze Analyze Data & Compare to Controls measure->analyze conclusion Conclusion on Uptake Mechanism analyze->conclusion

Caption: Experimental workflow for validating this compound specificity.

G cluster_2 Decision Tree for Interpreting this compound Uptake Data q1 Is this compound uptake significantly blocked by GLUT inhibitors (e.g., BAY-876)? q2 Is uptake blocked by endocytosis inhibitors (e.g., Dynasore)? q1->q2 No res1 Uptake is likely GLUT-mediated. q1->res1 Yes q3 Does transporter knockdown (e.g., GLUT1 siRNA) reduce uptake? q2->q3 No res2 Uptake is likely endocytosis-mediated. q2->res2 Yes res4 Complex/mixed mechanism. Both pathways may contribute. q2->res4 Partially q3->res1 Yes res3 Uptake mechanism is likely non-transporter, non-endocytic, or involves un-tested transporters. q3->res3 No

Caption: Decision tree for interpreting this compound uptake data.

Conclusion and Best Practices

The use of this compound as a fluorescent probe for glucose uptake is a powerful technique, but it must be approached with caution and rigorous validation. The assumption that this compound is a specific substrate for GLUTs in all cell types is not supported by the current literature. For researchers and drug development professionals, the following best practices are recommended:

  • Acknowledge the Controversy: Be aware of the conflicting evidence regarding this compound's mechanism of uptake.

  • Perform Validation: In any new cell line or experimental model, perform the validation assays described above (pharmacological, genetic, and endocytosis inhibition) to determine the mechanism of entry.

  • Use Positive Controls: When performing inhibition or knockdown experiments, always include a validated glucose analog, such as [3H]-2-deoxyglucose, as a positive control to ensure the experimental manipulation is functionally effective.[5]

  • Consider Alternatives: Depending on the experimental question, other fluorescent glucose analogs like 2-NBDG (which has its own set of controversies) or the newer 1-NBDG (reported to be a substrate for SGLTs) might be considered, but they also require thorough validation.[9][10]

References

The In Vitro Biological Activity of 6-NBDG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), a fluorescently labeled deoxyglucose analog. This compound is a valuable tool for studying glucose transport and metabolism in living cells. This document summarizes key quantitative data, details experimental protocols for its use, and illustrates the cellular processes involved.

Introduction to this compound

This compound is a fluorescent glucose analog that has been utilized to monitor glucose uptake and transport in a variety of in vitro models. Its structure consists of a glucose molecule with a nitrobenzoxadiazole (NBD) fluorophore attached at the 6th carbon position. A key feature of this compound is that it is generally considered to be non-metabolizable, meaning that unlike its counterpart 2-NBDG, it is not phosphorylated by hexokinase upon entering the cell. This characteristic allows for the specific measurement of glucose transport without the confounding factor of subsequent metabolic trapping. The fluorescence properties of the NBD group, with excitation and emission maxima around 465 nm and 540 nm respectively, make it suitable for detection by fluorescence microscopy and flow cytometry.

Mechanism of Cellular Uptake: A Topic of Debate

The precise mechanism by which this compound enters cells is a subject of ongoing scientific discussion. Two primary models have been proposed: uptake via glucose transporters (GLUTs) and a transporter-independent mechanism.

GLUT1-Mediated Transport

A significant body of evidence suggests that this compound is transported into cells, particularly astrocytes, via the GLUT1 transporter. One study kinetically validated this compound as a probe for GLUT1, demonstrating that it binds to this transporter with an affinity approximately 300 times higher than that of glucose.[1][2] This high-affinity binding, however, is paired with a much slower permeation rate, estimated to be 50 to 100 times slower than glucose.[1] The high affinity for GLUT1 has been proposed to explain why this compound uptake is not efficiently displaced by glucose in competitive assays.[1]

Transporter-Independent Uptake

Conversely, compelling research, primarily conducted in L929 murine fibroblasts which predominantly express GLUT1, suggests that this compound uptake is independent of glucose transporters.[3][4][5] These studies employed pharmacological inhibition of GLUT1, as well as genetic overexpression and knockdown of the transporter. The results indicated that these manipulations had no significant impact on this compound binding or uptake, while they did affect the transport of radiolabeled 2-deoxyglucose.[3] This has led to the hypothesis that the bulky NBD fluorophore allows the molecule to enter cells through other, as-yet-unidentified, transporter-independent mechanisms.[3][4]

It is plausible that the mechanism of this compound uptake is cell-type dependent, which could reconcile these conflicting findings. Researchers should therefore carefully validate the uptake mechanism in their specific experimental model.

Quantitative Data on this compound In Vitro Activity

The following tables summarize the available quantitative data for the in vitro biological activity of this compound. It is important to note that comprehensive data across a wide range of cell lines is limited in the current literature.

Table 1: Kinetic Parameters of this compound Uptake

Cell TypeVmaxKmCitation
Cultured Astrocytes8.6 ± 3.7 µM/min262 ± 138 µM[6]

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50Citation
Data Not Available---

Note: Extensive searches did not yield specific IC50 values for this compound cytotoxicity. It is generally used at concentrations ranging from 50 µM to 200 µM in uptake assays. Researchers should perform their own cytotoxicity assays to determine the optimal non-toxic concentration for their specific cell line and experimental duration.

Experimental Protocols

The following are detailed protocols for measuring this compound uptake in vitro using fluorescence microscopy and flow cytometry. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

This compound Glucose Uptake Assay by Fluorescence Microscopy

This method allows for the visualization and semi-quantitative analysis of this compound uptake in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or Hank's Balanced Salt Solution (HBSS)

  • Treatment compounds (e.g., insulin, GLUT inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 70-80% confluency on the day of the experiment.

  • Cell Starvation: On the day of the assay, wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRB or HBSS for 1-2 hours at 37°C to deplete intracellular glucose stores.

  • Compound Treatment (Optional): If investigating the effect of a compound on glucose uptake, add the compound at the desired concentration to the starvation buffer for the appropriate pre-incubation time.

  • This compound Incubation: Prepare a working solution of this compound (e.g., 100 µM) in glucose-free KRB or HBSS. Remove the starvation buffer and add the this compound solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular this compound and stop further uptake.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use a consistent imaging setup (e.g., exposure time, gain) for all samples to allow for comparison.

  • Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

This compound Glucose Uptake Assay by Flow Cytometry

This method provides a quantitative measure of this compound uptake in a population of suspended or adherent cells.

Materials:

  • Cells in suspension or adherent cells to be detached

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free KRB buffer or HBSS

  • Treatment compounds

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Protocol:

  • Cell Preparation: For adherent cells, follow steps 2 and 3 from the microscopy protocol. For suspension cells, wash and resuspend in glucose-free KRB or HBSS.

  • This compound Incubation: Add this compound to the cell suspension to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C with gentle agitation.

  • Stopping the Uptake: After incubation, add an excess of ice-cold PBS to the cell suspension and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the this compound signal in the FITC or equivalent channel. Record the mean fluorescence intensity for each sample.

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of this compound uptake and a general experimental workflow.

G Proposed Mechanisms of this compound Cellular Uptake GLUT1 GLUT1 Transporter 6-NBDG_intracellular_glut This compound (Intracellular) GLUT1->6-NBDG_intracellular_glut Slow translocation 6-NBDG_extracellular This compound (Extracellular) 6-NBDG_extracellular->GLUT1 High-affinity binding Independent_pathway Transporter-Independent Pathway 6-NBDG_extracellular->Independent_pathway Entry 6-NBDG_intracellular_ind This compound (Intracellular) Independent_pathway->6-NBDG_intracellular_ind G General Experimental Workflow for this compound Uptake Assay Start Seed Cells Starve Starve cells in glucose-free medium Start->Starve Treat Treat with compounds (optional) Starve->Treat Incubate Incubate with this compound Treat->Incubate Wash Wash with ice-cold PBS Incubate->Wash Analyze Analyze Wash->Analyze Microscopy Fluorescence Microscopy Analyze->Microscopy Flow Flow Cytometry Analyze->Flow G Insulin Signaling Pathway and this compound Uptake Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Phosphorylation Insulin_Receptor->IRS1 Akt Akt Activation IRS1->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation 6NBDG_uptake This compound Uptake GLUT4_translocation->6NBDG_uptake measures

References

A Technical Guide to 6-NBDG: The Fluorescent Glucose Analog for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), a widely utilized fluorescent analog of glucose. It details its spectral properties, mechanism of cellular uptake, and comprehensive protocols for its application in monitoring glucose transport in live cells.

Introduction: What is this compound?

This compound is a fluorescent derivative of glucose where the hydroxyl group at the 6-carbon position is replaced by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group. This modification allows for the visualization and quantification of glucose uptake into living cells using fluorescence-based imaging and analysis techniques, such as fluorescence microscopy and flow cytometry.[1][2] Unlike its isomer, 2-NBDG, this compound is considered non-hydrolyzable, meaning it is not further metabolized within the cell, which can simplify the interpretation of uptake data.[3] It has been employed as a probe for studying glucose transport, particularly through the GLUT1 transporter.[4][5]

Fluorescence and Spectral Properties

The fluorescence of this compound is conferred by the NBD fluorophore. A key characteristic of NBD is that its fluorescence is sensitive to the polarity of its environment. The excitation and emission maxima of this compound are in the blue-green region of the visible spectrum, making it compatible with standard fluorescein (B123965) (FITC) filter sets.

Quantitative Spectroscopic Data
PropertyValueCitation
Excitation Maximum (λex) ~465 - 471 nm[3][4][6]
Emission Maximum (λem) ~535 - 540 nm[3][4][6]
Recommended Filter Set Standard FITC/GFP[3]
Molar Extinction Coefficient (ε) Data not available for this compound
Fluorescence Quantum Yield (Φ) Data not available for this compound

Mechanism of Action and Cellular Uptake

This compound is designed to act as a proxy for glucose, utilizing the same cellular machinery for transport across the plasma membrane.

The Glucose Transport Pathway

Glucose, a polar molecule, cannot freely diffuse across the lipid bilayer of the cell membrane. Its entry is facilitated by two main families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). This compound is primarily used to study uptake via the GLUT family, particularly GLUT1, which is ubiquitously expressed in many cell types.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6-NBDG_out This compound GLUT1 GLUT1 Transporter 6-NBDG_out->GLUT1 Binding Glucose_out Glucose Glucose_out->GLUT1 Binding (Competition) 6-NBDG_in Accumulated This compound (Fluorescent Signal) GLUT1->6-NBDG_in Transport Glucose_in Glucose GLUT1->Glucose_in Transport Metabolism Glycolysis Glucose_in->Metabolism

Figure 1. Simplified signaling pathway of this compound uptake via the GLUT1 transporter.

A Note of Caution: Transporter-Independent Uptake

While this compound has been shown to have a very high affinity for GLUT1, potentially 300 times higher than glucose itself, a growing body of evidence suggests that its cellular uptake is not solely dependent on glucose transporters.[5][7] Studies have demonstrated that pharmacologic inhibition or genetic knockdown of GLUT1 does not always abolish this compound uptake, indicating that transporter-independent mechanisms may be involved.[7][8] This is a critical consideration when designing experiments and interpreting data, as the fluorescence signal from this compound may not always be a direct and exclusive measure of GLUT-mediated glucose transport.[7][8]

Experimental Protocols

The following are generalized protocols for measuring this compound uptake. These should be optimized for specific cell types and experimental conditions.

A. Glucose Uptake Assay using Fluorescence Microscopy

This protocol is suitable for qualitative or semi-quantitative analysis of this compound uptake in adherent cells.

G A 1. Seed Cells Seed cells in a multi-well plate (e.g., 96-well, black, clear bottom) and culture overnight. B 2. Glucose Starvation (Optional) Replace culture medium with glucose-free medium and incubate for 1-2 hours. A->B C 3. Treatment Treat cells with experimental compounds in glucose-free medium. B->C D 4. This compound Incubation Add this compound (e.g., 50-200 µM final concentration) to each well and incubate for 15-60 minutes at 37°C. Protect from light. C->D E 5. Wash Remove this compound solution and wash cells 2-3 times with ice-cold PBS to stop uptake. D->E F 6. Imaging Image cells immediately using a fluorescence microscope with a FITC filter set (Ex/Em: ~465/540 nm). E->F

Figure 2. Experimental workflow for this compound uptake assay using fluorescence microscopy.

Detailed Methodology:

  • Cell Plating: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-incubation: Gently aspirate the culture medium. For baseline measurements, wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS) and then incubate in a glucose-free balanced salt solution (like HBSS) for 1-2 hours at 37°C to deplete intracellular glucose.

  • Treatment: If testing inhibitors or stimulators of glucose uptake, add the compounds to the glucose-free medium and incubate for the desired period.

  • This compound Labeling: Add this compound to the wells at a final concentration of 50-200 µM. The optimal concentration and incubation time (typically 15-60 minutes) should be determined empirically for each cell line.[8] All incubation steps with this compound must be performed in the dark to prevent photobleaching.

  • Stopping the Reaction: To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold DPBS. The low temperature significantly reduces membrane transport.

  • Analysis: Add fresh DPBS to the wells and immediately acquire images using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~465 nm; Emission: ~540 nm). Quantify the mean fluorescence intensity per cell using image analysis software.

B. Glucose Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in both adherent and suspension cells on a single-cell basis.

G A 1. Prepare Cell Suspension Culture cells and prepare a single-cell suspension (e.g., 5 x 10^5 cells/mL). For adherent cells, detach using a gentle dissociation reagent. B 2. Glucose Starvation & Treatment Incubate cells in glucose-free medium, with or without experimental compounds, in microcentrifuge tubes or a multi-well plate. A->B C 3. This compound Incubation Add this compound (e.g., 50-100 µM final concentration) and incubate for 15-60 minutes at 37°C. Protect from light. B->C D 4. Stop & Wash Stop uptake by adding ice-cold PBS. Centrifuge cells at low speed (e.g., 300 x g) at 4°C. Wash 2x with cold PBS. C->D E 5. Resuspend & Analyze Resuspend cell pellet in cold FACS buffer. Analyze immediately on a flow cytometer (e.g., FL1 channel). D->E

Figure 3. Experimental workflow for this compound uptake assay using flow cytometry.

Detailed Methodology:

  • Cell Preparation: Prepare a single-cell suspension of approximately 0.5 - 1.0 x 10⁶ cells/mL. For adherent cells, detach them using a non-enzymatic solution like TrypLE Express to preserve membrane protein integrity.[8]

  • Pre-incubation and Treatment: Transfer the cell suspension to microcentrifuge tubes or a V-bottom 96-well plate. Centrifuge, remove the supernatant, and resuspend in glucose-free medium with or without experimental compounds. Incubate as required.

  • This compound Labeling: Add this compound to the cell suspension at a final concentration of 50-100 µM and incubate for 15-60 minutes at 37°C, protected from light.[8]

  • Stopping the Reaction: Stop the uptake by adding a large volume of ice-cold PBS. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Washing: Aspirate the supernatant and wash the cell pellet twice more with ice-cold PBS, centrifuging between washes.

  • Analysis: Resuspend the final cell pellet in a suitable FACS buffer (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC or FL1). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of this compound uptake.[8]

Conclusion

This compound is a valuable tool for visualizing and quantifying glucose uptake in living cells. Its straightforward application with standard fluorescence detection equipment makes it accessible for many laboratories. However, researchers must remain cognizant of the evidence suggesting that its uptake may not be exclusively mediated by glucose transporters. Appropriate controls, such as the use of known GLUT inhibitors and comparison with isotopic glucose uptake assays, are highly recommended to validate findings and ensure accurate interpretation of the results.

References

Understanding 6-NBDG Cellular Uptake Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake mechanisms of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG), a widely used fluorescent glucose analog. Understanding its transport dynamics is critical for the accurate interpretation of experimental data in metabolic research and drug development. This document summarizes key findings on its transport kinetics, details relevant experimental protocols, and visualizes the involved pathways.

Core Concepts: The Dual-Pathway Uptake of this compound

The cellular uptake of this compound is not as straightforward as that of native glucose. Evidence points to a complex process involving at least two distinct types of pathways: transporter-mediated and transporter-independent. This duality is a critical consideration for researchers, as the predominant pathway can be cell-type specific and influenced by experimental conditions.

Transporter-Mediated Uptake: A Focus on GLUT1

While this compound is an analog of glucose, its bulky fluorescent NBD group significantly alters its interaction with glucose transporters (GLUTs).[1][2] The most studied interaction is with GLUT1, the ubiquitous glucose transporter.

Key characteristics of this interaction are:

  • High Binding Affinity: this compound binds to the GLUT1 transporter with an affinity approximately 300 times higher than that of glucose itself.[3][4][5]

  • Slow Translocation: Despite its high affinity, the translocation of this compound across the cell membrane via GLUT1 is 50-100 times slower than glucose.[3][4]

This high-affinity, low-translocation model explains a key experimental observation: the uptake of this compound is often not efficiently displaced by high concentrations of glucose.[3][4] Furthermore, it accounts for the reduced effectiveness of certain GLUT1 inhibitors, like cytochalasin B, in blocking this compound uptake compared to their effect on glucose transport.[3][4]

Transporter-Independent Uptake

A significant body of evidence demonstrates that this compound can enter cells through mechanisms that do not involve canonical glucose transporters.[1][2][6] Studies using pharmacological inhibition or genetic knockdown of GLUT1 have shown that this compound uptake persists, whereas the transport of radiolabeled glucose analogs like [³H]-2-deoxyglucose is significantly diminished.[1][2]

The precise nature of these transporter-independent pathways is an area of ongoing investigation, but potential mechanisms include:

  • Passive Diffusion/Adhesion: Some level of passive entry or non-specific binding to the cell surface has been observed, particularly in non-viable cells or during short incubation periods.[7]

  • Endocytosis: While the uptake kinetics of this compound are generally inconsistent with mass transport by endocytosis (which is typically linear over time), a form of receptor-mediated endocytosis has been proposed as a possibility.[1]

The existence of these alternative pathways underscores the need for caution when using this compound as a direct proxy for glucose transporter activity.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6NBDG_ext This compound GLUT1 GLUT1 Transporter 6NBDG_ext->GLUT1 High-Affinity Binding TIM Transporter- Independent Mechanisms 6NBDG_ext->TIM Passive Diffusion / Endocytosis 6NBDG_int This compound GLUT1->6NBDG_int Slow Translocation TIM->6NBDG_int

Figure 1: Dual pathways for this compound cellular uptake.

Quantitative Data Summary

Compiling precise kinetic parameters for this compound is challenging due to the dual uptake pathways and cell-type variability. The following tables summarize available quantitative and qualitative data.

Table 1: Kinetic Parameters for this compound and Glucose (GLUT1-Mediated)
ParameterThis compoundD-GlucoseCell Type / ModelCitation
Binding Affinity (KD) ~0.13 mM~40 mMAstrocytes (Model)[8][9]
Relative Affinity ~300x higher than glucoseBaselineAstrocytes (Model)[3][4]
Translocation Rate Very Slow (e.g., ~0.19/s in model)Fast (e.g., ~3000/s in model)Astrocytes (Model)[8][9]
Permeation Rate 50-100x slower than glucoseBaselineAstrocytes[3][4]
Table 2: Inhibition of Glucose Analog Uptake
InhibitorTarget(s)Effect on this compound UptakeEffect on [³H]-2-DG UptakeCell TypeCitation
BAY-876 GLUT1 (selective)Minimal inhibitionPotent inhibitionL929 Fibroblasts[1]
WZB-117 GLUT1No inhibition; may promote bindingPotent inhibitionL929 Fibroblasts[1]
Cytochalasin B GLUTs (endofacial site)Less effective than on glucosePotent inhibitionAstrocytes, L929[1][3][4]
4,6-ethylidine-D-glucose GLUTs (exofacial site)Recommended for specificity studiesPotent inhibitionAstrocytes[3][4]
Phlorizin SGLTsBlocks Na+-dependent uptakeBlocks Na+-dependent uptakeKidney Cells[10]

Regulation by Signaling Pathways: The PI3K/Akt Axis

The activity of glucose transporters, particularly GLUT1, is not static. It is dynamically regulated by intracellular signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of GLUT1 trafficking and, consequently, glucose uptake.[11][12]

Activation of the PI3K/Akt pathway, often triggered by growth factors, promotes the translocation of GLUT1 from intracellular vesicles to the plasma membrane.[13][14] This increases the number of available transporters on the cell surface, enhancing the cell's capacity for glucose uptake. Conversely, inhibition of the PI3K/Akt pathway leads to reduced surface GLUT1 levels and decreased glucose uptake.[11][14] This regulatory mechanism is crucial in both normal physiology and in pathological states like cancer, where the PI3K/Akt pathway is often constitutively active.[11]

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Vesicle Intracellular GLUT1 Vesicle Akt->Vesicle Promotes Translocation GLUT1_PM GLUT1 at Plasma Membrane Vesicle->GLUT1_PM

Figure 2: PI3K/Akt pathway regulating GLUT1 trafficking.

Experimental Protocols

The following are generalized protocols for measuring this compound uptake using common laboratory methods. Note: Optimal conditions (e.g., cell density, this compound concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Protocol 1: this compound Uptake Assay using a Microplate Reader

This method is suitable for high-throughput analysis of adherent cells.

  • Cell Plating: Seed cells in a black-wall, clear-bottom 96-well plate at a predetermined density (e.g., 1.0 x 10⁴ cells/well) and allow them to adhere overnight.

  • Cell Washing: Gently remove the culture medium. Wash cells once with 100 µL/well of Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Starvation (Optional but Recommended): Incubate cells in 100 µL/well of glucose-free buffer (e.g., Hank's Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C to upregulate glucose transporters.

  • Inhibitor Pre-incubation (if applicable): Remove starvation buffer and add buffer containing inhibitors or vehicle control. Incubate for the desired time (e.g., 30 minutes).

  • This compound Incubation: Remove the pre-incubation solution. Add 100 µL/well of pre-warmed, glucose-free buffer containing this compound (e.g., 50-200 µM). Protect the plate from light. Incubate for 30-60 minutes at 37°C.

  • Terminate Uptake: Remove the this compound solution. Wash the cells three times with 150 µL/well of ice-cold DPBS to stop the uptake and remove extracellular probe.

  • Fluorescence Measurement: Add 100 µL/well of DPBS or a suitable lysis buffer. Read the fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Normalization: Normalize fluorescence readings to cell number or total protein content (e.g., via a BCA or Bradford assay performed on the cell lysate).

Protocol 2: this compound Uptake Assay using Flow Cytometry

This method provides single-cell resolution and is ideal for suspension cells or for co-staining with surface markers.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of ~1 x 10⁶ cells/mL in glucose-free buffer (e.g., HBSS or glucose-free RPMI).

  • Starvation (Optional): Incubate the cell suspension at 37°C for 30-60 minutes.

  • Inhibitor Pre-incubation (if applicable): Add inhibitors or vehicle control to the cell suspension and incubate as required.

  • This compound Incubation: Add this compound to the desired final concentration (e.g., 50-200 µM). Protect tubes from light. Incubate at 37°C for 30-60 minutes, with occasional gentle mixing.

  • Terminate Uptake: Stop the reaction by adding a large volume (e.g., 2 mL) of ice-cold wash buffer (e.g., PBS with 0.5% BSA) and immediately centrifuging the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Cell Washing: Discard the supernatant and wash the cell pellet once or twice more with ice-cold wash buffer.

  • Antibody Staining (if applicable): If analyzing specific subpopulations, resuspend the cell pellet in buffer containing fluorescently-conjugated antibodies against surface markers and incubate on ice for 30 minutes in the dark.

  • Final Resuspension: Wash cells once more to remove unbound antibodies. Resuspend the final cell pellet in 0.5 mL of FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA).

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, detecting the this compound signal in the channel typically used for FITC or GFP (e.g., FL1).

cluster_analysis Analysis start Start: Prepare Single-Cell Suspension or Plated Cells wash1 Wash Cells (e.g., DPBS) start->wash1 starve Optional: Starve in Glucose-Free Medium (30-60 min) wash1->starve inhibit Add Inhibitors / Vehicle (if applicable) starve->inhibit nbdg Incubate with this compound (30-60 min, 37°C) Protect from Light inhibit->nbdg stop Stop Uptake & Wash (Ice-Cold Buffer) nbdg->stop plate Plate Reader: Read Fluorescence (Ex/Em ~485/535 nm) stop->plate Adherent Cells flow Flow Cytometry: Analyze Fluorescence (FITC/GFP Channel) stop->flow Suspension Cells normalize Normalize Data (to cell number or protein) plate->normalize

Figure 3: General experimental workflow for a this compound uptake assay.

Conclusion and Best Practices

This compound is a valuable tool for visualizing glucose uptake, but its utility as a quantitative measure of GLUT activity must be approached with a clear understanding of its complex transport mechanisms. Key takeaways for researchers include:

  • Acknowledge Dual Pathways: Be aware that both transporter-mediated and transporter-independent mechanisms contribute to this compound uptake. The predominant pathway may vary by cell type.

  • Use Appropriate Controls: When investigating GLUT-mediated transport, use specific inhibitors like BAY-876 (for GLUT1) or exofacial blockers like 4,6-ethylidine-D-glucose as controls, rather than relying solely on competition with unlabeled glucose.[1][3]

  • Optimize Protocols: Empirically determine the optimal this compound concentration and incubation time for your specific cell system to maximize the signal from active transport over passive diffusion or binding.

  • Interpret with Caution: Avoid interpreting changes in this compound fluorescence as a direct, linear measure of changes in glucose transport rates without thorough validation and appropriate controls.

By incorporating these considerations, researchers can leverage the benefits of this compound fluorescence while ensuring the robust and accurate interpretation of their findings in the study of cellular metabolism.

References

The Metabolic Fate of 6-NBDG: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a widely utilized fluorescent glucose analog for monitoring glucose uptake in living cells. A comprehensive review of the existing literature strongly indicates that This compound is not metabolized by cells . Its molecular structure, specifically the bulky fluorescent NBD group attached to the 6th carbon, sterically hinders the phosphorylation of the glucose moiety by hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. This inherent lack of metabolic processing within the primary glucose utilization pathways is a key characteristic that defines its application in cellular biology.

However, it is crucial for researchers to recognize that the uptake of this compound is a complex process and may not exclusively be mediated by glucose transporters (GLUTs). Evidence suggests the involvement of transporter-independent mechanisms, which has significant implications for the interpretation of experimental data where this compound is used as a direct proxy for glucose transport. This guide provides a detailed exploration of the metabolic inertness of this compound, presents quantitative data on its uptake, and offers detailed experimental protocols for its use, while also addressing the critical considerations for data interpretation.

The Biochemical Basis of this compound's Non-Metabolizable Nature

The primary reason for the metabolic stability of this compound lies in its interaction with hexokinase. In the first step of glycolysis, hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to the C-6 hydroxyl group of glucose, forming glucose-6-phosphate. This phosphorylation traps glucose inside the cell and commits it to metabolism.

The structure of this compound, with the large NBD fluorophore covalently attached to the C-6 position, prevents it from fitting into the active site of hexokinase in a manner that allows for phosphorylation. This steric hindrance effectively blocks the initial step of glycolysis, and as a result, this compound is not further processed through glycolysis, the pentose (B10789219) phosphate pathway, or glycogen (B147801) synthesis. While its counterpart, 2-NBDG, has the NBD group at the C-2 position and can be phosphorylated to 2-NBDG-6-phosphate, the C-6 modification of this compound is specifically designed to prevent this metabolic step.[1]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Cellular uptake and metabolic fate of Glucose vs. This compound."

Quantitative Data on this compound Uptake

The interaction of this compound with glucose transporters, particularly GLUT1, exhibits unique kinetics compared to glucose. While it is transported into the cell, its affinity for the transporter and the rate of uptake differ significantly.

ParameterValueCell Type/ConditionReference
Binding Affinity (vs. Glucose) ~300 times higher for GLUT1Astrocytes[2]
Uptake Rate (vs. Glucose) 50-100 times slowerAstrocytes[2]
Competition with Glucose Uptake is poorly displaced by glucoseAstrocytes[2]
Uptake in Neurons vs. Astrocytes Faster in neuronsHippocampal and cerebellar slices[3]
GLUT1 Inhibition (BAY-876) Uptake is only partially reducedMurine Neural Retina[4]

Experimental Protocols

This compound Uptake Assay using Fluorescence Microscopy

This protocol provides a method to visualize and semi-quantitatively assess this compound uptake in adherent cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free cell culture medium (e.g., DMEM without glucose)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission ~465/540 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Glucose Starvation: On the day of the experiment, wash the cells twice with warm PBS. Replace the medium with glucose-free medium and incubate for 1-2 hours at 37°C and 5% CO2. This step enhances the uptake of this compound.

  • This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (typically 50-200 µM). Remove the starvation medium and add the this compound containing medium to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using consistent settings for all experimental conditions.

  • Image Analysis (Optional): The mean fluorescence intensity of individual cells can be quantified using image analysis software (e.g., ImageJ/Fiji) to provide a semi-quantitative measure of this compound uptake.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Workflow for this compound uptake assay using fluorescence microscopy."

This compound Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a cell population.

Materials:

  • Suspension cells or adherent cells detached with a non-enzymatic solution

  • This compound stock solution

  • Glucose-free cell culture medium

  • Complete cell culture medium

  • PBS

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., FITC channel)

Procedure:

  • Cell Preparation: Harvest and count the cells. Resuspend the cells in glucose-free medium at a concentration of 1x10^6 cells/mL.

  • Glucose Starvation: Incubate the cell suspension for 1-2 hours at 37°C with gentle agitation.

  • This compound Incubation: Add this compound to the cell suspension to the desired final concentration (e.g., 50-200 µM).

  • Incubation: Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) at 4°C. Discard the supernatant and wash the cells twice with ice-cold FACS buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of ice-cold FACS buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel. A negative control (cells without this compound) should be used to set the background fluorescence.

G

Critical Considerations and Future Directions

The major caveat in using this compound as a glucose tracer is the growing body of evidence for transporter-independent uptake mechanisms . Studies have shown that neither pharmacological inhibition nor genetic knockdown of GLUT1 completely abolishes this compound uptake in some cell lines. This suggests that the lipophilic nature of the NBD moiety may facilitate its passage across the cell membrane through diffusion or other uncharacterized pathways.

Therefore, researchers must exercise caution when interpreting this compound uptake data as a direct and sole measure of GLUT-mediated glucose transport. It is highly recommended to include appropriate controls, such as GLUT inhibitors (e.g., cytochalasin B, BAY-876) and to validate findings with other methods, such as radiolabeled 2-deoxyglucose ([3H]-2-DG) uptake assays, where feasible.

Future research should focus on elucidating the precise mechanisms of transporter-independent this compound uptake to better define its utility and limitations as a research tool. Furthermore, direct biochemical assays using purified hexokinase and this compound as a substrate would provide definitive evidence of its non-metabolizable nature. Comparative metabolomic studies of cells treated with this compound versus 2-NBDG could also offer a more comprehensive understanding of their distinct intracellular fates.

References

A Technical Guide to the Stability and Storage of 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, or 6-NBDG, is a fluorescently labeled glucose analog widely utilized in life sciences research. Its application as a probe for monitoring glucose transport and uptake in living cells is crucial for studies in metabolism, oncology, and neurobiology.[1][2] The integrity of experimental data derived from this compound is intrinsically linked to its chemical stability. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by quantitative data and experimental protocols to ensure its effective use in research.

Physicochemical Properties

This compound is an orange to red solid with a molecular weight of 342.26 g/mol .[1][3] Its fluorescence is environmentally sensitive, with excitation and emission maxima typically around 465-488 nm and 535-542 nm, respectively.[3][4]

Storage Conditions

Proper storage is critical to maintain the integrity and functionality of this compound. Recommendations vary for the compound in its solid form versus in solution.

Solid this compound

Solid this compound is relatively stable when stored under appropriate conditions.

ParameterConditionDurationNotes
Temperature-20°C≥ 4 yearsProtect from light.[4][5]
-5°C to -30°CNot specifiedProtect from light.[5]
AtmosphereInert gas (e.g., Nitrogen)RecommendedTo prevent degradation from air and moisture.[3][4]
This compound in Solution

The stability of this compound is significantly reduced once it is dissolved. The choice of solvent and storage temperature are paramount.

SolventTemperatureDurationNotes
DMSO / DMF-80°C6 monthsProtect from light, stored under nitrogen.[3]
-20°C1 monthProtect from light, stored under nitrogen.[3]
Aqueous Buffer (e.g., PBS, pH 7.2)Not specified≤ 1 dayNot recommended for long-term storage.[4]

Note: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common solvents, with a solubility of approximately 10 mg/mL.[4] It is also soluble in water and PBS, though stability in aqueous solutions is limited.[4][6] When using DMSO, it is advisable to use a freshly opened container as it is hygroscopic, which can affect solubility.[3]

Stability Profile

The stability of this compound can be influenced by several factors, including pH, light exposure, and temperature.

pH Stability
Photostability

This compound is light-sensitive and should be protected from light during storage and handling to prevent photobleaching and degradation. One study noted that the related compound 2-NBDG has lower photostability compared to rhodamine-based probes.[6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a light-protected environment.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).[4] Purging the solvent with an inert gas like nitrogen before use is recommended.[4]

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), ensuring protection from light.[3]

General Protocol for Assessing this compound Stability

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare a fresh solution of this compound in the desired buffer or solvent at a known concentration.

  • Initial Measurement: Immediately measure the initial fluorescence intensity and absorbance spectrum of the solution using a spectrophotometer or plate reader. This will serve as the baseline (T=0).

  • Incubation: Subject the this compound solution to the conditions being tested (e.g., different temperatures, pH values, or light exposure).

  • Time-Point Measurements: At regular intervals, take aliquots of the solution and measure their fluorescence and absorbance.

  • Data Analysis: Plot the fluorescence intensity or absorbance as a function of time. A decrease in either parameter indicates degradation of the compound. Calculate the percentage of remaining this compound at each time point relative to the initial measurement.

Visualization of Pathways and Workflows

Glucose Uptake Pathway via GLUT1

This compound is commonly used to study glucose uptake, which is primarily mediated by glucose transporters (GLUTs). The following diagram illustrates the transport of this compound into a cell via the GLUT1 transporter. While this compound binds to GLUT1 with high affinity, its transport into the cell is slower than that of glucose.[9][10] Unlike glucose, this compound is not readily metabolized, leading to its accumulation within the cell.[11][12]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-NBDG_ext This compound GLUT1 GLUT1 Transporter 6-NBDG_ext->GLUT1 Binding 6-NBDG_int This compound (Accumulation) GLUT1->6-NBDG_int Transport

Caption: Cellular uptake of this compound via the GLUT1 transporter.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines a typical workflow for conducting a stability study of a this compound solution.

G start Prepare this compound Solution initial_measurement Measure Initial Fluorescence (T=0) start->initial_measurement incubation Incubate under Test Conditions initial_measurement->incubation time_point Take Aliquot at Time Point 't' incubation->time_point Interval measurement Measure Fluorescence time_point->measurement analysis Compare with T=0 (Calculate Degradation) measurement->analysis analysis->incubation Continue? end End of Experiment analysis->end No

Caption: Workflow for assessing the stability of this compound solutions.

Conclusion

The stability of this compound is a critical factor for obtaining reliable and reproducible results in research. As a solid, this compound is stable for years when stored at -20°C and protected from light.[4] However, in solution, its stability is limited, necessitating storage at -80°C for long-term preservation and caution against repeated freeze-thaw cycles.[3] Researchers should be mindful of the potential for degradation due to factors such as pH and light exposure. By adhering to the storage guidelines and experimental protocols outlined in this guide, scientists and drug development professionals can ensure the quality and performance of this compound in their experimental applications.

References

An In-depth Technical Guide to the Safe Handling and Application of 6-NBDG in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose), a fluorescent glucose analog widely used in biological research to monitor glucose uptake and transport. This document details critical safety and handling procedures, summarizes key quantitative data, and provides detailed experimental protocols and troubleshooting advice.

Introduction to this compound

This compound is a vital tool for studying glucose metabolism in living cells. As a fluorescently labeled, non-hydrolyzable glucose analog, it allows for the visualization and quantification of glucose transport, primarily through glucose transporters (GLUTs). Its application spans various research fields, including cancer biology, neuroscience, and metabolic disorders. Understanding its properties and the nuances of its cellular uptake is crucial for accurate experimental design and interpretation.

Safety and Handling

The safe handling of any chemical is paramount in a laboratory setting. While some suppliers classify this compound as not hazardous under the Globally Harmonized System (GHS), others advise that it should be considered hazardous until more comprehensive toxicological information is available[1][2]. Therefore, a cautious approach is recommended.

Hazard Identification and Precautions

Based on data for the closely related compound 2-NBDG and general best practices for handling fluorescent dyes, the following potential hazards and precautions are advised[3]:

  • Potential Irritant: May cause skin, eye, and respiratory tract irritation.

  • Handling: Avoid inhalation of dust. Do not allow the compound to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling[1].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or latex gloves are commonly used in laboratory settings. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), glove selection should be compatible with DMSO. Both nitrile and latex gloves offer good to excellent resistance to DMSO for incidental contact.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    • Respiratory Protection: If working with the solid form and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound:

  • Solid Form: Store at -20°C, protected from light[1]. The solid is stable for at least four years under these conditions[1].

  • Stock Solutions:

    • Prepare stock solutions in an inert gas atmosphere[1].

    • In a suitable solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen[4].

    • Aqueous solutions are not recommended for storage for more than one day[1].

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, avoid generating dust. Mechanically pick up the material and place it in a suitable container for disposal. For solutions, absorb with an inert material and place in a chemical waste container.

  • Waste Disposal: Due to the conflicting safety information, it is prudent to treat this compound waste as potentially hazardous chemical waste.

    • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference(s)
CAS Number 108708-22-1[5]
Molecular Formula C₁₂H₁₄N₄O₈[1]
Molecular Weight 342.3 g/mol [1]
Appearance Orange to red solid[4]
Purity ≥98%[1]
Excitation Maximum (Ex) ~465 nm[1]
Emission Maximum (Em) ~535 nm[1]
Solubility in DMSO/DMF ~10 mg/mL[1]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]

Table 2: Kinetic Parameters of this compound Transport via GLUT1

ParameterValueDescriptionReference(s)
Binding Affinity (KD) ~0.13 mMDissociation constant for this compound binding to GLUT1. This is approximately 300 times higher affinity than glucose (KD ~40 mM).[6][7]
Translocation Rate (f₃) ~0.19 s⁻¹Microscopic rate of translocation of the GLUT1 transporter when bound to this compound. This is significantly slower than for glucose (f₂ ~3000 s⁻¹).[7]
Permeation Rate 50-100 times slower than glucoseThe overall rate at which this compound enters the cell is much slower than that of glucose.[6][8]

Table 3: Common GLUT1 Inhibitors and Their Use in this compound Assays

InhibitorTypical ConcentrationIC₅₀NotesReference(s)
Cytochalasin B 10-20 µMVaries by cell typeA potent but non-specific GLUT inhibitor. Can also affect the actin cytoskeleton.[9][10]
BAY-876 100 nM - 1 µM~2 nM for GLUT1A highly potent and selective GLUT1 inhibitor.[9][11]
WZB-117 1-10 µM~10 µM for several cancer cell linesA specific GLUT1 inhibitor.[9][11]
4,6-O-ethylidene-α-D-glucose 20 mMN/AAn exofacial GLUT1 inhibitor recommended for confirming the specificity of this compound uptake.[6][8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening.

  • Under an inert gas atmosphere (e.g., argon or nitrogen), dissolve the solid this compound in high-quality, anhydrous DMSO to a desired stock concentration (e.g., 10-30 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C as per the storage guidelines in section 2.2.

General Protocol for a this compound Glucose Uptake Assay in Cultured Cells (96-well plate format)

This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is recommended for each cell line and experimental condition.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal glucose uptake, wash the cells twice with warm, glucose-free and serum-free medium (e.g., Krebs-Ringer-HEPES buffer or glucose-free DMEM). Then, incubate the cells in the same medium for 30-60 minutes at 37°C.

  • Inhibitor Treatment (if applicable): Remove the starvation medium and add fresh glucose-free medium containing the desired concentration of a GLUT inhibitor or vehicle control. Incubate for the optimized pre-incubation time (e.g., 30-60 minutes).

  • This compound Incubation: Initiate glucose uptake by adding glucose-free medium containing this compound to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. Protect the plate from light during incubation.

  • Termination of Uptake: To stop the uptake, quickly remove the this compound solution and wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add 100 µL of PBS or a suitable assay buffer to each well. Measure the fluorescence using a fluorescence plate reader with excitation at ~465-485 nm and emission at ~535 nm.

Mandatory Visualizations

Signaling Pathway: GLUT1-Mediated Glucose Uptake

The following diagram illustrates the basic mechanism of glucose transport via the GLUT1 transporter, which is a primary route for this compound uptake in many cell types.

GLUT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Binds 6NBDG_out This compound 6NBDG_out->GLUT1 Binds (High Affinity) Glucose_in Glucose GLUT1->Glucose_in Transports 6NBDG_in This compound (Accumulates) GLUT1->6NBDG_in Transports (Slow) G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Hexokinase Hexokinase Hexokinase->G6P

GLUT1-mediated uptake of glucose and this compound.
Experimental Workflow: this compound Glucose Uptake Assay

This diagram outlines the key steps in a typical cell-based this compound glucose uptake experiment.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells starve_cells 2. Glucose Starvation (e.g., 30-60 min) seed_cells->starve_cells inhibitor_treatment 3. Inhibitor/Vehicle Pre-incubation starve_cells->inhibitor_treatment add_6nbdg 4. Add this compound (50-200 µM, 15-60 min) inhibitor_treatment->add_6nbdg wash_cells 5. Stop and Wash (Ice-cold PBS) add_6nbdg->wash_cells read_fluorescence 6. Measure Fluorescence (Ex: ~485 nm, Em: ~535 nm) wash_cells->read_fluorescence analyze_data 7. Data Analysis read_fluorescence->analyze_data end End analyze_data->end

Workflow for a typical this compound glucose uptake assay.

Troubleshooting

Table 4: Common Issues and Solutions in this compound Assays

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
High Background Fluorescence - Incomplete washing- Autofluorescence of cells or medium- this compound concentration too high- Non-specific binding- Increase the number and rigor of washing steps with ice-cold PBS.- Include a "no-dye" control to measure background autofluorescence and subtract it from the readings.- Perform a concentration-response curve to determine the optimal this compound concentration.- Ensure cells are not overly confluent, which can increase background.[10][12]
Low or No Signal - Low expression of glucose transporters- Inefficient uptake in the specific cell line- this compound degradation- Incorrect filter set on the microscope/plate reader- Verify GLUT expression in your cell line (e.g., by Western blot or qPCR).- Increase incubation time with this compound or increase its concentration.- Use freshly prepared or properly stored this compound solutions.- Ensure the excitation and emission filters match the spectral properties of this compound.[10]
High Variability between Replicates - Inconsistent cell numbers per well- "Edge effects" in the multi-well plate- Inconsistent incubation times- Ensure even cell seeding and check for uniform confluency before the assay.- Avoid using the outer wells of the plate; fill them with PBS or medium instead.- Stagger the addition of reagents to ensure consistent incubation times across all wells.[10]
Inhibitor Shows No Effect - Inhibitor concentration is too low- Inhibitor is inactive or degraded- this compound uptake is independent of the targeted transporter in your cell line- Perform a dose-response curve to determine the IC₅₀ of the inhibitor in your specific cell line.- Use freshly prepared inhibitor solutions and verify their activity with a positive control.- Consider the possibility of GLUT-independent uptake mechanisms for this compound in your cells, as reported in some studies.[9][10]

Conclusion

This compound is a powerful tool for investigating cellular glucose dynamics. However, its effective and safe use requires a thorough understanding of its properties, potential hazards, and the biological context in which it is applied. The controversy surrounding its precise uptake mechanism—whether exclusively via GLUTs or through other pathways—necessitates careful experimental design with appropriate controls to ensure valid data interpretation[9]. By adhering to the safety guidelines, utilizing the optimized protocols, and being mindful of the potential pitfalls outlined in this guide, researchers can confidently and safely employ this compound to advance their understanding of cellular metabolism.

References

Methodological & Application

Application Notes and Protocols for 6-NBDG in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells.[1][2][3][4] The fluorescent NBD group allows for the visualization and quantification of glucose transport using fluorescence microscopy, flow cytometry, and fluorescence plate readers.[5][6] this compound is a valuable tool for studying glucose metabolism in various cell types and for screening potential modulators of glucose transport. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.

Recent studies have sparked a discussion regarding the primary mechanism of this compound uptake. While it has been shown to be a substrate for glucose transporters (GLUTs), particularly GLUT1, some evidence suggests that its cellular entry can also occur through transporter-independent mechanisms.[7][8][9] This is a critical consideration in experimental design and data interpretation. It is recommended to use appropriate controls, such as GLUT inhibitors, to elucidate the specific uptake pathway in the experimental model of interest.[9]

Physicochemical and Spectral Properties

Proper handling and storage of this compound are crucial for maintaining its fluorescence and biological activity.

PropertyValueReference
Molecular Weight342.26 g/mol [1]
AppearanceOrange to red solid[1]
Excitation Maximum (Ex)~465-488 nm[1][2][10]
Emission Maximum (Em)~535-550 nm[2][6][10]
Solvent for Stock SolutionDMSO[1]
Storage Conditions-20°C, protect from light, stored under nitrogen[1]

Note: The exact excitation and emission maxima of NBD fluorescence can be sensitive to the local environment.[10] It is advisable to determine the optimal settings for your specific instrumentation.

Experimental Protocols

The following are generalized protocols for measuring glucose uptake using this compound in mammalian cells. Optimization of incubation times, this compound concentration, and cell density is recommended for each specific cell type and experimental condition.

Protocol 1: Live-Cell Imaging of Glucose Uptake in Adherent Cells

This protocol is suitable for real-time or endpoint imaging of glucose uptake in cells cultured in chambered coverglasses or multi-well plates.

Materials:

  • Adherent cells cultured on glass-bottom dishes or plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer or other suitable glucose-free medium

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped with appropriate filters for this compound (e.g., FITC/GFP channel) and a stage-top incubator for live-cell imaging.

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 80-90% confluency on the day of the experiment.[11]

  • Glucose Starvation:

    • Wash the cells twice with warm, glucose-free KRH buffer.[12]

    • Incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C in a CO2 incubator. This step depletes intracellular glucose stores and enhances the signal-to-background ratio.[12]

  • This compound Incubation:

    • Prepare the this compound working solution by diluting the stock solution in glucose-free KRH buffer to the desired final concentration (typically 50-200 µM).[1][7]

    • Remove the starvation buffer and add the this compound working solution to the cells.

    • Incubate for 15-60 minutes at 37°C.[11] The optimal incubation time should be determined empirically.[6][13]

  • Washing:

    • Remove the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.[11][14]

  • Imaging:

    • Add fresh PBS or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Protocol 2: Glucose Uptake Assay using Flow Cytometry

This protocol allows for the quantification of glucose uptake in a population of single cells.

Materials:

  • Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free RPMI or other suitable glucose-free medium

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS buffer)

  • Flow cytometer with a 488 nm laser for excitation.

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in glucose-free medium at a concentration of 1 x 10^6 cells/mL.

  • Glucose Starvation: Incubate the cell suspension in glucose-free medium for 30-60 minutes at 37°C.

  • This compound Incubation:

    • Add this compound to the cell suspension to a final concentration of 50-200 µM.

    • Incubate for 15-60 minutes at 37°C.

  • Washing:

    • Stop the uptake by adding 10 volumes of ice-cold FACS buffer.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold FACS buffer and repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

Data Analysis and Interpretation

Fluorescence intensity of this compound can be quantified using image analysis software (e.g., ImageJ/Fiji) for microscopy data or the instrument's software for flow cytometry and plate reader data.[14] For microscopy, the mean fluorescence intensity per cell or the percentage of fluorescent area can be calculated.[14] For flow cytometry, the geometric mean fluorescence intensity of the cell population is typically used.

It is crucial to normalize the fluorescence data to account for variations in cell number. This can be achieved by performing a protein assay on parallel samples or by co-staining with a nuclear dye (e.g., Hoechst) to count the number of cells per field of view.[6][12]

Visualizations

Signaling Pathway of Glucose Uptake

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Transporter Glucose->GLUT1 Transport This compound This compound This compound->GLUT1 Transport Transporter_Independent Transporter-Independent Uptake (?) This compound->Transporter_Independent Potential Pathway GLUT_Inhibitor GLUT Inhibitor (e.g., Cytochalasin B) GLUT_Inhibitor->GLUT1 Inhibition Glucose_in Glucose GLUT1->Glucose_in 6-NBDG_in This compound GLUT1->6-NBDG_in Hexokinase Hexokinase Glucose_in->Hexokinase Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Metabolism Metabolism G6P->Metabolism Transporter_Independent->6-NBDG_in A 1. Seed Cells (80-90% confluency) B 2. Glucose Starvation (30-60 min in glucose-free medium) A->B C 3. This compound Incubation (50-200 µM for 15-60 min) B->C D 4. Wash Cells (3x with ice-cold PBS) C->D E 5. Image Acquisition (Fluorescence Microscope) D->E F 6. Data Analysis (Quantify fluorescence intensity) E->F

References

Application Notes and Protocols for 6-NBDG Staining in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog that serves as a valuable tool for monitoring glucose uptake in living cells.[1] Due to its fluorescent properties, this compound allows for the visualization and quantification of glucose transport using various techniques, including fluorescence microscopy, flow cytometry, and microplate assays.[2] This document provides detailed protocols and application notes for the use of this compound in live-cell imaging and analysis.

This compound is transported into cells primarily through glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[3][4] However, it is crucial to note that some studies suggest that its uptake can also occur via transporter-independent mechanisms, a factor to consider when interpreting results.[5][6] Unlike glucose, this compound is not readily metabolized, leading to its accumulation within the cell, which facilitates its detection.[7]

Data Presentation

Table 1: Recommended this compound Staining Parameters for Live Cells
ParameterRecommended RangeCell Type ExamplesNotes
This compound Concentration 50 - 400 µML929 fibroblasts, T cells, Kidney cells, AstrocytesOptimal concentration should be determined empirically for each cell line and experimental condition.[5][8][9][10]
Incubation Time 15 - 60 minutesT cells, L929 fibroblastsShorter incubation times (e.g., 15 min) may reflect passive labeling, while longer times are more indicative of metabolic uptake.[10][11]
Starvation/Pre-incubation 20 - 60 minutesMurine breast cancer cellsA glucose starvation step in glucose-free media prior to this compound incubation is critical for optimal uptake.[8]
Excitation Wavelength ~465 - 485 nmVarious
Emission Wavelength ~530 - 540 nmVarious

Experimental Protocols

Protocol 1: this compound Staining for Fluorescence Microscopy

This protocol is suitable for visualizing glucose uptake in adherent cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 10 mg/mL in ethanol (B145695) or DMSO)

  • Glucose-free culture medium (e.g., glucose-free DMEM)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve a desired confluency (e.g., 60-80%) for imaging.

  • Glucose Starvation: Aspirate the complete culture medium. Wash the cells once with warm PBS. Add pre-warmed glucose-free culture medium and incubate for 20-60 minutes at 37°C and 5% CO2.[8]

  • This compound Staining: Prepare the this compound staining solution by diluting the stock solution in glucose-free culture medium to the desired final concentration (e.g., 100 µM).

  • Remove the starvation medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO2, protected from light.[10][11] The optimal incubation time should be determined for your specific cell type.

  • Washing: Aspirate the staining solution and wash the cells three times with cold PBS to remove extracellular this compound.

  • Imaging: Add fresh glucose-free medium or PBS to the cells. Immediately image the cells using a fluorescence microscope with excitation and emission wavelengths around 485 nm and 535 nm, respectively.[12]

Protocol 2: this compound Staining for Flow Cytometry

This protocol allows for the quantification of glucose uptake in a cell population.

Materials:

  • Suspension or adherent cells

  • This compound stock solution

  • Glucose-free culture medium

  • Complete culture medium

  • PBS

  • Flow cytometer with a blue laser (488 nm)

Procedure:

  • Cell Preparation: For adherent cells, detach them using a gentle dissociation reagent (e.g., TrypLE Express) and resuspend in complete medium. Count the cells and adjust the density.

  • Glucose Starvation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in pre-warmed glucose-free culture medium. Incubate for 20-60 minutes at 37°C and 5% CO2.[8]

  • This compound Staining: Prepare the this compound staining solution in glucose-free medium at the desired concentration (e.g., 100 µM).

  • Add the staining solution to the cell suspension.

  • Incubation: Incubate for 15-60 minutes at 37°C and 5% CO2, protected from light.[10][11]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes at room temperature.[12] Aspirate the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% FBS).

  • Analysis: Analyze the cells on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC channel).

Mandatory Visualization

Caption: Experimental workflow for this compound staining of live cells.

Glucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space nbdg_out This compound glut Glucose Transporters (e.g., GLUT1) nbdg_out->glut Primary Pathway passive Transporter-Independent Uptake nbdg_out->passive Potential Pathway nbdg_in Intracellular this compound (Accumulation) glut->nbdg_in passive->nbdg_in detection Fluorescence Detection nbdg_in->detection

Caption: Cellular uptake pathways of this compound.

References

Quantifying Glucose Uptake with 6-NBDG Using Flow Cytometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular glucose uptake is fundamental to understanding metabolism in both normal physiological and pathological states, such as diabetes and cancer. The fluorescent glucose analog, 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose), offers a powerful tool for quantifying glucose transport into living cells. Unlike its counterpart 2-NBDG, this compound is not metabolized and therefore accumulates intracellularly, providing a stable signal for measurement.[1][2] Flow cytometry provides a high-throughput method to analyze this compound uptake at the single-cell level, enabling the quantification of glucose transport dynamics in heterogeneous cell populations.

This application note provides a detailed protocol for quantifying glucose uptake using this compound and flow cytometry. It includes information on experimental design, data analysis, and troubleshooting, and is intended for researchers in basic science and drug development who are investigating cellular metabolism and the efficacy of therapeutic agents targeting glucose transport.

Principle of the Assay

This compound is a fluorescently labeled deoxyglucose analog that is transported into cells primarily through glucose transporters (GLUTs).[3] Notably, this compound exhibits a significantly higher affinity for GLUT1, approximately 300 times that of glucose.[4][5][6] Once inside the cell, the bulky NBD group at the C6 position prevents its phosphorylation by hexokinase, leading to its accumulation in the cytoplasm.[1] The intracellular fluorescence intensity of this compound is directly proportional to its uptake and can be quantified using flow cytometry. This allows for the assessment of glucose transporter activity and the effects of various stimuli, inhibitors, or drugs on glucose uptake.

Key Applications

  • Drug Discovery and Development: Screening for and characterizing the efficacy of inhibitors targeting glucose transporters, which are promising targets in cancer therapy.

  • Metabolic Research: Investigating the regulation of glucose uptake by hormones (e.g., insulin), growth factors, and signaling pathways in various cell types.[2]

  • Disease Modeling: Studying dysregulated glucose metabolism in diseases such as diabetes, obesity, and cancer.

  • Immunometabolism: Analyzing the metabolic reprogramming of immune cells during activation and differentiation.

Experimental Protocols

Materials and Reagents
  • Cells of interest: Suspension or adherent cells

  • This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) : Store at -20°C, protected from light.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Glucose-Free Medium: (e.g., glucose-free DMEM or RPMI-1640)

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA or other cell dissociation reagents (for adherent cells)

  • Flow Cytometry Staining Buffer: (e.g., PBS with 1-2% FBS or BSA)

  • Propidium Iodide (PI) or other viability dye (optional, for dead cell exclusion)

  • Glucose Transporter Inhibitors (optional, for validation):

    • Cytochalasin B

    • 4,6-O-ethylidene-α-D-glucose

  • Stimulants (optional):

    • Insulin

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture harvest 2. Harvest & Wash Cells cell_culture->harvest resuspend 3. Resuspend in Glucose-Free Medium harvest->resuspend pre_incubation 4. Pre-incubation (Starvation) resuspend->pre_incubation treatment 5. Add Stimulants/Inhibitors pre_incubation->treatment nbdg_staining 6. Add this compound treatment->nbdg_staining incubation 7. Incubate (37°C) nbdg_staining->incubation stop_reaction 8. Stop Uptake (Ice-cold PBS) incubation->stop_reaction wash_cells 9. Wash Cells stop_reaction->wash_cells resuspend_facs 10. Resuspend for Flow Cytometry wash_cells->resuspend_facs acquire_data 11. Acquire Data resuspend_facs->acquire_data analyze_data 12. Analyze MFI acquire_data->analyze_data G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_pm GLUT4 Glucose Glucose Glucose->GLUT4_pm Uptake NBDG This compound NBDG->GLUT4_pm Uptake PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Translocation to Membrane GLUT4_vesicle->GLUT4_pm

References

Application Notes and Protocols for 6-NBDG in Glucose Uptake Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG), a fluorescent glucose analog, in cellular glucose uptake experiments.

Introduction

This compound is a valuable tool for studying glucose transport in living cells. As a fluorescently labeled deoxyglucose analog, it is taken up by cells through glucose transporters (GLUTs). Unlike its counterpart 2-NBDG, this compound is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, which can be advantageous for studying direct glucose transport. Its fluorescence allows for the visualization and quantification of glucose uptake using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.

Data Presentation: this compound Concentration and Incubation Times

The optimal concentration of this compound and the incubation time can vary depending on the cell type and experimental goals. The following table summarizes concentrations and incubation times reported in the literature for various cell lines. It is recommended to optimize these parameters for your specific experimental setup.

Cell TypeThis compound Concentration (µM)Incubation TimeDetection MethodReference
L929 (Fibrosarcoma)505, 15, or 30 minutesPlate Reader, Flow Cytometry[1]
Astrocytes (cultured)100, 200, 400, 8005 minutesConfocal Microscopy[2]
Astrocytes (cultured)300Not specifiedConfocal Microscopy[2]
General Guideline200Not specifiedConfocal Microscopy[3]
Kidney Cells (PMKCs, LLC-PK1)2001 hourFluorescence Microscopy[4]
MCF10A (non-tumorigenic epithelial), CA1d (tumorigenic)10010 minutesFluorometric Plate Reader[5]
C2C12 (Myotubes)Not specifiedNot specifiedFluorescence Microscopy

Experimental Protocols

Herein are detailed protocols for performing glucose uptake assays using this compound with different detection methods.

Protocol 1: Glucose Uptake Assay Using Fluorescence Microscopy

This protocol is suitable for visualizing and semi-quantitatively assessing this compound uptake in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free RPMI or other suitable glucose-free medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal or fluorescence microscope with appropriate filters (Excitation/Emission: ~465/540 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Glucose Starvation: Gently aspirate the culture medium and wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 30-60 minutes at 37°C in a CO2 incubator.

  • This compound Incubation: Prepare the this compound working solution by diluting the stock solution in pre-warmed, glucose-free medium to the desired final concentration (e.g., 50-300 µM).

  • Remove the starvation medium and add the this compound working solution to the cells.

  • Incubate for the desired time (e.g., 10-60 minutes) at 37°C, protected from light.

  • Washing: Aspirate the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Imaging: Add fresh PBS or a suitable imaging buffer to the cells. Immediately visualize the cells using a fluorescence or confocal microscope.[3][4]

Protocol 2: Glucose Uptake Assay Using Flow Cytometry

This protocol allows for the quantitative analysis of this compound uptake in a population of suspended or adherent cells.

Materials:

  • Suspension or adherent cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS tubes

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., FITC channel)

Procedure:

  • Cell Preparation:

    • Adherent cells: Culture cells in multi-well plates.

    • Suspension cells: Culture cells in appropriate flasks.

  • Glucose Starvation:

    • Adherent cells: Aspirate the medium, wash twice with warm, glucose-free medium, and incubate in glucose-free medium for 30-60 minutes.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with warm, glucose-free medium, and resuspend in glucose-free medium for a 30-60 minute incubation.

  • This compound Incubation: Add this compound to the glucose-free medium to the desired final concentration (e.g., 50-200 µM) and incubate for the optimized time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Stopping the Reaction: Place the samples on ice to stop glucose transport.

  • Cell Harvesting (for adherent cells): Aspirate the this compound solution, wash once with ice-cold PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in an appropriate volume of ice-cold FACS buffer (e.g., PBS with 1-2% FBS).

  • Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[1]

Protocol 3: Glucose Uptake Assay Using a Microplate Reader

This high-throughput method is ideal for screening and quantitative analysis of this compound uptake in a 96-well format.

Materials:

  • Adherent cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1.0 × 10^4 to 5.0 × 10^4 cells per well and allow them to adhere overnight.[1][6]

  • Glucose Starvation: Gently aspirate the culture medium, wash the wells twice with warm, glucose-free medium, and then incubate the cells in 100 µL of glucose-free medium per well for 30-60 minutes at 37°C.

  • This compound Incubation: Prepare the this compound working solution in pre-warmed, glucose-free medium. Remove the starvation medium and add 100 µL of the this compound working solution (e.g., 50-300 µM) to each well.

  • Incubate for the desired time (e.g., 10-60 minutes) at 37°C, protected from light.

  • Washing: Aspirate the this compound solution and wash the cells three times with 200 µL of ice-cold PBS per well.[1]

  • Measurement: After the final wash, add 100 µL of PBS or a suitable buffer to each well. Measure the fluorescence intensity using a microplate reader.[7]

Mandatory Visualizations

Signaling Pathway: Insulin-Stimulated Glucose Uptake

The following diagram illustrates the insulin (B600854) signaling pathway leading to the translocation of GLUT4 transporters to the plasma membrane, a key mechanism for glucose uptake in muscle and adipose tissue.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PDK1->Akt activates AS160 AS160 Akt->AS160 phosphorylates GLUT4_vesicle GLUT4 Storage Vesicle (GSV) AS160->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_pm fuses with membrane Glucose Glucose Glucose->GLUT4_pm uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow: this compound Glucose Uptake Assay

This diagram outlines the general workflow for a cell-based this compound glucose uptake experiment.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep starvation Glucose Starvation (30-60 min) cell_prep->starvation incubation This compound Incubation (e.g., 50-300 µM, 10-60 min) starvation->incubation wash Wash with Ice-Cold PBS (3 times) incubation->wash detection Detection wash->detection microscopy Fluorescence Microscopy detection->microscopy flow_cytometry Flow Cytometry detection->flow_cytometry plate_reader Plate Reader detection->plate_reader end End microscopy->end flow_cytometry->end plate_reader->end

References

6-NBDG in Cancer Research: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) has emerged as a valuable tool in cancer research, primarily for the investigation of cellular glucose uptake and the screening of therapeutic agents that target cancer cell metabolism. Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic reprogramming makes the glucose transport machinery an attractive target for anti-cancer drug development. This compound, by mimicking glucose, allows for the visualization and quantification of this key metabolic process.

This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, addressing its utility in studying glucose uptake, its application in drug screening, and the signaling pathways that govern these processes.

Application Notes

Principle of this compound as a Glucose Uptake Probe

This compound is a glucose molecule with a fluorescent NBD group attached at the sixth carbon position. It is transported into cells via glucose transporters (GLUTs). Unlike its counterpart 2-NBDG, this compound is not a substrate for hexokinase and is therefore not phosphorylated and trapped within the cell. This characteristic allows for the study of glucose transport kinetics. However, it is crucial to note a significant and debated aspect of this compound's mechanism: several studies have provided evidence that its uptake can occur through mechanisms independent of glucose transporters, a critical consideration when interpreting experimental results.[1][2][3][4]

Key Applications in Cancer Research
  • Monitoring Glucose Uptake: this compound is widely used to assess the rate of glucose uptake in cancer cells compared to non-cancerous cells. This can help in characterizing the metabolic phenotype of different cancer types.

  • High-Throughput Drug Screening: The fluorescent nature of this compound makes it suitable for high-throughput screening (HTS) assays to identify inhibitors of glucose uptake.[5][6][7] This is a critical step in the discovery of novel anti-cancer drugs targeting glycolysis.

  • Studying Metabolic Signaling Pathways: this compound can be used as a readout to investigate the effects of signaling pathways, such as the PI3K/Akt pathway, on glucose metabolism in cancer cells.

  • In Vitro and In Vivo Imaging: The fluorescence of this compound allows for the visualization of glucose uptake in cell culture using fluorescence microscopy and flow cytometry, and in preclinical animal models using in vivo imaging techniques.[8]

Limitations and Considerations

A major point of discussion in the scientific community is the specificity of this compound as a glucose analog. Evidence suggests that its bulky fluorescent tag may lead to uptake by mechanisms other than GLUTs.[1][2][3][4] Therefore, it is highly recommended to use complementary methods, such as radiolabeled glucose analogs (e.g., ³H-2-deoxyglucose), and to include appropriate controls, like known GLUT inhibitors (e.g., cytochalasin B, BAY-876), to validate findings.[2]

Quantitative Data

Photophysical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~465 nm--INVALID-LINK--, --INVALID-LINK--
Emission Maximum (λem)~535 nm--INVALID-LINK--, --INVALID-LINK--
Molar Extinction Coefficient (ε) Data not consistently available in searched literature.
Quantum Yield (Φ) Data not consistently available in searched literature.
Comparative Uptake of this compound in Cancer vs. Normal Cells

Direct comparative studies providing a wide range of quantitative uptake values (e.g., Vmax, Km) for this compound across multiple cancer and normal cell lines are limited in the publicly available literature. Studies often present data as relative fluorescence units or fold changes, which are difficult to compare across different experimental setups. However, a consistent qualitative observation is that many cancer cell lines exhibit higher this compound uptake compared to their non-malignant counterparts. For instance, one study compared the uptake of this compound in astrocytes and neurons, showing differential uptake rates.[9][10]

IC50 Values of Glycolysis Inhibitors

Determining the half-maximal inhibitory concentration (IC50) of compounds that block glucose uptake is a key application of this compound. However, many studies reporting IC50 values for glycolysis inhibitors do not specify the use of a this compound-based assay. The table below includes an example of an IC50 value for a glycolysis inhibitor where the cell line and assay type are specified.

CompoundCell LineAssay TypeIC50Reference
2-Deoxy-D-glucose (2-DG)P388/IDA (idarubicin-resistant leukemia)Cell Viability392.6 ± 41.1 µM[1]
BAY-876L929 fibroblastsATP content2.5 nM[2]
BAY-876HK2 renal epithelial cellsATP content199.3 nM[2]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Cancer Glucose Metabolism

The PI3K/Akt signaling pathway is a central regulator of glucose metabolism in cancer. Its activation leads to increased glucose uptake and glycolysis. A diagram of this pathway is presented below.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt GLUT1_vesicle GLUT1 Vesicle GLUT1_membrane GLUT1 GLUT1_vesicle->GLUT1_membrane Glucose Glucose GLUT1_membrane->Glucose Uptake Akt->GLUT1_vesicle Promotes translocation Glucose->GLUT1_membrane G6P Glucose-6-P Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis NBDG_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining This compound Staining cluster_analysis Analysis seed Seed cells in multi-well plate culture Culture overnight seed->culture starve Glucose starvation (optional) add_inhibitor Add inhibitor (and controls) starve->add_inhibitor incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor add_nbdg Add this compound incubate_nbdg Incubate add_nbdg->incubate_nbdg wash Wash cells harvest Harvest cells wash->harvest flow Flow Cytometry Analysis harvest->flow

References

Measuring Glucose Uptake in Primary Neurons with 6-NBDG: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is the primary energy substrate for the brain, and the precise regulation of its uptake by neurons is fundamental to normal physiological function. Dysregulated neuronal glucose metabolism is implicated in a range of neurological disorders, including neurodegenerative diseases and epilepsy. Consequently, the ability to accurately measure glucose uptake in primary neurons is a critical tool for basic research and drug development.

This document provides detailed application notes and protocols for measuring glucose uptake in primary neurons using the fluorescent glucose analog, 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose). This compound is a fluorescently labeled deoxyglucose that is taken up by cells through glucose transporters (GLUTs). Once inside the cell, it is not readily metabolized, leading to its accumulation and allowing for the quantification of uptake via fluorescence measurement.

It is important to note that while this compound is a widely used tool, some studies suggest that its uptake may not be exclusively mediated by glucose transporters and can occur through transporter-independent mechanisms.[1][2] Therefore, careful experimental design, including the use of appropriate controls, is crucial for the accurate interpretation of results.

Data Presentation

The following tables summarize quantitative data from representative studies measuring this compound uptake in neurons and other neural cell types. These tables are intended to provide a reference for expected results and to highlight the variability in uptake rates observed under different experimental conditions.

Table 1: this compound Uptake in Primary Neurons vs. Astrocytes

Cell TypeThis compound Concentration (µM)Incubation Time (min)Measurement MethodKey FindingsReference
Primary Cortical Neurons300Not specifiedConfocal MicroscopyThis compound uptake was faster in neurons than in astrocytes.[3]
Primary Astrocytes300Not specifiedConfocal MicroscopyThe ratio of glucose uptake to this compound uptake was 6 times lower for neurons than for astrocytes.[3]
Neurons (in vivo, barrel cortex)Intravenous injectionContinuousTwo-photon microscopyAt rest, neurons and astrocytes take up this compound at the same rate.[4]
Astrocytes (in vivo, barrel cortex)Intravenous injectionContinuousTwo-photon microscopyDuring whisker stimulation, astrocytes significantly increased this compound uptake, while neuronal uptake remained largely unchanged.[4]

Table 2: Kinetic Parameters of this compound Uptake

Cell TypeParameterValueNotesReference
Cultured AstrocytesVmax8.6 ± 3.7 µM/minSaturable component of uptake.[5]
Cultured AstrocytesKm262 ± 138 µMSaturable component of uptake.[5]
L929 Fibroblasts (Glut1 expressing)--Pharmacologic inhibition or genetic depletion of Glut1 did not significantly impact this compound uptake.[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant rat (E18)

  • Dissection medium: Hibernate-E medium supplemented with 1x B-27 supplement and 0.5 mM GlutaMAX

  • Digestion solution: Papain (20 units/mL) and DNase I (100 µg/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with 1x B-27 supplement, 0.5 mM GlutaMAX, and 25 µM glutamate

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold dissection medium.

  • Isolate the embryonic brains and dissect the cortices.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1 x 10^5 cells/cm^2).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, glutamate-free Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Continue to culture the neurons, replacing half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: this compound Glucose Uptake Assay

This protocol provides a general procedure for measuring glucose uptake in primary neurons using this compound. This can be adapted for use with fluorescence microscopy or a microplate reader.

Materials:

  • Primary neuronal cultures (7-14 DIV)

  • Krebs-Ringer-HEPES (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 20 HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO, store at -20°C protected from light)[6]

  • Glucose-free KRH buffer

  • Inhibitors or treatment compounds (as required)

  • Quenching solution (ice-cold KRH buffer)

  • Lysis buffer (e.g., RIPA buffer) for plate reader-based assays

Procedure:

  • Cell Preparation:

    • Wash the primary neuronal cultures twice with warm KRH buffer to remove residual glucose from the culture medium.

    • Starve the cells by incubating them in glucose-free KRH buffer for 30-60 minutes at 37°C.

  • Treatment (Optional):

    • If testing the effect of a compound, pre-incubate the cells with the compound in glucose-free KRH buffer for the desired time. Include appropriate vehicle controls.

  • This compound Incubation:

    • Prepare a working solution of this compound in glucose-free KRH buffer. A final concentration of 100-300 µM is commonly used.[3]

    • Remove the starvation buffer and add the this compound working solution to the cells.

    • Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the this compound solution and wash the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Fluorescence Microscopy:

      • Immediately after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells with PBS and mount with an appropriate mounting medium.

      • Image the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~520 nm).

      • Quantify the mean fluorescence intensity per cell using image analysis software.

    • Microplate Reader:

      • After the final wash, lyse the cells in lysis buffer.

      • Transfer the cell lysates to a black, clear-bottom 96-well plate.

      • Measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

      • Normalize the fluorescence intensity to the total protein concentration of each sample, determined by a BCA or Bradford assay.

Controls:

  • Negative Control: Incubate cells in glucose-free KRH buffer without this compound to measure background autofluorescence.

  • Inhibition Control: Co-incubate cells with this compound and a known glucose transporter inhibitor (e.g., cytochalasin B or phloretin) to confirm transporter-mediated uptake. Note that some studies have shown that these inhibitors may not completely block this compound uptake.[1]

  • Competition Control: Co-incubate cells with this compound and a high concentration of D-glucose (e.g., 10-20 mM) to compete for uptake via GLUTs.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Neuronal Glucose Uptake Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GLUT Glucose Transporter (e.g., GLUT3) Glucose Glucose GLUT->Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA ATP_mito ATP TCA->ATP_mito Glucose_ext Extracellular Glucose Glucose_ext->GLUT Uptake

Caption: Overview of the neuronal glucose uptake and metabolism pathway.

G This compound Glucose Uptake Experimental Workflow cluster_quant Quantification start Start: Primary Neuronal Culture (7-14 DIV) wash1 Wash with KRH Buffer start->wash1 starve Incubate in Glucose-Free KRH Buffer (30-60 min) wash1->starve treat Pre-treatment with Compounds (Optional) starve->treat add_nbdg Add this compound (100-300 µM, 15-60 min) treat->add_nbdg stop Stop Uptake: Wash with Ice-Cold KRH add_nbdg->stop microscopy Fluorescence Microscopy (Fix, Image, Analyze) stop->microscopy plate_reader Plate Reader (Lyse, Read Fluorescence, Normalize to Protein) stop->plate_reader end End: Data Analysis microscopy->end plate_reader->end

Caption: Step-by-step workflow for the this compound glucose uptake assay.

Discussion and Critical Considerations

When using this compound to measure glucose uptake in primary neurons, it is essential to be aware of the following considerations:

  • Transporter-Independent Uptake: As mentioned, several studies have indicated that this compound can enter cells through mechanisms other than GLUTs.[1][2] This is a significant limitation of the assay. The inclusion of GLUT inhibitor controls is therefore highly recommended to assess the transporter-dependent portion of the uptake.

  • Differential Uptake in Neurons and Glia: The relative uptake of this compound in neurons versus glial cells (astrocytes) can vary depending on the experimental conditions (in vitro vs. in vivo) and the metabolic state of the cells.[3][4] In mixed cultures, it is important to use cell-type-specific markers to distinguish neuronal uptake from glial uptake.

  • Kinetic Differences: The transport kinetics of this compound are different from those of glucose. This compound has a much slower rate of entry into cells.[7] Therefore, results from this compound assays should be interpreted as a relative measure of glucose uptake capacity rather than an absolute quantification of glucose flux.

  • Optimization is Key: The optimal concentration of this compound and the incubation time can vary between different neuronal preparations and culture conditions. It is crucial to perform pilot experiments to determine the linear range of uptake for your specific experimental setup.

Conclusion

Measuring glucose uptake in primary neurons is a valuable technique for understanding neuronal metabolism in health and disease. The fluorescent glucose analog this compound provides a convenient and widely used method for this purpose. However, researchers must be mindful of the potential for transporter-independent uptake and other confounding factors. By following well-controlled and optimized protocols, and by carefully interpreting the data within the context of the assay's limitations, valuable insights into neuronal glucose metabolism can be obtained.

References

Application Notes and Protocols for Studying Insulin Signaling Using 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) is a critical anabolic hormone that regulates glucose homeostasis, primarily by promoting glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade, culminating in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][2] This process facilitates the entry of glucose into the cell, thereby lowering blood glucose levels. Dysregulation of this signaling pathway is a hallmark of insulin resistance and type 2 diabetes.

The fluorescent glucose analog 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) has been utilized as a tool to study glucose uptake in various cell types. This compound is a fluorescently labeled deoxyglucose molecule that can be taken up by cells and its intracellular accumulation can be measured using fluorescence microscopy or a fluorescence plate reader. This allows for a non-radioactive method to assess glucose transport. However, it is crucial to note that there is ongoing scientific debate regarding the precise mechanism of this compound uptake. While some studies suggest it is a valid probe for glucose transporters, particularly GLUT1, others have shown that its uptake can occur independently of these transporters.[3][4][5] This application note provides a detailed protocol for using this compound to study insulin-stimulated glucose uptake, along with a discussion of its advantages and limitations.

Insulin Signaling Pathway

The canonical insulin signaling pathway leading to GLUT4 translocation is a well-characterized cascade of phosphorylation events. The binding of insulin to the alpha subunit of the insulin receptor (IR) induces a conformational change, leading to the autophosphorylation of the beta subunit on multiple tyrosine residues. This activates the receptor's intrinsic tyrosine kinase activity, which in turn phosphorylates intracellular substrates, primarily the insulin receptor substrate (IRS) proteins.

Phosphorylated IRS proteins serve as docking sites for various signaling molecules containing Src homology 2 (SH2) domains. A key downstream effector is Phosphoinositide 3-kinase (PI3K), which is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. Phosphorylation of AS160 relieves its inhibitory effect on Rab proteins, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane. This results in an increased number of GLUT4 transporters at the cell surface, enhancing glucose uptake.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds to IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits Rab Rab-GTP Akt->Rab Activates GLUT4_vesicle GLUT4 Vesicle Rab->GLUT4_vesicle Promotes translocation Plasma_Membrane Plasma Membrane GLUT4_vesicle->Plasma_Membrane Fuses with GLUT4 GLUT4 Plasma_Membrane->GLUT4 Inserts Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose Glucose Glucose->GLUT4 Enters through

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

Materials and Reagents
  • Cell Lines: 3T3-L1 preadipocytes or L6 myoblasts are commonly used and are available from ATCC.

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, Fetal Bovine Serum (FBS), Calf Serum (CS), Penicillin-Streptomycin.

  • Differentiation Reagents for 3T3-L1 cells: 3-isobutyl-1-methylxanthine (B1674149) (IBMX), Dexamethasone, Insulin.

  • This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose): Store protected from light.

  • Insulin (human, recombinant): Prepare stock solutions and store at -20°C.

  • Krebs-Ringer-HEPES (KRH) buffer: (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).

  • Phosphate-Buffered Saline (PBS)

  • GLUT transporter inhibitors (optional controls): Cytochalasin B, Phloretin.

  • Fluorescence plate reader or fluorescence microscope.

Cell Culture and Differentiation

3T3-L1 Adipocytes:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation, grow cells to 2 days post-confluency.

  • Change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin.

  • After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • After another 2 days, switch to DMEM with 10% FBS and culture for an additional 2-4 days until mature adipocytes with visible lipid droplets are formed.[6]

L6 Myotubes:

  • Culture L6 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • To induce differentiation, switch confluent myoblasts to DMEM with 2% horse serum.

  • Allow cells to differentiate for 5-7 days, with media changes every 2 days, until multinucleated myotubes are formed.

This compound Glucose Uptake Assay

The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Experimental_Workflow Start Differentiated Cells (e.g., 3T3-L1 adipocytes or L6 myotubes) Serum_Starve Serum Starvation (e.g., 2-4 hours in serum-free medium) Start->Serum_Starve Pre_incubation Pre-incubation with Insulin (or vehicle control) Serum_Starve->Pre_incubation NBDG_incubation Incubation with this compound Pre_incubation->NBDG_incubation Wash Wash to remove extracellular this compound NBDG_incubation->Wash Measure Measure intracellular fluorescence Wash->Measure Analysis Data Analysis Measure->Analysis

Caption: Experimental workflow for the this compound glucose uptake assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed differentiated 3T3-L1 adipocytes or L6 myotubes in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 2-4 hours at 37°C.

  • Insulin Stimulation: After starvation, aspirate the medium and add fresh serum-free, low-glucose DMEM containing either insulin (e.g., 100 nM) or vehicle (for basal uptake) to the respective wells. Incubate for 30-60 minutes at 37°C. For inhibitor controls, pre-incubate with the inhibitor (e.g., Cytochalasin B) for 30 minutes before adding insulin.

  • This compound Incubation: Add this compound to each well to a final concentration of 50-200 µM.[7] Incubate for 30-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically for each cell line.

  • Termination of Uptake: Aspirate the this compound containing medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS or KRH buffer to each well. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 465 nm and 540 nm, respectively. Alternatively, visualize and quantify fluorescence in individual cells using a fluorescence microscope.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. The insulin-stimulated glucose uptake can be expressed as a fold change over the basal (unstimulated) uptake.

Data Presentation

Parameter3T3-L1 AdipocytesL6 MyotubesReferences
Seeding Density (cells/well in 96-well plate) 2 x 10^4 - 5 x 10^42 x 10^4 - 5 x 10^4[3]
Serum Starvation Time 2 - 4 hours2 - 4 hours[3][8]
Insulin Concentration 1 - 100 nM10 - 100 nM[3][8]
Insulin Incubation Time 30 - 60 minutes15 - 60 minutes[3][8][9]
This compound Concentration 20 - 400 µM50 - 200 µM[3][10]
This compound Incubation Time 30 - 60 minutes30 - 60 minutes[3][8]
Expected Insulin-Stimulated Fold Increase 1.5 - 3.5 fold1.2 - 2.0 fold[3][8]

Note: The values presented in the table are approximate and may vary depending on the specific experimental conditions, cell passage number, and differentiation efficiency. Optimization is highly recommended.

Discussion and Considerations

The this compound assay offers a convenient, non-radioactive method for assessing glucose uptake. However, researchers should be aware of its limitations. Several studies have raised concerns about the specificity of this compound as a glucose analog.[1][4][5] Evidence suggests that in some cell types, this compound uptake may not be solely mediated by glucose transporters and can occur through transporter-independent mechanisms.[1][4] Therefore, it is crucial to include appropriate controls in your experiments.

Recommended Controls:

  • Basal vs. Insulin-Stimulated: To determine the effect of insulin on glucose uptake.

  • GLUT Transporter Inhibitors: Use inhibitors like Cytochalasin B or Phloretin to confirm the involvement of glucose transporters in this compound uptake in your specific cell model.

  • Competition with D-glucose: High concentrations of unlabeled D-glucose should compete with this compound for uptake if it is transporter-mediated.

  • Comparison with a Gold Standard: Whenever possible, validate key findings with a more established method, such as the radiolabeled 2-deoxy-D-glucose uptake assay.[11]

References

Illuminating Glucose Dynamics In Vivo: Application Notes and Protocols for 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glucose metabolism in living organisms is paramount to understanding a multitude of physiological and pathological processes, including cancer, diabetes, and neurological disorders. 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled glucose analog that serves as a powerful tool for imaging glucose uptake in vivo. This molecule is structurally similar to glucose, allowing it to be recognized by glucose transport mechanisms. Once internalized, its fluorescence enables the visualization and quantification of glucose uptake in various tissues and cell types. These application notes provide a comprehensive overview, detailed protocols, and critical considerations for the use of this compound in in vivo imaging studies.

A significant point of discussion in the scientific community is the precise mechanism of cellular uptake for this compound and its isomer, 2-NBDG. While it is widely believed that they are transported via glucose transporters (GLUTs), some studies suggest that their uptake may occur, at least in part, through transporter-independent mechanisms.[1][2] This is a critical consideration when interpreting experimental results, and researchers are encouraged to include appropriate controls to validate the specificity of this compound uptake in their model systems. One study has shown that this compound binds to GLUT1 with an affinity 300 times higher than that of glucose, which may explain why its uptake is not easily displaced by glucose.

Principle of this compound-Based Glucose Uptake Imaging

This compound is a deoxyglucose molecule with a nitrobenzoxadiazole (NBD) fluorophore attached at the 6-carbon position. This modification prevents its further metabolism beyond the initial uptake and phosphorylation steps within the cell. The underlying principle of using this compound for in vivo imaging is that its accumulation within cells is proportional to the rate of glucose transport. Tissues with higher metabolic activity, such as tumors, will exhibit higher glucose demand and consequently, a greater accumulation of this compound. The fluorescence emitted by the NBD group can then be detected using various imaging modalities, providing a spatial and semi-quantitative map of glucose uptake.

Applications in Research and Drug Development

  • Oncology: Visualizing and quantifying the enhanced glucose uptake in tumors (the Warburg effect) for cancer detection, characterization, and monitoring therapeutic response.[3][4]

  • Metabolic Diseases: Studying insulin-stimulated glucose uptake in tissues like muscle and adipose to understand the pathophysiology of diabetes and obesity.

  • Neuroscience: Investigating neuronal and glial glucose metabolism in the brain under normal and pathological conditions.

  • Inflammation: Assessing glucose uptake by activated immune cells at sites of inflammation.

  • Drug Discovery: Screening and evaluating the efficacy of therapeutic agents that target glucose metabolism.

Data Presentation

Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₄N₄O₈MedChemExpress
Molecular Weight342.26 g/mol MedChemExpress
Excitation Maximum (Ex)~465-475 nm[3]
Emission Maximum (Em)~540-550 nm[3][4]
SolubilitySoluble in DMSO and waterMedChemExpress
Reported In Vitro and Ex Vivo Experimental Parameters
ParameterValueCell/Tissue TypeReference
Concentration10 µM - 800 µMAstrocytes, U87MG cells[3]
Incubation Time10 min - 1 hourU87MG cells[3]
Imaging ModalityConfocal Microscopy, Fluorescence MicroscopyAstrocytes, U87MG cells

Note: Comprehensive quantitative in vivo biodistribution data for this compound across a wide range of organs is limited in publicly available literature. Researchers should perform pilot studies to determine the optimal dosage and timing for their specific animal model and imaging system.

Experimental Protocols

Protocol 1: In Vivo Whole-Body Fluorescence Imaging of Glucose Uptake in a Mouse Tumor Model

This protocol describes a general procedure for non-invasive imaging of this compound uptake in a subcutaneous tumor model in mice.

Materials:

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Tumor-bearing mice (e.g., subcutaneous xenograft)

  • In vivo fluorescence imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a small amount of DMSO to create a stock solution.

    • Further dilute the stock solution in sterile PBS to the desired final concentration. A typical injection concentration is in the range of 1-5 mM. Ensure the final DMSO concentration is non-toxic to the animal.

  • Animal Preparation:

    • Fast the mice for 4-6 hours to reduce background blood glucose levels.

    • Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic agent.

    • Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

  • Image Acquisition (Pre-injection):

    • Acquire a baseline fluorescence image of the mouse before injecting this compound to determine the level of autofluorescence.

  • This compound Administration:

    • Inject a defined volume (e.g., 100-200 µL) of the this compound solution intravenously (i.v.) via the tail vein. The dosage will need to be optimized, but a starting point could be in the range of 1-5 mg/kg body weight.

  • Image Acquisition (Post-injection):

    • Acquire fluorescence images at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to monitor the biodistribution and tumor accumulation of this compound.

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the tumor and other organs of interest.

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Correct for background autofluorescence by subtracting the pre-injection signal.

    • Analyze the data to determine the kinetics of this compound uptake and the tumor-to-background ratio.

Protocol 2: Ex Vivo Fluorescence Imaging of this compound Uptake in Tissues

This protocol describes the procedure for harvesting tissues after in vivo administration of this compound for higher-resolution ex vivo imaging.

Materials:

  • Mice previously administered this compound (as in Protocol 1)

  • Surgical tools for dissection

  • Fluorescence microscope or a tissue imaging system

  • Cryostat or vibratome for tissue sectioning (optional)

  • Mounting medium

Procedure:

  • Animal Euthanasia and Tissue Harvest:

    • At a predetermined time point after this compound injection (e.g., 60 minutes), humanely euthanize the mouse.

    • Immediately dissect the tumor and other organs of interest (e.g., liver, kidney, muscle, brain). Work quickly to minimize post-mortem changes.

  • Tissue Preparation:

    • For whole organ imaging, rinse the tissues in cold PBS to remove excess blood.

    • For microscopic imaging, tissues can be fresh-frozen in optimal cutting temperature (OCT) compound or fixed for sectioning.

  • Ex Vivo Imaging:

    • Place the whole organs or tissue sections on the stage of a fluorescence microscope or an imaging system.

    • Acquire fluorescence images using the appropriate filter sets for this compound (Ex: ~470 nm, Em: ~540 nm).

  • Data Analysis:

    • Quantify the fluorescence intensity in different regions of the tissues to assess the distribution of this compound at a cellular or regional level.

Mandatory Visualizations

Glucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose / this compound GLUT Glucose Transporter (e.g., GLUT1) Glucose->GLUT Binding Glucose_in Glucose / this compound GLUT->Glucose_in Transport HK Hexokinase Glucose_in->HK Phosphorylation G6P Glucose-6-Phosphate / This compound-6-Phosphate HK->G6P Glycolysis Glycolysis G6P->Glycolysis Metabolism (for Glucose)

Caption: Simplified signaling pathway of glucose and this compound uptake and initial metabolism.

InVivo_Imaging_Workflow A Prepare this compound Solution D Intravenous Injection of this compound A->D B Animal Preparation (Fasting, Anesthesia) C Baseline Fluorescence Imaging B->C C->D E Time-course Fluorescence Imaging D->E F Data Acquisition & ROI Analysis E->F G Euthanasia & Tissue Harvest E->G H Ex Vivo Tissue Imaging G->H I Quantitative Analysis H->I

Caption: Experimental workflow for in vivo and ex vivo imaging of glucose uptake using this compound.

Important Considerations and Troubleshooting

  • GLUT-Independent Uptake: As mentioned, be aware of the potential for GLUT-independent uptake of this compound.[1][2] It is advisable to include control experiments, such as competition assays with excess unlabeled glucose or the use of GLUT inhibitors, to confirm the specificity of uptake in your model.

  • Photostability: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to excitation light and use appropriate imaging settings.

  • Autofluorescence: Biological tissues exhibit natural autofluorescence, which can interfere with the this compound signal. Always acquire pre-injection images to establish a baseline for background subtraction.

  • Animal Model Variability: The biodistribution and pharmacokinetics of this compound can vary between different animal strains and models. Pilot studies are crucial to optimize the protocol for your specific experimental setup.

  • Dosage and Toxicity: While generally considered safe at typical imaging doses, high concentrations of this compound may have off-target effects. Perform dose-response studies to find the optimal concentration that provides a good signal-to-noise ratio without causing toxicity.

  • Comparison with 2-NBDG: 2-NBDG is another commonly used fluorescent glucose analog. While structurally similar, there may be differences in their transport and intracellular fate. The choice between 2-NBDG and this compound may depend on the specific application and cell type.[5]

References

Application Notes and Protocols for 6-NBDG Glucose Uptake Assay in 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for measuring cellular glucose uptake using the fluorescent glucose analog 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) in a 96-well plate format. This assay is a valuable tool for basic research and high-throughput screening of compounds that modulate glucose transport.

Introduction

Glucose uptake is a fundamental metabolic process for most mammalian cells, providing the primary substrate for energy production. The transport of glucose across the plasma membrane is mediated by a family of glucose transporter (GLUT) proteins.[1] Altered glucose metabolism is a hallmark of various diseases, including cancer and type 2 diabetes.[2] The fluorescent glucose analog this compound is a valuable tool for studying glucose uptake.[3] It is transported into cells by GLUTs, and its intracellular accumulation can be measured by fluorescence, providing a surrogate for glucose uptake.[1][4] Unlike some other fluorescent glucose analogs, this compound is not significantly phosphorylated by hexokinase, which can simplify the interpretation of uptake data.[4] This assay format is amenable to high-throughput screening in 96-well plates, making it suitable for drug discovery efforts.[2][5]

Principle of the Assay

The this compound assay is based on the cellular uptake of a fluorescently labeled glucose analog. Cells are incubated with this compound, which is taken up by glucose transporters, primarily GLUT1.[1][6] After an incubation period, extracellular this compound is washed away, and the intracellular fluorescence is quantified using a fluorescence plate reader. The fluorescence intensity is directly proportional to the amount of this compound taken up by the cells and reflects the glucose transport activity. The assay can be used to compare glucose uptake rates between different cell types or to assess the effect of various treatments, such as drugs or genetic modifications, on glucose transport.

Applications

  • Drug Discovery: High-throughput screening of chemical libraries to identify inhibitors or activators of glucose uptake for therapeutic intervention in diseases like cancer and diabetes.[2][5]

  • Cancer Biology: Investigating the metabolic phenotype of cancer cells, which often exhibit elevated glucose uptake (the Warburg effect).[2][7]

  • Metabolic Research: Studying the regulation of glucose transport in response to various stimuli, such as insulin, growth factors, and hormones.[8]

  • Neuroscience: Examining glucose metabolism in neurons and glial cells, which is critical for brain function.[8][9]

Signaling Pathway: GLUT1-Mediated Glucose Uptake

The diagram below illustrates the facilitated diffusion of glucose and this compound across the cell membrane via the GLUT1 transporter.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 6NBDG_out This compound 6NBDG_out->GLUT1 Glucose_in Glucose GLUT1->Glucose_in 6NBDG_in This compound GLUT1->6NBDG_in Metabolism Glycolysis Glucose_in->Metabolism Phosphorylation A 1. Seed Cells (1-5 x 10^4 cells/well in 100 µL) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Wash and Starve (Remove medium, wash with PBS, add glucose-free medium) B->C D 4. Treat with Compounds (Incubate with test compounds or vehicle) C->D E 5. Add this compound (Final concentration 100-200 µg/mL) D->E F 6. Incubate (15-60 minutes at 37°C) E->F G 7. Wash Cells (Remove medium, wash 2-3 times with cold PBS) F->G H 8. Add Assay Buffer (100 µL of PBS or assay buffer) G->H I 9. Measure Fluorescence (Ex/Em = 485/535 nm) H->I

References

Application Notes and Protocols for Co-staining with 6-NBDG and other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled deoxyglucose analog that has been utilized as a probe for monitoring glucose uptake in living cells. Its fluorescence (excitation/emission maxima ~465/540 nm) provides a means to visualize and quantify glucose transport, offering insights into cellular metabolism. Co-staining this compound with other fluorescent probes allows for the simultaneous investigation of glucose uptake in relation to various cellular structures and processes.

This document provides detailed application notes and protocols for co-staining with this compound and a selection of common fluorescent probes for mitochondria, lysosomes, nuclei, apoptosis, and reactive oxygen species (ROS).

Crucial Note on this compound Uptake: Recent studies have indicated that the uptake of this compound may occur through mechanisms independent of membrane glucose transporters (GLUTs).[1][2][3][4][5] This suggests that while this compound can enter cells and provide a fluorescent signal, it may not always be an accurate proxy for GLUT-mediated glucose transport. Researchers should exercise caution in interpreting this compound uptake data and consider using complementary methods to validate findings related to glucose transport.

General Workflow for this compound Co-staining

The general workflow for co-staining experiments involving this compound and other live-cell compatible probes is outlined below. Specific protocols will vary depending on the second probe used.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Seed and culture cells to optimal confluency glucose_starvation Optional: Glucose starve cells (e.g., 1-2 hours in glucose-free medium) cell_culture->glucose_starvation stain_6NBDG Incubate with this compound glucose_starvation->stain_6NBDG stain_other Incubate with second fluorescent probe (simultaneously or sequentially) stain_6NBDG->stain_other wash_cells Wash cells to remove excess probes stain_other->wash_cells live_imaging Live-cell imaging using fluorescence microscopy wash_cells->live_imaging data_analysis Image analysis and quantification live_imaging->data_analysis

General experimental workflow for this compound co-staining.

Data Presentation: Quantitative Parameters for Staining and Imaging

The following tables summarize key quantitative data for co-staining experiments with this compound.

Table 1: Staining Parameters

Probe CombinationThis compound Concentration (µM)Second Probe & ConcentrationIncubation TimeIncubation Temperature (°C)Notes
Mitochondria 50 - 200MitoTracker™ Red CMXRos (50 - 200 nM)15 - 45 min37Can be incubated simultaneously.
Lysosomes 50 - 200LysoTracker™ Red DND-99 (50 - 75 nM)30 - 60 min37Simultaneous incubation is generally possible.
Nuclei 50 - 200Hoechst 33342 (1 - 5 µg/mL)10 - 30 min37Can be added simultaneously or sequentially.
Apoptosis 50 - 200Annexin V-FITC (per manufacturer's protocol)15 minRoom TempSequential staining is recommended. Stain with Annexin V after this compound.
ROS 50 - 200CellROX™ Deep Red Reagent (5 µM)30 min37Can be incubated simultaneously.

Table 2: Fluorescence Microscopy Parameters

ProbeExcitation (nm)Emission (nm)Recommended Filter Set
This compound ~465~540FITC/GFP
MitoTracker™ Red CMXRos ~579~599TRITC/RFP
LysoTracker™ Red DND-99 ~577~590TRITC/RFP
Hoechst 33342 ~350~461DAPI
Annexin V-FITC ~495~519FITC/GFP
CellROX™ Deep Red Reagent ~644~665Cy5

Experimental Protocols

Co-staining of this compound with a Mitochondrial Probe (MitoTracker™ Red CMXRos)

This protocol allows for the simultaneous visualization of glucose uptake and mitochondrial localization and morphology.

Signaling Pathway/Logical Relationship:

G cluster_glucose Glucose Uptake cluster_mito Mitochondrial Staining NBDG This compound Cell Cell NBDG->Cell Uptake Mitochondria Mitochondria MitoTracker MitoTracker Red CMXRos MitoTracker->Mitochondria Accumulation

Simultaneous staining of glucose uptake and mitochondria.

Materials:

  • This compound

  • MitoTracker™ Red CMXRos

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%).

  • Staining Solution Preparation: Prepare a working solution of this compound (e.g., 100 µM) and MitoTracker™ Red CMXRos (e.g., 100 nM) in pre-warmed live-cell imaging medium.

  • Staining:

    • Optional: For enhanced this compound signal, you may pre-incubate cells in glucose-free medium for 1-2 hours at 37°C.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add the combined staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for FITC/GFP (for this compound) and TRITC/RFP (for MitoTracker™ Red CMXRos).

Co-staining of this compound with a Lysosomal Probe (LysoTracker™ Red DND-99)

This protocol enables the concurrent visualization of glucose uptake and the localization of acidic organelles like lysosomes.

Experimental Workflow:

G start Start with cultured cells prep_stain Prepare combined this compound and LysoTracker Red staining solution start->prep_stain stain Incubate cells with staining solution (30-60 min, 37°C) prep_stain->stain wash Wash cells with fresh medium stain->wash image Image with FITC and TRITC filter sets wash->image end Analyze colocalization image->end

Workflow for this compound and LysoTracker co-staining.

Materials:

  • This compound

  • LysoTracker™ Red DND-99

  • Live-cell imaging medium

  • PBS

  • Cells on imaging-compatible plates

Protocol:

  • Cell Preparation: Grow cells to 50-70% confluency.

  • Staining Solution Preparation: Prepare a working solution containing this compound (e.g., 100 µM) and LysoTracker™ Red DND-99 (e.g., 75 nM) in pre-warmed live-cell imaging medium.

  • Staining:

    • Remove the culture medium, wash once with warm PBS.

    • Add the staining solution and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Proceed with live-cell imaging using FITC/GFP and TRITC/RFP filter sets.

Co-staining of this compound with a Nuclear Stain (Hoechst 33342)

This protocol is for visualizing glucose uptake in relation to the cell nucleus.

Logical Relationship:

G Cell Live Cell NBDG This compound (Cytoplasmic Signal) Cell->NBDG Uptake Hoechst Hoechst 33342 (Nuclear Signal) Cell->Hoechst Staining

Dual staining of cytoplasm (via this compound) and nucleus.

Materials:

  • This compound

  • Hoechst 33342

  • Live-cell imaging medium

  • PBS

  • Cultured cells

Protocol:

  • Cell Preparation: Culture cells to the desired density.

  • Staining Solution Preparation: Prepare a working solution of this compound (e.g., 100 µM) in pre-warmed live-cell imaging medium. Prepare a separate working solution of Hoechst 33342 (e.g., 2 µg/mL) in the same medium.

  • Staining (Sequential Recommended):

    • First, stain for glucose uptake. Remove the culture medium, wash with warm PBS, and add the this compound solution. Incubate for 30-60 minutes at 37°C.

    • During the last 10-15 minutes of the this compound incubation, add the Hoechst 33342 working solution directly to the dish.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using FITC/GFP and DAPI filter sets.

Co-staining of this compound with an Apoptosis Marker (Annexin V-FITC)

This protocol is designed to correlate glucose uptake with early apoptotic events. Note that Annexin V-FITC and this compound have overlapping spectra, making simultaneous imaging challenging. This protocol is primarily for flow cytometry, but can be adapted for microscopy with careful controls and spectral unmixing if available.

Signaling Pathway:

G Apoptotic_Stimulus Apoptotic Stimulus PS_Translocation Phosphatidylserine (PS) Translocation Apoptotic_Stimulus->PS_Translocation Glucose_Uptake Glucose Uptake (this compound) Apoptotic_Stimulus->Glucose_Uptake AnnexinV_Binding Annexin V Binding PS_Translocation->AnnexinV_Binding Cell_State Cellular Metabolic & Apoptotic State AnnexinV_Binding->Cell_State Glucose_Uptake->Cell_State

Apoptosis signaling and glucose uptake assessment.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Cells in suspension or adherent cells to be detached

Protocol:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control.

  • This compound Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in glucose-free medium and incubate with this compound (e.g., 100 µM) for 30-60 minutes at 37°C.

  • Annexin V Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.

Co-staining of this compound with a Reactive Oxygen Species (ROS) Indicator (CellROX™ Deep Red Reagent)

This protocol allows for the simultaneous measurement of glucose uptake and oxidative stress.

Experimental Workflow:

G start Culture cells and induce oxidative stress (optional) stain Add combined this compound and CellROX Deep Red staining solution start->stain incubate Incubate for 30 min at 37°C stain->incubate wash Wash cells 3x with PBS incubate->wash image Image using FITC and Cy5 filter sets wash->image analyze Quantify fluorescence intensity image->analyze

Workflow for assessing glucose uptake and ROS.

Materials:

  • This compound

  • CellROX™ Deep Red Reagent

  • Live-cell imaging medium

  • PBS

  • Cultured cells

Protocol:

  • Cell Preparation: Culture cells and treat with an agent to induce ROS, if desired.

  • Staining Solution Preparation: Prepare a working solution containing this compound (e.g., 100 µM) and CellROX™ Deep Red Reagent (e.g., 5 µM) in pre-warmed live-cell imaging medium.

  • Staining:

    • Remove the culture medium and add the combined staining solution.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.[6]

  • Imaging: Image the cells immediately using a fluorescence microscope with FITC/GFP and Cy5 filter sets.[6] The CellROX™ Deep Red signal is retained after formaldehyde (B43269) fixation, but this compound fluorescence may be lost upon fixation and permeabilization.[2][6] Therefore, live-cell imaging is recommended.

References

Application Notes and Protocols: 6-NBDG for Studying GLUT1 Transporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose across the plasma membrane of many cell types. Its activity is crucial for cellular metabolism and is often dysregulated in various diseases, including cancer. The study of GLUT1 transporter activity is therefore of significant interest in both basic research and drug development. 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog that serves as a valuable tool for investigating GLUT1-mediated glucose uptake. This document provides detailed application notes and protocols for utilizing this compound to study GLUT1 transporter activity.

Principle of the Assay

The this compound assay is based on the uptake of the fluorescent glucose analog by cells, primarily through glucose transporters like GLUT1. This compound is transported across the cell membrane and accumulates intracellularly. Unlike its counterpart 2-NBDG, this compound is not a substrate for hexokinase and is therefore not phosphorylated, which prevents its entry into the glycolytic pathway.[1][2] The intracellular fluorescence intensity is directly proportional to the glucose uptake activity of the cells and can be quantified using various methods such as flow cytometry, fluorescence microscopy, and plate-based fluorescence readers.

Key Features and Considerations of this compound

Recent studies have highlighted several important kinetic characteristics and considerations for the use of this compound:

  • High Affinity for GLUT1: this compound exhibits a significantly higher binding affinity for GLUT1, approximately 300 times greater than that of glucose.[1][2][3][4][5][6][7]

  • Slow Permeation: Despite its high affinity, the permeation of this compound into cells is 50-100 times slower than that of glucose.[4][5]

  • Insensitivity to Glucose Competition: Due to its high affinity, the uptake of this compound is not efficiently displaced by glucose.[3][4][5][6][7]

  • Specificity Considerations: While this compound is a valuable tool, there is evidence suggesting that its uptake may not be exclusively mediated by GLUT1 and can occur through transporter-independent mechanisms.[2][8][9] Therefore, the use of appropriate controls, such as GLUT1 inhibitors, is crucial for validating the specificity of this compound uptake.[3][4][5] It has been suggested that the exofacial GLUT1 inhibitor 4,6-ethylidine-d-glucose is a more suitable tool than glucose for confirming the specificity of this compound uptake.[3][4][5]

  • Contradictory Findings: Some studies suggest that changes in glucose transport can be accompanied by opposite changes in the flow of this compound, urging caution in the interpretation of results.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and its interaction with GLUT1.

Table 1: Kinetic Properties of this compound

ParameterValueCell Type/SystemReference
Binding Affinity vs. Glucose ~300x higher for GLUT1Astrocytes[3][4][5][6][7]
Permeation Rate vs. Glucose 50-100x slowerAstrocytes[4][5]

Table 2: Inhibition of this compound Uptake

InhibitorConcentration% InhibitionCell TypeReference
Cytochalasin B 20 µMLess effective than on glucose uptakeL929 fibroblasts[8]
BAY-876 100 µM~24%Murine Neural Retina[1][2]
WZB-117 1 µMIneffectiveL929 fibroblasts[8]
Phloretin 100 µM~44-46%COS-7 and SKOV3 cells[12]

Experimental Protocols

Here we provide detailed protocols for measuring this compound uptake using flow cytometry and fluorescence microscopy.

Protocol 1: this compound Uptake Assay using Flow Cytometry

This protocol is suitable for analyzing GLUT1 activity in a population of suspended cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free culture medium (e.g., glucose-free RPMI or DMEM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GLUT1 inhibitor (e.g., Cytochalasin B, BAY-876, WZB-117)

  • Flow cytometer

  • Flow cytometry tubes

Experimental Workflow:

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cell_culture 1. Culture cells to desired confluency harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend in glucose-free medium harvest->resuspend pre_incubation 4. Pre-incubate with/without GLUT1 inhibitor resuspend->pre_incubation add_6nbdg 5. Add this compound and incubate (30-60 min) pre_incubation->add_6nbdg wash_cells 6. Wash cells with ice-cold PBS add_6nbdg->wash_cells acquire_data 7. Acquire data on flow cytometer wash_cells->acquire_data analyze 8. Analyze mean fluorescence intensity acquire_data->analyze

Caption: Flow cytometry workflow for this compound uptake assay.

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest cells and wash them twice with PBS.

    • Resuspend the cell pellet in pre-warmed glucose-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Control):

    • For inhibitor control samples, pre-incubate the cells with a known GLUT1 inhibitor (e.g., 20 µM Cytochalasin B) for 30 minutes at 37°C.

  • This compound Incubation:

    • Add this compound to the cell suspension to a final concentration of 100-200 µM.

    • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Stopping the Uptake:

    • Stop the uptake by adding 2 mL of ice-cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of ice-cold PBS or FACS buffer.

    • Analyze the cells on a flow cytometer, exciting at ~488 nm and collecting emission at ~530 nm.

    • Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: this compound Uptake Assay using Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying this compound uptake in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free culture medium

  • This compound stock solution

  • GLUT1 inhibitor

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Experimental Workflow:

Microscopy_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis plate_cells 1. Plate cells on glass-bottom dishes wash_medium 2. Wash with PBS and add glucose-free medium plate_cells->wash_medium inhibitor_treatment 3. Pre-incubate with/without GLUT1 inhibitor wash_medium->inhibitor_treatment add_6nbdg 4. Add this compound and incubate (30-60 min) inhibitor_treatment->add_6nbdg wash_cells 5. Wash with ice-cold PBS add_6nbdg->wash_cells image_acquisition 6. Acquire images using fluorescence microscope wash_cells->image_acquisition quantify 7. Quantify intracellular fluorescence image_acquisition->quantify

Caption: Fluorescence microscopy workflow for this compound uptake.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • On the day of the experiment, wash the cells twice with PBS and replace the culture medium with pre-warmed glucose-free medium.

  • Inhibitor Treatment (Control):

    • For inhibitor control samples, pre-incubate the cells with a known GLUT1 inhibitor for 30 minutes at 37°C.

  • This compound Incubation:

    • Add this compound to the medium to a final concentration of 100-200 µM.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the this compound containing medium and wash the cells three times with ice-cold PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~465 nm, emission ~540 nm).

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell can be calculated.

Data Analysis and Interpretation

The primary output of the this compound uptake assay is the fluorescence intensity, which is proportional to the amount of this compound taken up by the cells.

  • Flow Cytometry: The Mean Fluorescence Intensity (MFI) of the cell population is the key parameter. Compare the MFI of treated cells to control cells. The GLUT1-specific uptake can be calculated by subtracting the MFI of inhibitor-treated cells from the MFI of untreated cells.

  • Fluorescence Microscopy: The average fluorescence intensity per cell or per unit area is measured. Similar to flow cytometry, the GLUT1-specific uptake can be determined by comparing fluorescence in the presence and absence of a GLUT1 inhibitor.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Incomplete washing of extracellular this compoundIncrease the number and volume of washes with ice-cold PBS.
Autofluorescence of cells or mediumInclude an unstained control to determine the background fluorescence. Use phenol (B47542) red-free medium for the assay.
Low or no signal Low GLUT1 expression in the cell typeConfirm GLUT1 expression using techniques like Western blot or qPCR.
Inactive this compoundCheck the storage conditions and expiration date of the this compound.
Suboptimal incubation time or concentrationPerform a time-course and dose-response experiment to optimize the assay conditions.
High variability between replicates Inconsistent cell numbersEnsure accurate cell counting and plating.
Temperature fluctuations during incubationMaintain a constant temperature of 37°C during the incubation steps.

Conclusion

The fluorescent glucose analog this compound is a powerful tool for studying GLUT1 transporter activity in living cells. The protocols provided here for flow cytometry and fluorescence microscopy offer robust methods for quantifying glucose uptake. However, researchers must be mindful of the unique kinetic properties of this compound and the potential for transporter-independent uptake. The inclusion of appropriate controls, particularly GLUT1 inhibitors, is essential for the accurate interpretation of results. By following these guidelines, researchers can effectively utilize this compound to gain valuable insights into GLUT1 function in health and disease.

References

Application Notes and Protocols for 6-NBDG Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) stock and working solutions. This compound is a fluorescent glucose analog widely used to monitor glucose uptake in living cells.

Physicochemical Properties and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 342.26 g/mol [1]
Appearance Orange to red solid[1]
Excitation Wavelength (λex) ~465-488 nm[1]
Emission Wavelength (λem) ~535-542 nm[1]
Solubility in DMSO ~10 mg/mL (29.22 mM)[1][2]
Solubility in Water/PBS Limited, ~10 mg/mL with warming[2]
Purity ≥98%[2]

Mechanism of Action

This compound is a fluorescently labeled deoxyglucose analog that is transported into cells. The precise mechanism of this compound uptake is a subject of ongoing research. While some studies suggest that it is a substrate for glucose transporters (GLUTs), particularly GLUT1, other evidence indicates that its cellular entry can occur through transporter-independent mechanisms.[3][4][5][6] It has been reported that this compound binds to GLUT1 with a much higher affinity than glucose itself.[7] Unlike glucose, this compound is not readily metabolized, leading to its accumulation inside the cell, which allows for fluorescent detection and quantification of uptake.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, if you weighed 3.42 mg of this compound, add 1 mL of DMSO.

  • Promote Dissolution: Vortex the solution thoroughly. If the this compound does not fully dissolve, gentle warming in a water bath at 37-40°C for a short period, along with intermittent vortexing, can aid in dissolution.[1] Avoid excessive heat or prolonged heating to prevent degradation of the compound.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[1] When stored correctly, the DMSO stock solution is stable for up to 6 months at -80°C.[1]

Preparation of this compound Working Solution

This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell-based assays. The optimal working concentration can vary depending on the cell type and experimental conditions but typically ranges from 50 µM to 400 µM.[3]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or serum-free cell culture medium)

  • Sterile tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment.

  • Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your chosen buffer. For example, to prepare 1 mL of a 100 µM working solution, you would need 10 µL of the 10 mM stock solution.

  • Dilute Stock Solution: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed physiological buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid and even dispersion, which helps prevent precipitation.

  • Use Immediately: The this compound working solution should be prepared fresh just before use and protected from light. Aqueous solutions of this compound are not recommended for long-term storage.[2]

Table of Recommended Working Concentrations:

ApplicationCell TypeRecommended Concentration RangeReference
Glucose Uptake AssayL929 fibroblasts12.5 - 400 µM[3]
Glucose Transport ImagingAstrocytes100 - 800 µM
General Cell-Based AssaysVarious50 - 200 µM[1]

Experimental Workflow and Signaling Pathway Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start_stock Start: this compound Powder & DMSO weigh Weigh this compound Powder start_stock->weigh dissolve Dissolve in DMSO weigh->dissolve vortex_warm Vortex and/or Gentle Warming (37-40°C) dissolve->vortex_warm aliquot Aliquot into Single-Use Tubes vortex_warm->aliquot store_stock Store at -20°C to -80°C (Protected from Light) aliquot->store_stock start_working Start: 10 mM this compound Stock dilute Dilute in Pre-warmed Buffer (e.g., HBSS) start_working->dilute use Use Immediately for Assay dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

G Simplified this compound Cellular Uptake and Retention cluster_extracellular Extracellular Space cluster_cell Cell nbdg_out This compound glut Glucose Transporters (e.g., GLUT1) and/or Transporter-Independent Mechanisms nbdg_out->glut Uptake membrane Plasma Membrane nbdg_in Intracellular this compound glut->nbdg_in accumulation Accumulation (Not Metabolized) nbdg_in->accumulation fluorescence Fluorescence Detection accumulation->fluorescence

Caption: Simplified diagram of this compound cellular uptake and retention.

Controls for Glucose Uptake Assays

To ensure the validity of experimental results, appropriate controls are essential.

  • Negative Control:

    • Unlabeled Cells: Cells that have not been incubated with this compound to measure background fluorescence.

    • Inhibitor Control: Pre-incubate cells with a known glucose transporter inhibitor, such as Cytochalasin B, to confirm that the uptake is mediated by these transporters (if this is the hypothesis being tested).[3]

  • Positive Control:

    • Stimulation of Glucose Uptake: In cell types where glucose uptake is regulated by factors like insulin, pre-treating the cells with the appropriate stimulant can serve as a positive control to demonstrate an increase in this compound uptake.

    • High Glucose Competition: Co-incubation with a high concentration of unlabeled D-glucose can be used to compete with this compound for transporter-mediated uptake.

References

Application Notes: 6-NBDG Uptake in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and microenvironments.[1][2] Unlike traditional 2D monolayers, 3D models exhibit gradients of nutrients, oxygen, and signaling molecules, which significantly influence cellular metabolism and response to therapeutic agents.[1][3] One of the key metabolic alterations observed in many pathological conditions, particularly cancer, is a shift in glucose metabolism, often referred to as the Warburg effect.[3] Consequently, the study of glucose uptake in 3D models is crucial for understanding disease progression and for the development of novel therapeutics.

6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled deoxyglucose analog that serves as a valuable tool for monitoring glucose uptake in living cells.[4] Due to its fluorescent properties, this compound allows for the visualization and quantification of glucose transport using techniques such as fluorescence microscopy and flow cytometry.[4][5] In 3D cell culture models, this compound enables the spatial and temporal analysis of glucose uptake, providing insights into the metabolic state of different cell populations within the spheroid or organoid.

Biological Principles:

Glucose uptake in mammalian cells is primarily mediated by a family of membrane proteins known as glucose transporters (GLUTs).[6] The fluorescent moiety of this compound is attached at the C6 position of the glucose molecule.[3] While this compound is a substrate for GLUTs, it is important to note that its uptake kinetics and mechanisms may differ from that of native glucose.[7] Studies have shown that this compound exhibits a high binding affinity for GLUT1, a transporter often overexpressed in cancer cells.[3] However, there is also evidence suggesting that this compound can enter cells through transporter-independent mechanisms, a factor that should be considered when interpreting results.[3][8]

The regulation of glucose uptake is a complex process governed by various signaling pathways. The PI3K/Akt pathway is a central regulator of glucose metabolism, promoting the translocation of GLUTs (particularly GLUT1) to the plasma membrane, thereby increasing glucose uptake.[6][9] In the context of 3D cell cultures, the activation of oncogenic pathways like PI3K/Akt can lead to enhanced glucose consumption to support the high proliferative and survival demands of the cells within the spheroid.[6]

Data Presentation

The following tables provide a template for presenting quantitative data from this compound uptake assays in 3D cell culture models.

Table 1: Dose-Dependent Uptake of this compound in Cancer Cell Spheroids

This compound Concentration (µM)Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
1030150.512.3
5030752.155.8
100301489.6110.2
200302850.3201.7

Table 2: Effect of Glucose Transporter Inhibitor on this compound Uptake

TreatmentThis compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
Vehicle Control1001502.4120.50%
Phloretin (100 µM)100601.048.260%
Cytochalasin B (20 µM)100450.735.970%

Experimental Protocols

Protocol 1: Formation of Cancer Cell Spheroids

This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.

  • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-72 hours.[10]

  • Monitor spheroid formation daily using a light microscope.

Protocol 2: this compound Uptake Assay in 3D Spheroids

This protocol details the procedure for measuring glucose uptake in pre-formed spheroids using this compound.

Materials:

  • Pre-formed spheroids in a 96-well plate

  • Glucose-free DMEM or HBSS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DAPI solution (for nuclear counterstaining)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Carefully remove approximately half of the culture medium from each well containing spheroids, being cautious not to disturb the spheroids.

  • Wash the spheroids gently by adding 100 µL of pre-warmed glucose-free DMEM or HBSS to each well and then removing 100 µL. Repeat this step twice.

  • Prepare the this compound working solution by diluting the stock solution in glucose-free DMEM or HBSS to the desired final concentration (e.g., 100 µM).

  • Add 100 µL of the this compound working solution to each well.

  • Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes). This should be optimized for each cell line and experimental condition.

  • To stop the uptake, carefully remove the this compound solution and wash the spheroids three times with ice-cold PBS.

  • Fix the spheroids by adding 100 µL of 4% PFA to each well and incubating for 20-30 minutes at room temperature.

  • Wash the spheroids three times with PBS.

  • For nuclear counterstaining, add 100 µL of DAPI solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature in the dark.

  • Wash the spheroids twice with PBS.

  • The spheroids are now ready for imaging. Add 100 µL of PBS to each well to prevent drying.

Protocol 3: Image Acquisition and Analysis

This protocol outlines the steps for imaging and quantifying this compound fluorescence in spheroids.

Materials:

  • Fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~465/540 nm) and DAPI (Excitation/Emission: ~360/460 nm)

  • High-content imaging system (optional)

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Place the 96-well plate on the microscope stage.

    • For each spheroid, acquire images using both the this compound and DAPI channels.

    • If using a confocal microscope or a system with z-stacking capabilities, acquire a series of optical sections through the entire spheroid to capture the 3D fluorescence distribution.[4] A maximum intensity projection can then be generated.

  • Image Analysis (using ImageJ/Fiji as an example):

    • Open the acquired images.

    • Define the Region of Interest (ROI): Use the DAPI channel to identify the spheroid. The brightfield or a transmitted light image can also be used to draw an outline around the spheroid.

    • Measure Fluorescence Intensity: Apply the ROI to the this compound channel image.

    • Use the "Measure" function to quantify the mean fluorescence intensity within the ROI.

    • Background Correction: Measure the mean fluorescence intensity of a background region in the same image (an area without cells) and subtract this value from the spheroid intensity measurement.

    • Repeat this process for all spheroids in the experiment.

    • For more detailed analysis, image analysis software like CellProfiler can be used to segment individual cells within the spheroid (if resolution allows) and measure cell-by-cell fluorescence intensity.[10]

Mandatory Visualization

G cluster_workflow Experimental Workflow: this compound Uptake Assay in 3D Spheroids start Start: Culture Cancer Cells (2D) spheroid_formation Spheroid Formation (Ultra-low attachment plate) start->spheroid_formation wash_glucose_free Wash with Glucose-Free Medium spheroid_formation->wash_glucose_free incubation_6NBDG Incubate with this compound wash_glucose_free->incubation_6NBDG stop_wash Stop Uptake & Wash with Cold PBS incubation_6NBDG->stop_wash fixation Fixation (4% PFA) stop_wash->fixation counterstain Nuclear Counterstain (DAPI) fixation->counterstain imaging Fluorescence Imaging (Microscopy/HCS) counterstain->imaging analysis Image Analysis & Quantification imaging->analysis end_node End: Quantified Glucose Uptake analysis->end_node G cluster_pathway Signaling Pathway: PI3K/Akt Regulation of Glucose Uptake GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates GLUT1_vesicle GLUT1 Vesicle Akt->GLUT1_vesicle promotes HK2 Hexokinase 2 (HK2) Akt->HK2 activates GLUT1_membrane GLUT1 Translocation to Plasma Membrane GLUT1_vesicle->GLUT1_membrane Glucose_uptake Increased Glucose Uptake GLUT1_membrane->Glucose_uptake Glycolysis Glycolysis & Metabolism Glucose_uptake->Glycolysis HK2->Glycolysis catalyzes first step

References

Application Notes and Protocols for Screening Glucose Uptake Inhibitors Using 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose uptake is a fundamental cellular process, critical for energy metabolism. In various pathological conditions, such as cancer and metabolic disorders, glucose transport is often dysregulated. Consequently, the inhibition of glucose transporters, particularly GLUT1, has emerged as a promising therapeutic strategy. 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) is a fluorescently labeled deoxyglucose analog that is widely utilized to monitor glucose uptake in living cells. This non-metabolizable molecule is transported into the cell primarily through glucose transporters, and its intracellular accumulation can be quantified by measuring its fluorescence. This document provides detailed protocols and application notes for utilizing this compound in screening for potential glucose uptake inhibitors.

Principle of the Assay

The this compound-based glucose uptake assay is founded on the principle of competitive inhibition. This compound, as a fluorescent glucose analog, is taken up by cells through glucose transporters (GLUTs). In the presence of a compound that inhibits these transporters, the uptake of this compound is reduced, leading to a decrease in intracellular fluorescence. This change in fluorescence intensity is directly proportional to the inhibitory activity of the compound. The assay can be adapted for high-throughput screening (HTS) formats using fluorescence plate readers, or for more detailed analysis at the single-cell level using flow cytometry or fluorescence microscopy.

Key Reagents and Equipment

  • Cells: A cell line known to express the target glucose transporter (e.g., HeLa, MCF-7, or L929 cells for GLUT1).

  • This compound: Fluorescent glucose analog.

  • Culture Medium: Appropriate for the chosen cell line.

  • Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Test Compounds: Potential glucose uptake inhibitors.

  • Positive Control Inhibitors: Known glucose uptake inhibitors such as Cytochalasin B, Phloretin, or BAY-876.

  • Instrumentation:

    • Fluorescence microplate reader (for HTS).

    • Flow cytometer (for single-cell analysis).

    • Fluorescence microscope (for imaging).

    • Standard cell culture equipment (incubator, centrifuge, etc.).

Experimental Protocols

Protocol 1: High-Throughput Screening using a Fluorescence Microplate Reader

This protocol is suitable for screening a large number of compounds to identify potential glucose uptake inhibitors.

  • Cell Seeding:

    • Seed cells into a black-wall, clear-bottom 96-well plate at a density of 1.0 × 10⁴ cells/well.[1]

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Wash the cells once with warm PBS or HBSS.

    • Add 100 µL of HBSS containing the desired concentration of the test compound to each well.[1] Include wells with a known inhibitor (positive control) and vehicle only (negative control).

    • Incubate for the desired pre-incubation time (e.g., 30-60 minutes) at 37°C.

  • This compound Uptake:

    • Prepare a working solution of this compound in HBSS. A final concentration of 50-200 µM is commonly used.[1][2]

    • Add the this compound solution to each well, ensuring the final volume and concentration are consistent.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line.

  • Fluorescence Measurement:

    • Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular this compound.[1]

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (typically ~485 nm excitation and ~535 nm emission).

Protocol 2: Single-Cell Analysis using Flow Cytometry

This protocol allows for the detailed analysis of this compound uptake at the single-cell level, providing population-level data.

  • Cell Preparation:

    • Culture cells in 6-well plates or suspension culture flasks until they reach the desired confluency.

  • Compound Treatment:

    • Pre-treat the cells with the test compounds and controls in suspension or directly in the wells for the desired duration.

  • This compound Uptake:

    • Add this compound to the cell suspension or wells to a final concentration of 50 µM.[1]

    • Incubate for 30 minutes at 37°C, protected from light.[1]

  • Sample Preparation for Flow Cytometry:

    • If using adherent cells, detach them using a non-enzymatic cell dissociation solution.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Data Acquisition:

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., FITC channel).

    • Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.

Data Presentation and Analysis

Quantitative data from inhibitor screening should be organized for clear comparison. The inhibitory effect of a compound is typically expressed as the percentage of inhibition relative to the control or as an IC50 value (the concentration of an inhibitor that reduces the response by 50%).

Table 1: Example Data for Known GLUT1 Inhibitors on this compound Uptake

InhibitorCell LineThis compound Conc. (µM)Inhibitor Conc.% Inhibition (Mean ± SD)Reference
Cytochalasin BL9295020 µMModest but significant[1]
BAY-876L92950100 nMNot specified, but used as inhibitor[1]
WZB-117L929501 µMNot specified, but used as inhibitor[1]
PhloretinCOS-7Variable50 µMSignificant inhibition[3]

Visualizations

Signaling Pathway and Assay Principle

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space NBDG This compound GLUT1 GLUT1 Transporter NBDG->GLUT1 Uptake Inhibitor Inhibitor Inhibitor->GLUT1 Inhibition Accumulation Intracellular This compound Accumulation GLUT1->Accumulation Fluorescence Fluorescence Signal Accumulation->Fluorescence Measurement

Caption: Mechanism of this compound uptake and inhibition.

Experimental Workflow

G A 1. Seed Cells in 96-well Plate B 2. Incubate Overnight A->B C 3. Wash Cells B->C D 4. Add Test Compounds & Controls C->D E 5. Pre-incubate D->E F 6. Add this compound E->F G 7. Incubate for Uptake F->G H 8. Wash to Remove Extracellular this compound G->H I 9. Measure Fluorescence H->I J 10. Data Analysis (% Inhibition, IC50) I->J

Caption: High-throughput screening workflow.

Logical Relationship of Assay

G cluster_0 Condition cluster_1 Cellular Process cluster_2 Measurement Inhibitor Presence of Inhibitor Uptake This compound Uptake Inhibitor->Uptake Decreases Fluorescence Intracellular Fluorescence Uptake->Fluorescence Determines

Caption: Assay logic: inhibitor effect on fluorescence.

Important Considerations and Limitations

  • Specificity: While this compound is taken up by GLUT transporters, studies have suggested that it may also enter cells through transporter-independent mechanisms.[1] Therefore, it is crucial to use known GLUT inhibitors as controls to confirm the specificity of the uptake.[4][5][6]

  • High Affinity of this compound: this compound has a much higher affinity for GLUT1 than glucose itself.[4][7] This means that glucose is not an effective competitor for this compound uptake, and specific GLUT inhibitors should be used for validation.[4][5]

  • Cell Line Dependence: The optimal conditions for the assay, including this compound concentration and incubation time, can vary between different cell lines and should be empirically determined.

  • Cytotoxicity: Test compounds may exhibit cytotoxicity, which could lead to a decrease in fluorescence independent of glucose uptake inhibition. It is recommended to perform a parallel cytotoxicity assay to rule out false positives.

  • Fluorescence Quenching: Some compounds may quench the fluorescence of this compound. This can be tested by measuring the fluorescence of this compound in the presence of the compound in a cell-free system.

Conclusion

The this compound-based assay is a valuable tool for screening and characterizing glucose uptake inhibitors. Its adaptability to high-throughput formats makes it particularly useful for primary screening of large compound libraries. However, researchers should be mindful of its limitations and incorporate appropriate controls to ensure the validity of their results. By following the detailed protocols and considering the key aspects discussed in these application notes, scientists can effectively utilize this compound to advance research and drug development in areas targeting glucose metabolism.

References

Troubleshooting & Optimization

troubleshooting low 6-NBDG fluorescence signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, particularly focusing on low fluorescence signals.

Troubleshooting Guide: Low or No this compound Fluorescence Signal

A weak or absent fluorescence signal can be a significant roadblock in experiments designed to measure glucose uptake. This guide follows a systematic approach to identify and resolve the root cause of low signal intensity.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is very weak or completely absent. What are the most common causes?

A1: A low or non-existent signal can stem from several factors, ranging from reagent handling to the experimental setup itself. The most common issues include:

  • Improper Reagent Storage and Handling: this compound is sensitive to light and temperature.[1] Incorrect storage can lead to degradation of the fluorophore.

  • Suboptimal Protocol Parameters: Factors such as this compound concentration, incubation time, and temperature are critical for successful uptake.

  • Cell Health and Viability: Unhealthy or dead cells will not actively transport glucose analogs, leading to a weak signal.

  • Issues with Imaging or Detection: Incorrect microscope settings, filter sets, or plate reader parameters can prevent the detection of an otherwise adequate signal.

  • Competition with Glucose: High concentrations of glucose in the culture medium can compete with this compound for uptake through glucose transporters (GLUTs), thereby reducing the signal.[2]

Q2: How should I properly store and handle my this compound?

A2: Proper handling is critical for maintaining the reagent's efficacy. This compound is light-sensitive and should be protected from light at all times by using aluminum foil or amber tubes.[1] For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] Stock solutions are often prepared in DMSO.[1]

Q3: What is the optimal concentration of this compound to use in my experiment?

A3: The optimal concentration can vary depending on the cell type and experimental goals. However, published protocols commonly use concentrations ranging from 50 µM to 200 µM.[4][5] It is advisable to perform a concentration titration to find the ideal balance between a strong signal and low background for your specific cell model. Be aware that high concentrations of the related compound 2-NBDG can be toxic to cells.[6]

Q4: My signal is bright initially but fades very quickly during imaging. What is causing this?

A4: This phenomenon is known as photobleaching, where the fluorescent molecule is irreversibly damaged by exposure to excitation light.[7][8] To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if applicable.[7]

Q5: Could the mechanism of this compound uptake be affecting my results?

A5: Yes. While this compound is an analog of glucose, its uptake mechanism is complex. It can be transported into cells via glucose transporters like GLUT1.[9] However, several studies have shown that this compound can also enter cells through transporter-independent mechanisms.[4][10][11] This means that pharmacologic inhibition of GLUTs may not completely block this compound uptake.[4][9] Understanding this dual-uptake mechanism is crucial for correctly interpreting your results.

Experimental Protocols and Data

General Protocol for this compound Uptake Assay

This protocol provides a general framework for measuring glucose uptake. It should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.

    • Wash the cells once with warm PBS.

    • To enhance uptake, starve the cells of glucose by incubating them in glucose-free medium (e.g., RPMI without glucose) for a defined period before the assay.[3]

  • This compound Incubation:

    • Prepare the this compound working solution by diluting the stock solution in glucose-free medium to the desired final concentration (e.g., 100-200 µM).[3] Protect this solution from light. [1]

    • Remove the starvation medium and add the this compound working solution to the cells.

    • Incubate at 37°C for an optimized duration. Incubation times can range from 10 to 60 minutes.[12]

  • Washing:

    • After incubation, immediately place the plate on ice to stop the uptake process.

    • Quickly remove the this compound solution and wash the cells multiple times (e.g., 3-4 times) with ice-cold PBS to remove extracellular probe and reduce background fluorescence.[1]

  • Signal Detection and Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~470 nm, Emission ~540 nm).[3]

    • Flow Cytometry: Detach cells and analyze them using a flow cytometer, measuring fluorescence in the appropriate channel (e.g., FL1).[4]

    • Plate Reader: Lyse the cells in a suitable buffer and measure the fluorescence intensity using a microplate reader.[5] Normalize the fluorescence signal to the total protein or DNA content.[5][9]

Quantitative Data Summary

The following tables provide key quantitative parameters for designing and troubleshooting your this compound experiments.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource(s)
Light Protection Always protect from light (use foil/amber tubes).[1]
Stock Solution Prepare in DMSO.[1]
Long-Term Storage -80°C for up to 6 months.[3]
Short-Term Storage -20°C for up to 1 month.[1][3]

Table 2: Typical Experimental Parameters for this compound Uptake Assays

ParameterTypical RangeSource(s)
Final Concentration 50 - 200 µM[3][4][5]
Incubation Time 10 - 60 minutes[4][12]
Incubation Temp. 37°C[4][5]
Excitation Wavelength ~471 nm[3]
Emission Wavelength ~500 - 600 nm[3]

Visual Guides and Workflows

Troubleshooting Workflow for Low Signal

This diagram outlines a step-by-step process to diagnose the cause of a weak or absent this compound signal.

G start Low / No this compound Signal reagent Check Reagent Integrity start->reagent protocol Review Experimental Protocol start->protocol cells Assess Cell Health start->cells instrument Verify Instrument Settings start->instrument storage Proper Storage? (-20°C / -80°C, protected from light) reagent->storage handling Correct Dilution? (Freshly prepared in appropriate buffer) reagent->handling concentration Optimal Concentration? (Titrate 50-200 µM) protocol->concentration incubation Sufficient Incubation? (Time and Temp: 10-60 min at 37°C) protocol->incubation wash Washing Steps Adequate? (Ice-cold PBS, sufficient repeats) protocol->wash viability High Cell Viability? (Check morphology, use viability dye) cells->viability confluency Appropriate Confluency? cells->confluency filters Correct Filter Set? (Ex: ~470nm, Em: ~540nm) instrument->filters exposure Optimal Exposure/Gain? instrument->exposure focus Cells in Focus? instrument->focus resolve Signal Restored storage->resolve handling->resolve concentration->resolve incubation->resolve wash->resolve viability->resolve confluency->resolve filters->resolve exposure->resolve focus->resolve

A step-by-step workflow for troubleshooting low this compound fluorescence.
Cellular Uptake Pathway of this compound

This diagram illustrates the known mechanisms by which this compound enters a cell. It is taken up by glucose transporters (GLUTs) but can also enter via transporter-independent pathways. Unlike glucose, it is not phosphorylated by hexokinase.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) nbdg_ext This compound nbdg_int Intracellular this compound (Fluorescent Signal) nbdg_ext->nbdg_int Transporter-Independent Uptake glut GLUT1 nbdg_ext->glut Transporter-Mediated Uptake hk Hexokinase nbdg_int->hk Not Phosphorylated membrane Cell Membrane

References

Technical Support Center: 6-NBDG Glucose Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the 6-NBDG fluorescent glucose analog in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells. The fluorescent NBD group allows for the visualization and quantification of glucose transport. Unlike glucose, this compound is not readily metabolized, which can lead to its accumulation inside the cell, providing a fluorescent signal proportional to glucose uptake.

Q2: My background fluorescence is very high. What are the common causes?

High background fluorescence is a frequent issue in this compound assays and can originate from several sources:

  • Incomplete Washing: Residual this compound in the well after incubation is a primary cause of high background.[1]

  • High this compound Concentration: Using an excessively high concentration of this compound can lead to increased non-specific binding and background signal.

  • Cellular Autofluorescence: Many cell types naturally fluoresce, which can contribute to the overall background signal.[2][3]

  • Media and Buffer Components: Phenol (B47542) red and other components in cell culture media can be fluorescent.[2][4]

  • Non-specific Binding: this compound may bind non-specifically to the cell surface or the culture plate.

  • Contamination: Bacterial or fungal contamination can contribute to background fluorescence.

Q3: What are the key controls I should include in my this compound assay?

To ensure the validity of your results, it is crucial to include the following controls:

  • Unstained Cells: This control helps to measure the intrinsic autofluorescence of the cells.[3]

  • No-Cell Control: Wells containing only media and this compound to measure the background fluorescence of the reagent and media.

  • Inhibitor Control: Pre-treating cells with a known glucose transporter inhibitor (e.g., Phloretin or Cytochalasin B) can help to confirm that the this compound uptake is transporter-mediated. However, it's important to note that some studies suggest this compound uptake can occur independently of glucose transporters in certain cell lines.[5][6][7]

Q4: Can this compound uptake be independent of glucose transporters?

Yes, several studies have indicated that the cellular uptake of this compound, as well as the similar compound 2-NBDG, can occur through mechanisms independent of known glucose transporters (GLUTs) in some cell types.[5][6][7] This is a critical consideration when interpreting your data, and it highlights the importance of using appropriate controls to validate the uptake mechanism in your specific experimental system.

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to identifying and resolving the causes of high background fluorescence in your this compound experiments.

Problem 1: High background fluorescence in all wells (with and without cells).

This suggests an issue with the assay reagents or the microplate.

Potential Cause Suggested Solution
Fluorescent Media/Buffer Use phenol red-free media or a simple buffered salt solution (e.g., PBS or HBSS) during the this compound incubation and final reading steps.[2][4]
Contaminated Reagents Prepare fresh solutions of this compound and buffers. Filter-sterilize solutions if necessary.
Inappropriate Microplate Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from reflected light.[2]
High this compound Concentration Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and increase it incrementally.
Problem 2: High background fluorescence only in wells containing cells.

This points towards issues related to the cells themselves or their interaction with the this compound probe.

Potential Cause Suggested Solution
Inadequate Washing Increase the number and vigor of wash steps after this compound incubation. Use ice-cold PBS or a specific wash buffer to halt uptake and efficiently remove unbound probe.[1]
Cellular Autofluorescence Include an unstained cell control to quantify the level of autofluorescence. This value can be subtracted from the total fluorescence of your experimental samples.[3]
Non-specific Binding to Cells Optimize the blocking step by pre-incubating cells with a blocking agent. Reduce the this compound incubation time.
High Cell Density Optimize the cell seeding density. Overly confluent cells can lead to altered uptake and higher background.
Long Incubation Time Reduce the this compound incubation time. Shorter incubation times can minimize non-specific uptake and background.

Quantitative Data Summary

The optimal parameters for a this compound assay are cell-type dependent and should be empirically determined. The following table provides a general starting point for optimization.

Parameter Recommended Range Key Considerations
This compound Concentration 50 - 200 µMHigher concentrations can increase background and may not be soluble.[5]
Incubation Time 15 - 60 minutesLonger times can lead to saturation of uptake and increased background.
Cell Seeding Density (96-well plate) 1 x 10⁴ - 5 x 10⁴ cells/wellOptimize for 70-90% confluency at the time of the assay.
Washing Steps 2 - 4 timesUse ice-cold buffer to effectively stop uptake.

Experimental Protocols

Key Experiment: this compound Uptake Assay for Adherent Cells
  • Cell Seeding: Seed adherent cells in a black-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Starvation (Optional but Recommended): Gently wash the cells with warm PBS and then incubate them in glucose-free media or HBSS for 30-60 minutes at 37°C to deplete intracellular glucose stores.

  • This compound Incubation: Remove the starvation media and add a working solution of this compound in glucose-free media or HBSS to each well. Incubate for the optimized time (e.g., 30 minutes) at 37°C, protected from light.

  • Stop and Wash: To terminate the uptake, aspirate the this compound solution and immediately wash the cells multiple times with ice-cold PBS.

  • Fluorescence Measurement: After the final wash, add a suitable imaging buffer (e.g., PBS) to the wells and measure the fluorescence using a fluorescence plate reader, microscope, or flow cytometer (Excitation/Emission ≈ 465/540 nm).

Visualizations

Signaling Pathway: Simplified Glucose Uptake

Extracellular Extracellular This compound GLUT Glucose Transporter (e.g., GLUT1) Extracellular->GLUT Binding Intracellular Intracellular This compound (Fluorescent Signal) GLUT->Intracellular Transport

Caption: Simplified diagram of this compound uptake via a glucose transporter.

Experimental Workflow: this compound Assay

A Seed Cells B Starve Cells (Glucose-free media) A->B C Incubate with this compound B->C D Wash with ice-cold PBS C->D E Measure Fluorescence D->E

Caption: General experimental workflow for a this compound glucose uptake assay.

Troubleshooting Logic: High Background Fluorescence

Start High Background? Q1 High in no-cell control wells? Start->Q1 A1_Yes Check media, buffers, and this compound solution Q1->A1_Yes Yes A1_No Issue is cell-related Q1->A1_No No Q2 Washing adequate? A1_No->Q2 A2_No Increase wash steps and use cold buffer Q2->A2_No No A2_Yes Check cell-specific factors Q2->A2_Yes Yes Q3 Autofluorescence accounted for? A2_Yes->Q3 A3_No Run unstained cell control Q3->A3_No No A3_Yes Optimize this compound conc. & incubation time Q3->A3_Yes Yes

References

Technical Support Center: Optimizing 6-NBDG for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 6-NBDG incubation time in glucose uptake experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for this compound?

The optimal incubation time for this compound can vary significantly depending on the cell type, experimental conditions, and the specific research question. There is no single universal optimal time. Shorter incubation times (15-60 minutes) are often used to measure the initial rate of glucose uptake, while longer incubations may be necessary to achieve a detectable signal in cells with low glucose transport capacity.[1][2] It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental setup. For example, in murine neural retina, fluorescence readings were taken at 30, 60, and 90 minutes.[3]

Q2: I am observing high background fluorescence. What could be the cause and how can I reduce it?

High background fluorescence is a common issue in this compound assays and can arise from several factors:

  • Incomplete Washing: Residual extracellular this compound is a major contributor to high background. Ensure thorough but gentle washing of the cells with ice-cold PBS or a specific wash buffer after incubation.[1][4]

  • Non-specific Binding: this compound can bind non-specifically to the cell surface or extracellular matrix. To mitigate this, include appropriate controls and ensure stringent washing steps.

  • Edge Effects: In multi-well plates, wells on the perimeter can experience "edge effects" leading to variability. It is recommended to avoid using the outer wells for experimental samples and instead fill them with media or PBS.[1][4]

  • Transporter-Independent Uptake: Some studies suggest that this compound can enter cells through mechanisms independent of glucose transporters (GLUTs), which can contribute to background signal.[4][5][6]

Q3: My this compound signal is very low. How can I improve it?

Low signal can be due to several factors:

  • Suboptimal Incubation Time or Concentration: The incubation time may be too short, or the this compound concentration may be too low for your specific cells. Optimization of both parameters is essential.

  • Cell Health and Confluency: Ensure that cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells may exhibit altered glucose uptake.[4]

  • Glucose Starvation Step is Missing: A common error is forgetting to perform a glucose starvation step before adding this compound. This step is critical for lowering basal glucose levels and increasing the signal-to-noise ratio.[4]

Q4: Is this compound uptake a reliable measure of GLUT-mediated glucose transport?

This is a critical consideration. While this compound is widely used as a fluorescent analog of glucose, several studies have questioned its specificity for glucose transporters.[5][6] Some research indicates that this compound can enter cells via transporter-independent pathways.[4][5][6] For instance, pharmacologic inhibition or genetic manipulation of GLUT1 did not significantly impact this compound uptake in L929 fibroblasts, whereas it did affect the uptake of radiolabeled 2-deoxyglucose.[5] However, other studies suggest that this compound has a very high binding affinity for GLUT1, approximately 300 times higher than glucose itself, which can explain some of its unconventional kinetic behavior.[7][8] It is advisable to use appropriate controls, such as GLUT inhibitors (e.g., cytochalasin B, BAY-876), to ascertain the extent of GLUT-mediated uptake in your experimental system.[5][7]

Q5: Should I serum-starve my cells before the this compound assay?

Yes, serum starvation is a crucial step for most cell types.[1] Growth factors present in serum can stimulate signaling pathways that increase the translocation of glucose transporters to the cell membrane, leading to high basal glucose uptake. Serum starvation helps to lower this basal uptake and sensitize the cells to stimulation, for example, by insulin (B600854).[1]

Quantitative Data Summary

The following tables summarize typical ranges for this compound concentration and incubation times reported in the literature for various cell types.

Cell Type This compound Concentration Incubation Time Reference
L929 Murine Fibroblasts50 µM5, 15, 30 minutes[5]
Murine Neural RetinaNot specified30, 60, 90 minutes[3]
Cultured Astrocytes100, 200, 400, 800 µM5 minutes[9]
Neurons and Astrocytes300 µMNot specified (initial rate)[10]
Lymphocytes25, 100, 200 µM15, 30, 45 minutes[2]
General Recommendation100-200 µM15-60 minutes[1]
General Recommendation200 µMNot specified[11]

Experimental Protocols

General Protocol for this compound Glucose Uptake Assay

This protocol provides a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate) at a density that ensures they are at the desired confluency on the day of the experiment.

  • Glucose Starvation: The day of the experiment, gently wash the cells with PBS and then incubate them in glucose-free culture medium (e.g., glucose-free DMEM) for a predetermined period (e.g., 30 minutes to 2 hours).

  • Treatment (Optional): If studying the effect of a compound (e.g., insulin or an inhibitor), add the compound to the glucose-free medium and incubate for the desired time.

  • This compound Incubation: Add this compound to the glucose-free medium to achieve the final desired concentration (e.g., 50-200 µM). Incubate for the optimized time (e.g., 15-60 minutes) at 37°C. Protect the plate from light during incubation.

  • Stop Uptake and Wash: To stop the glucose uptake, promptly remove the this compound containing medium and wash the cells multiple times (e.g., 2-3 times) with ice-cold PBS. Incomplete washing is a major source of high background.[1][4]

  • Detection: Add fresh PBS or an appropriate assay buffer to the wells. Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for this compound are typically around 485 nm and 535 nm, respectively.[1]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes translocation of GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicles->GLUT4_Translocation Cell_Membrane Cell Membrane Glucose_Uptake Glucose Uptake (this compound) GLUT4_Translocation->Glucose_Uptake Mediates Start Start: Seed Cells Starvation Glucose Starvation Start->Starvation Treatment Treatment (e.g., Insulin/Inhibitor) Starvation->Treatment Incubation This compound Incubation Treatment->Incubation Wash Stop and Wash (Ice-cold PBS) Incubation->Wash Detection Fluorescence Detection (Plate Reader/Microscope/Flow Cytometer) Wash->Detection End End: Data Analysis Detection->End

References

Technical Support Center: 6-NBDG Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-NBDG ((6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose)) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce signal variability in this compound-based glucose uptake experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescently labeled deoxyglucose analog used to monitor glucose uptake in living cells. The fluorescent group, 7-nitro-2,1,3-benzoxadiazol-4-yl-amino (NBD), is attached to the 6th carbon of D-glucose. Unlike glucose, this compound is not readily metabolized, allowing it to accumulate inside cells, which can then be quantified by measuring its fluorescence.[1][2] It is often used as a qualitative or semi-quantitative tool for visualizing and measuring glucose transport.

Q2: Is this compound uptake solely mediated by glucose transporters (GLUTs)?

A2: This is a subject of ongoing research and a key consideration for experimental design. While this compound has been shown to have a very high affinity for GLUT1, approximately 300 times that of glucose, there is significant evidence suggesting that it can also enter cells through transporter-independent mechanisms.[2][3][4][5] This dual uptake mechanism can be a major contributor to signal variability.

Q3: Why is my this compound signal highly variable between experiments?

A3: Signal variability in this compound assays can stem from several factors:

  • Non-specific binding and uptake: Due to its chemical properties, this compound can bind non-specifically to the cell surface or enter cells via passive diffusion.[6][7]

  • Transporter-independent entry: A significant portion of this compound uptake may not be mediated by GLUTs, making the signal susceptible to factors unrelated to glucose transport.[2][3][5]

  • Suboptimal experimental conditions: Incubation time, this compound concentration, temperature, and washing steps can all significantly impact the final signal.[6][8]

  • Cell health and confluency: The metabolic state and density of your cells will influence their glucose uptake capacity.

  • Photobleaching: The NBD fluorophore can be susceptible to photobleaching, especially with prolonged exposure to excitation light.[9]

Q4: Can I use glucose to compete with this compound uptake to show specificity?

A4: Due to the much higher affinity of this compound for GLUT1 compared to glucose, unlabeled glucose is often a poor competitor for its uptake.[4] Therefore, a lack of inhibition by glucose should not be interpreted as a definitive lack of GLUT-mediated transport. For confirming the specificity of this compound uptake, using a known GLUT1 inhibitor like 4,6-ethylidine-D-glucose may be a more effective control.[4]

Q5: What is the difference between this compound and 2-NBDG?

A5: 2-NBDG is a structural isomer of this compound, with the NBD group attached to the 2nd carbon of D-glucose. Both are used to measure glucose uptake. However, like this compound, 2-NBDG has also been shown to enter cells via transporter-independent mechanisms, raising questions about its reliability as a specific proxy for glucose transport.[2][3][5] Some studies suggest that 2-NBDG uptake is less prone to quenching.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Incomplete washing of extracellular this compound. 2. Non-specific binding to the cell surface or culture plate. 3. Passive diffusion into cells.1. Increase the number and rigor of washing steps with ice-cold PBS after this compound incubation.[11] 2. Include a control with a GLUT inhibitor (e.g., 4,6-ethylidine-D-glucose) to determine the level of non-specific uptake.[4] 3. Optimize (reduce) the this compound concentration and incubation time.
Low Signal-to-Noise Ratio 1. Low expression of glucose transporters in your cell line. 2. Suboptimal this compound concentration or incubation time. 3. Quenching of the NBD fluorophore. 4. Cell stress or death.1. Verify GLUT expression in your cells using methods like qPCR or Western blotting.[11] 2. Perform a titration of this compound concentration and a time-course experiment to determine optimal conditions.[7] 3. Minimize exposure to excitation light to prevent photobleaching.[9] Ensure the imaging medium is compatible and does not quench the signal. 4. Ensure cells are healthy and not overly confluent. Consider serum starvation prior to the assay to upregulate GLUT expression.[8]
Inconsistent Results Between Replicates 1. Variation in cell number or confluency. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Fluctuation in instrument settings (e.g., microscope lamp intensity, detector gain).1. Plate cells at a consistent density and ensure similar confluency at the time of the experiment. 2. Use a temperature-controlled incubator and a precise timer for all incubation steps. 3. Use calibrated pipettes and be consistent with your technique. 4. Standardize all instrument settings before starting your measurements and ensure they remain constant throughout the experiment.
Unexpected Effects of Inhibitors 1. Inhibitor is not effective for the specific GLUT isoform in your cells. 2. Inhibitor concentration is too low or too high (causing off-target effects). 3. Insufficient pre-incubation time with the inhibitor. 4. Transporter-independent uptake of this compound is dominant.[2][3][5]1. Confirm the expression of the target GLUT isoform. 2. Perform a dose-response curve for your inhibitor to determine the optimal concentration.[11] 3. Optimize the pre-incubation time for the inhibitor.[11] 4. Acknowledge the potential for transporter-independent uptake and consider using complementary methods to validate your findings.

Experimental Protocols

Optimized Protocol for Measuring this compound Uptake

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for plate reader assays)

  • This compound stock solution (e.g., 10 mg/mL in DMSO or ethanol)[12]

  • Glucose-free culture medium (e.g., glucose-free DMEM)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Optional: GLUT inhibitor (e.g., 4,6-ethylidine-D-glucose)

Procedure:

  • Cell Plating: Seed cells at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Starvation (Optional but Recommended):

    • Gently wash the cells twice with warm PBS to remove any residual glucose.

    • Replace the medium with glucose-free medium and incubate for 1-2 hours. This step can help to increase the expression of glucose transporters on the cell surface.[8]

  • Inhibitor Pre-incubation (if applicable):

    • Remove the starvation medium and add fresh glucose-free medium containing the desired concentration of the GLUT inhibitor or vehicle control.

    • Incubate for the optimized pre-incubation time (typically 30-60 minutes).

  • This compound Incubation:

    • Prepare the this compound working solution by diluting the stock solution in glucose-free medium to the final desired concentration (e.g., 50-200 µM).[13] It is crucial to perform a concentration optimization for your specific cell line.

    • Remove the medium (with or without inhibitor) and add the this compound working solution.

    • Incubate for 15-30 minutes at 37°C. Shorter incubation times may favor the measurement of initial uptake rates and reduce non-specific signal.[6][7]

  • Stopping the Uptake and Washing:

    • To stop the uptake, rapidly remove the this compound solution.

    • Immediately wash the cells three times with ice-cold PBS. This step is critical to remove extracellular this compound and reduce background fluorescence.

  • Signal Detection:

    • Add fresh ice-cold PBS to the wells.

    • Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ≈ 465/535 nm).[12]

  • Data Analysis:

    • Subtract the background fluorescence from control wells (cells not treated with this compound).

    • If using an inhibitor, normalize the fluorescence of inhibitor-treated cells to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate Cells starve_cells Glucose Starvation (1-2h) plate_cells->starve_cells inhibitor Add GLUT Inhibitor (optional, 30-60 min) starve_cells->inhibitor add_6nbdg Add this compound (15-30 min) starve_cells->add_6nbdg No Inhibitor inhibitor->add_6nbdg stop_wash Stop Uptake & Wash (3x ice-cold PBS) add_6nbdg->stop_wash measure Measure Fluorescence (Ex/Em ~465/535 nm) stop_wash->measure subtract_bg Subtract Background measure->subtract_bg normalize Normalize to Control subtract_bg->normalize

Caption: A generalized workflow for a this compound glucose uptake experiment.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 6NBDG_ext This compound GLUT GLUT1 6NBDG_ext->GLUT High Affinity Binding Passive Transporter-Independent Pathway 6NBDG_ext->Passive Non-specific Binding/ Diffusion 6NBDG_int Accumulated this compound (Fluorescent Signal) GLUT->6NBDG_int Transport Passive->6NBDG_int Entry

Caption: Dual uptake pathways of this compound into the cell.

References

Technical Support Center: 6-NBDG Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) failing to enter cells during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not entering my cells?

A1: Several factors can contribute to failed this compound uptake. These can be broadly categorized as issues with the experimental protocol, cell health, or the inherent properties of this compound and its interaction with the specific cell type under investigation. A recent study has shown that cellular binding and uptake of this compound can occur independently of membrane glucose transporters in certain cell lines like L929 murine fibroblasts.[1][2]

Q2: Could the issue be with my this compound reagent?

A2: Yes, improper storage or handling can degrade the this compound probe. It should be stored protected from light at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3] Always prepare fresh working solutions from a stock.

Q3: Is this compound uptake always mediated by glucose transporters (GLUTs)?

A3: This is a subject of ongoing research. While this compound is designed as a fluorescent glucose analog to trace glucose uptake, some studies indicate that its uptake can be independent of GLUT transporters in certain cell types.[1][2] The bulky NBD group alters the molecule's properties compared to glucose.[1] However, in other cell types like astrocytes, uptake at low concentrations is considered to be primarily through GLUT1.[4][5]

Q4: Why doesn't unlabeled glucose compete with this compound uptake in my experiment?

A4: Research suggests that this compound may bind to GLUT1 with an affinity that is approximately 300 times higher than that of glucose.[4][5] This high-affinity binding can make it difficult for glucose to competitively inhibit this compound uptake.

Q5: Can I use common GLUT inhibitors like Cytochalasin B to verify GLUT-mediated uptake of this compound?

A5: While Cytochalasin B is a known GLUT inhibitor, its effect on this compound uptake can be variable. Some studies have reported that Cytochalasin B has little to no inhibitory effect and can even increase this compound binding.[1][4] For confirming the specificity of this compound uptake, the exofacial GLUT1 inhibitor 4,6-ethylidine-D-glucose has been suggested as a more suitable alternative to glucose.[4][5]

Troubleshooting Guide

If you are experiencing a lack of this compound signal in your cells, follow this step-by-step troubleshooting guide.

Step 1: Verify Experimental Conditions

Ensure all experimental parameters are optimized. Refer to the table below for typical ranges.

ParameterRecommended RangeNotes
This compound Concentration 50 - 400 µMThe optimal concentration can be cell-type dependent. High concentrations may lead to transporter-independent uptake.[1][6]
Incubation Time 15 - 90 minutesShorter times may not be sufficient for uptake, while longer times can lead to saturation or signal decay.[7][8]
Temperature 37°CIncubation should be at physiological temperature to allow for active transport. A 4°C control can be used to assess surface binding versus internalization.[1]
Media Composition Glucose-free mediaThe presence of glucose in the incubation media will compete with this compound for transporter binding. A glucose starvation step prior to adding this compound is recommended.[9][10]
Step 2: Assess Cell Health and Confluency
  • Cell Viability: Ensure cells are healthy and have a high viability. Stressed or dying cells will not actively transport nutrients.

  • Cell Confluency: Cell confluency can affect glucose uptake. Aim for a consistent confluency (e.g., 80-90%) across all wells and experiments to ensure reproducibility.[11]

Step 3: Check Equipment and Reagents
  • Microscope/Flow Cytometer: Verify that the excitation and emission filters are appropriate for this compound (Excitation ~471 nm, Emission ~500-600 nm).[3]

  • Reagent Integrity: Prepare fresh this compound solutions for each experiment and protect them from light.

Step 4: Implement Proper Controls
  • Negative Control: Unstained cells to measure background autofluorescence.

  • Positive Control: A cell line known to uptake this compound effectively can help determine if the issue is with the protocol or the specific cell line being tested.

  • Inhibitor Control: Use a GLUT inhibitor (e.g., 4,6-ethylidine-D-glucose) to confirm transporter-mediated uptake.[4][5] Be cautious with the interpretation of results from inhibitors like Cytochalasin B.[1][4]

Experimental Protocols

Detailed Protocol for this compound Uptake Assay
  • Cell Seeding: Plate cells in a black-wall, clear-bottom 96-well plate at a predetermined density to reach 80-90% confluency on the day of the experiment.

  • Glucose Starvation: On the day of the assay, remove the culture medium and wash the cells once with warm Dulbecco's Phosphate-Buffered Saline (DPBS). Add glucose-free culture medium to each well and incubate for 30-60 minutes at 37°C.[6]

  • This compound Incubation: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (e.g., 100 µM). Remove the starvation medium and add the this compound solution to the cells.

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 30-60 minutes), protected from light.

  • Stop Uptake and Wash: To stop the uptake, remove the this compound solution and wash the cells three times with ice-cold PBS.[12] This step is critical to reduce background from extracellular this compound.

  • Imaging/Analysis: Add fresh ice-cold PBS to the wells and immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (Ex/Em ≈ 485/535 nm).[12]

Visual Guides

Troubleshooting Workflow for this compound Uptake Issues

G start No/Low this compound Signal check_protocol Verify Protocol (Concentration, Time, Temp, Media) start->check_protocol check_protocol->start Issue Found & Corrected check_cells Assess Cell Health (Viability, Confluency) check_protocol->check_cells Protocol OK check_cells->start Issue Found & Corrected check_equipment Check Equipment (Filters, Reagent Integrity) check_cells->check_equipment Cells Healthy check_equipment->start Issue Found & Corrected implement_controls Implement Controls (Negative, Positive, Inhibitor) check_equipment->implement_controls Equipment OK analyze_results Analyze Results and Re-evaluate implement_controls->analyze_results Controls in Place consider_alternatives Consider Alternative Mechanisms (Transporter-Independent Uptake) analyze_results->consider_alternatives Signal Still Low/Absent success Successful Uptake analyze_results->success Signal Detected

Caption: A flowchart to systematically troubleshoot common issues encountered during this compound uptake experiments.

Conceptual Pathway of this compound Cellular Entry

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6NBDG_out This compound GLUT GLUT Transporter 6NBDG_out->GLUT High Affinity Binding Other Transporter-Independent Pathway (?) 6NBDG_out->Other Glucose_out Glucose Glucose_out->GLUT Lower Affinity Binding 6NBDG_in This compound GLUT->6NBDG_in Transport Glucose_in Glucose GLUT->Glucose_in Transport Other->6NBDG_in

Caption: A diagram illustrating the potential pathways for this compound entry into a cell, including both GLUT-mediated and hypothesized transporter-independent routes.

References

6-NBDG Glucose Uptake Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with 6-NBDG glucose uptake assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) is a fluorescently labeled glucose analog. It is used to monitor glucose uptake in living cells. The underlying principle is that this compound is transported into the cell via glucose transporters (GLUTs). Unlike glucose, this compound is not readily metabolized, allowing it to accumulate inside the cell where its fluorescence can be measured as an indicator of glucose uptake.[1]

Q2: What are the main advantages of using a this compound assay?

A2: The primary advantages of using this compound include:

  • Non-radioactive: It offers a safer alternative to traditional radiolabeled glucose uptake assays (e.g., using ³H-2-deoxyglucose).[2]

  • High-throughput potential: The fluorescent readout is compatible with microplate readers and flow cytometry, making it suitable for screening large numbers of samples.

  • Live-cell imaging: It allows for the visualization of glucose uptake in real-time in living cells using fluorescence microscopy.

Q3: What are the critical limitations and pitfalls of the this compound assay?

A3: A significant pitfall is that this compound can enter cells through mechanisms independent of glucose transporters.[3] This transporter-independent uptake can lead to inaccurate estimations of glucose transport. Additionally, the bulky fluorescent tag on this compound alters its size and shape compared to glucose, which may affect its interaction with and transport by GLUTs.[3] Other common issues include high background fluorescence, low signal-to-noise ratio, and experimental variability.

Q4: Can changes in this compound uptake always be interpreted as changes in glucose uptake?

A4: Not always. Theoretical models and some experimental evidence suggest that under certain conditions, changes in glucose transport and this compound flow can be opposite.[4][5] For instance, an increased rate of glucose metabolism can sometimes lead to a decrease in cellular this compound uptake.[4][5] Therefore, it is crucial to validate findings with orthogonal methods and use appropriate controls.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Q: My negative control wells (no cells or no this compound) show high fluorescence. What could be the cause?

A: High background fluorescence can obscure your signal and is often caused by the following:

  • Autofluorescence from media components: Phenol (B47542) red and components in fetal bovine serum (FBS) can be fluorescent.

    • Solution: Use phenol red-free media and consider reducing the serum concentration or using serum-free media during the assay.[6] Performing measurements in phosphate-buffered saline (PBS) can also help.[6]

  • Incomplete washing: Residual this compound in the well after the uptake incubation will contribute to high background.

    • Solution: Ensure thorough and consistent washing steps with ice-cold PBS after the this compound incubation.[2]

  • Non-specific binding of this compound: The probe can bind non-specifically to the plate surface or extracellular matrix.

    • Solution: Use black-walled microplates to reduce background from scattered light.[6] Consider pre-coating plates with a blocking agent if non-specific binding to the plastic is suspected.

Problem 2: Low Signal-to-Noise Ratio

Q: The fluorescence signal in my experimental wells is very weak and difficult to distinguish from the background.

A: A low signal-to-noise ratio can be due to several factors:

  • Suboptimal this compound concentration or incubation time: Insufficient probe concentration or a short incubation period may not allow for enough uptake to generate a strong signal.

    • Solution: Optimize the this compound concentration (typically in the range of 50-200 µM) and incubation time (usually 15-60 minutes) for your specific cell line.[2][7]

  • Low GLUT expression in your cell line: The cell type you are using may not express high levels of glucose transporters.

    • Solution: Verify the expression of relevant GLUTs (e.g., GLUT1, GLUT4) in your cell line using techniques like western blotting or qPCR.

  • Cell stress or death due to serum starvation: Prolonged serum starvation can be detrimental to some cell lines, leading to reduced metabolic activity and glucose uptake.

    • Solution: Optimize the duration of serum starvation. For some cell lines, shorter periods (1-3 hours) are sufficient.[8][9] In some cases, low concentrations of serum (e.g., 0.5% FBS) or BSA during starvation may be necessary to maintain cell health.[10]

Problem 3: High Variability Between Replicates

Q: I am seeing a lot of variation in fluorescence readings between my replicate wells.

A: High variability can be caused by inconsistencies in your experimental procedure:

  • Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable glucose uptake.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding and visually inspect the plate to confirm even cell distribution.[2]

  • Edge effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill these wells with PBS or media to create a humidity barrier.

  • Inconsistent timing of reagent addition and washing: Variations in incubation times can introduce variability.

    • Solution: Use a multichannel pipette for adding reagents and perform washing steps quickly and consistently for all wells.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound and Common GLUT Inhibitors

CompoundTypical Concentration RangeNotes
This compound 50 - 200 µMOptimal concentration should be determined empirically for each cell line. Higher concentrations can sometimes lead to fluorescence quenching.[2][7]
Cytochalasin B 10 - 20 µMA potent inhibitor of GLUT1, GLUT2, GLUT3, and GLUT4. Also affects the actin cytoskeleton.[7][11]
BAY-876 10 - 100 nMA highly selective and potent inhibitor of GLUT1.[7][12]
WZB-117 1 - 10 µMA GLUT1 inhibitor.[7]
Phloretin 50 - 100 µMA broad-spectrum inhibitor of GLUTs.[12]

Experimental Protocols & Methodologies

Detailed Methodology for a this compound Glucose Uptake Assay

This protocol provides a general framework. Optimization of incubation times and concentrations is critical for each cell line and experimental condition.

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Culture cells overnight in complete medium.

  • Serum Starvation:

    • Gently wash the cells twice with warm PBS.

    • Replace the culture medium with serum-free medium (or low-serum medium, e.g., 0.5% FBS, if cells are sensitive to complete starvation).[10]

    • Incubate for 2-16 hours. The optimal time depends on the cell type and should be determined empirically to maximize the glucose uptake window without inducing cell death.[10]

  • Inhibitor Treatment (if applicable):

    • Remove the starvation medium.

    • Add fresh serum-free medium containing the desired concentration of your GLUT inhibitor or vehicle control.

    • Incubate for a pre-determined time (e.g., 30-60 minutes).

  • Glucose Uptake:

    • Prepare a working solution of this compound in glucose-free medium (e.g., Krebs-Ringer-Phosphate-HEPES buffer or glucose-free DMEM) at the desired final concentration (e.g., 100 µM).

    • Remove the medium from the wells.

    • Add the this compound working solution to each well.

    • Incubate for 15-60 minutes at 37°C. This step is critical and should be optimized.

  • Stop and Wash:

    • To stop the uptake, quickly remove the this compound solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular this compound.[2] Incomplete washing is a common source of high background.

  • Data Acquisition:

    • Add PBS or a suitable imaging buffer to the wells.

    • Measure the fluorescence using a microplate reader (Excitation: ~465 nm, Emission: ~540 nm) or visualize using a fluorescence microscope.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" background wells.

    • Normalize the fluorescence of treated samples to the vehicle-treated control samples.

Visualizations

G Experimental Workflow for this compound Glucose Uptake Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate serum_starve 2. Serum Starve (2-16 hours) seed_cells->serum_starve add_inhibitor 3. Add Inhibitor (optional, 30-60 min) serum_starve->add_inhibitor add_6NBDG 4. Add this compound (15-60 min) serum_starve->add_6NBDG No Inhibitor add_inhibitor->add_6NBDG stop_wash 5. Stop and Wash (3x with ice-cold PBS) add_6NBDG->stop_wash read_fluorescence 6. Read Fluorescence (Ex/Em: ~465/540 nm) stop_wash->read_fluorescence analyze_data 7. Analyze Data read_fluorescence->analyze_data G Troubleshooting High Background Fluorescence start High Background Fluorescence Observed q1 Is background high in 'no cell' control wells? start->q1 q2 Are you using phenol red-free media? q1->q2 YES q4 Is cell autofluorescence high in your cell line? q1->q4 NO ans1_yes YES ans1_no NO sol1 Switch to phenol red-free media. q2->sol1 NO q3 Are washing steps thorough (3x ice-cold PBS)? q2->q3 YES ans2_yes YES ans2_no NO sol2 Improve washing procedure. q3->sol2 NO end Consider other factors (e.g., contaminated reagents) q3->end YES ans3_yes YES ans3_no NO sol3 Subtract autofluorescence from unstained cells. q4->sol3 YES q4->end NO ans4_yes YES ans4_no NO G Insulin Signaling Pathway for GLUT4 Translocation insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt/PKB pip3->akt Activates as160 AS160 akt->as160 Inhibits glut4_vesicle GLUT4 Storage Vesicle (GSV) akt->glut4_vesicle Promotes as160->glut4_vesicle Regulates translocation Translocation to Plasma Membrane glut4_vesicle->translocation glucose_uptake Increased Glucose Uptake translocation->glucose_uptake

References

Technical Support Center: 6-NBDG Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-NBDG to measure glucose uptake. Our aim is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.

Troubleshooting Guide

High background and low signal are common issues that can compromise the quality of your data. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from this compound uptake, leading to a poor signal-to-noise ratio.

Potential CauseSuggested Solution
Incomplete Washing Residual extracellular this compound is a primary source of high background. Increase the number of wash steps (3-4 times) with ice-cold phosphate-buffered saline (PBS) or a suitable wash buffer after this compound incubation. Ensure complete removal of the wash buffer between each step. Performing wash steps on ice helps to quickly halt the uptake process.[1]
Cellular Autofluorescence Many cell types exhibit natural fluorescence. To minimize this, consider using a glucose-free and phenol (B47542) red-free medium during the assay. If autofluorescence is still high, you can try treating the cells with a quenching agent like Trypan Blue (for endpoint assays) or using a far-red secondary antibody if performing immunofluorescence alongside the this compound stain.[2][3][4]
Non-specific Binding This compound may bind non-specifically to the cell surface or extracellular matrix. To mitigate this, include a blocking step with a protein-containing solution (e.g., 1% Bovine Serum Albumin in PBS) before adding this compound. Optimizing the this compound concentration can also reduce non-specific binding.
Contaminated Reagents Ensure that all buffers and media are fresh and free of fluorescent contaminants. Prepare fresh this compound solutions for each experiment, as aqueous solutions are not recommended for long-term storage.[5]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can concentrate reagents and lead to higher background. To avoid this, do not use the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[6]

Issue 2: Low or No Signal

A weak or absent signal can be equally frustrating. The following steps can help you enhance your this compound signal.

Potential CauseSuggested Solution
Suboptimal this compound Concentration The optimal concentration of this compound can vary between cell types. Perform a concentration titration (e.g., 50 µM to 500 µM) to determine the ideal concentration for your specific cells that provides a robust signal without causing toxicity or high background.[7][8]
Inadequate Incubation Time The kinetics of this compound uptake can differ based on the cell line and its metabolic state. Optimize the incubation time by performing a time-course experiment (e.g., 15, 30, 60, 90 minutes) to identify the point of maximal uptake before saturation or quenching occurs.[9]
Low Glucose Transporter (GLUT) Expression The cell line you are using may have low expression of glucose transporters. If possible, confirm GLUT expression using techniques like Western blotting or qPCR. Using a positive control cell line known to have high glucose uptake can help validate your assay setup.
Cell Health and Viability Ensure that your cells are healthy and in the logarithmic growth phase. High cell density or poor culture conditions can negatively impact glucose uptake. Perform a viability assay to confirm that your experimental conditions are not cytotoxic.
Photobleaching or Quenching This compound is sensitive to light.[8] Protect your samples from light as much as possible during incubation and imaging. High concentrations of this compound can also lead to self-quenching. If you suspect this, try reducing the concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (this compound) is a fluorescently labeled glucose analog. It is taken up by cells, and the intracellular accumulation of the fluorescent molecule is used as a measure of glucose transport. The NBD fluorophore has excitation and emission maxima of approximately 465/535 nm.

Q2: Is this compound uptake a reliable measure of GLUT-mediated glucose transport?

This is a topic of ongoing research and debate. While this compound has been widely used to study glucose uptake, several studies suggest that its uptake may occur through mechanisms independent of glucose transporters (GLUTs).[7][10][11] Some research indicates that this compound can enter cells via transporter-independent pathways.[10][11] Therefore, it is crucial to include appropriate controls in your experiments.

Q3: What are the key controls to include in a this compound uptake assay?

To ensure the validity of your results, the following controls are essential:

  • Unstained Control: Cells that have not been incubated with this compound to measure baseline autofluorescence.

  • Inhibitor Control: Pre-treatment with a known glucose transport inhibitor (e.g., Cytochalasin B or specific GLUT inhibitors like BAY-876) can help to assess the GLUT-dependent portion of this compound uptake.[7][10] However, be aware that some studies have shown that these inhibitors have a limited effect on this compound uptake.[12][13]

  • Competition Control: Co-incubation with a high concentration of unlabeled D-glucose can be used to compete for uptake via GLUTs.

  • Vehicle Control: If your inhibitors are dissolved in a solvent like DMSO, include a control with just the solvent to account for any effects it may have on the cells.

Q4: Should I perform serum starvation before the assay?

Yes, serum starvation is a critical step. Serum contains growth factors that can stimulate glucose uptake, leading to a high basal signal. Starving the cells in serum-free media for a few hours (e.g., 2-4 hours) before the assay can help to lower this basal uptake and increase the dynamic range for detecting stimulated glucose uptake.[14][15]

Q5: What are the optimal concentration and incubation time for this compound?

The optimal parameters are highly dependent on the cell type. It is strongly recommended to perform a titration for both concentration and incubation time for your specific experimental system. However, a general starting point can be found in the table below.

ParameterTypical Range
This compound Concentration 50 - 500 µM
Incubation Time 15 - 90 minutes

Note: These are general guidelines. Please refer to the literature for your specific cell type and optimize accordingly.[7][8][9]

Experimental Protocols

Optimized this compound Uptake Assay Protocol (96-well plate format)

This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is crucial for each cell line.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: On the day of the assay, gently wash the cells twice with warm, sterile PBS. Replace the medium with serum-free culture medium and incubate for 2-4 hours at 37°C.

  • Inhibitor/Stimulator Treatment (Optional): Remove the starvation medium and add fresh serum-free medium containing your test compounds (inhibitors or stimulators) or vehicle control. Incubate for the desired time (e.g., 30-60 minutes).

  • This compound Incubation: Remove the treatment medium and add a pre-warmed solution of this compound in glucose-free medium at the optimized concentration. Incubate for the optimized time at 37°C, protected from light.

  • Stop and Wash: To stop the uptake, quickly remove the this compound solution and immediately wash the cells 3-4 times with 200 µL of ice-cold PBS per well. Ensure complete removal of PBS after the final wash.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a fluorescence plate reader with excitation at ~465 nm and emission at ~535 nm.

  • Data Analysis: Subtract the average fluorescence of the unstained control wells (background) from all other measurements. Normalize the data as required for your experiment (e.g., to a vehicle control or total protein content).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed 1. Seed Cells starve 2. Serum Starve seed->starve treat 3. Add Inhibitors/ Stimulators starve->treat nbdg 4. Incubate with this compound treat->nbdg wash 5. Stop and Wash nbdg->wash read 6. Read Fluorescence wash->read analyze 7. Analyze Data read->analyze

Caption: General experimental workflow for a this compound glucose uptake assay.

Factors Affecting Signal-to-Noise Ratio

G cluster_signal Signal cluster_noise Noise uptake Specific this compound Uptake snr Signal-to-Noise Ratio (SNR) uptake->snr background High Background autofluorescence Autofluorescence background->autofluorescence nonspecific Non-specific Binding background->nonspecific residual Residual Extracellular this compound background->residual background->snr

Caption: Key factors influencing the signal-to-noise ratio in this compound assays.

References

Technical Support Center: 6-NBDG Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 6-NBDG in glucose uptake experiments, with a specific focus on the effects of serum.

Frequently Asked Questions (FAQs)

Q1: Should I serum-starve my cells before a this compound uptake experiment?

A: Yes, serum starvation is a common and often necessary step. The primary goal is to reduce basal glucose uptake by depleting growth factors and insulin (B600854) present in the serum. This enhances the signal window for detecting stimulated glucose uptake (e.g., after insulin treatment).[1][2] The duration of starvation can range from 3 hours to overnight, depending on the cell type and experimental goals.[1][3]

Q2: Can serum starvation negatively affect my cells?

A: Complete and prolonged serum starvation can induce stress in certain cell lines, such as L6 myotubes, leading to decreased viability and inconsistent responses to stimuli like insulin.[3] If you observe high cell detachment or poor morphology, consider reducing the starvation period or using a low-serum medium (e.g., 0.2-0.5% FBS) or a serum-free medium supplemented with Bovine Serum Albumin (BSA).[3]

Q3: What is the direct effect of having serum in the media during this compound incubation?

A: The presence of serum during the assay can have conflicting effects. Serum contains glucose and growth factors that can stimulate glucose transporters, potentially increasing basal this compound uptake and masking the effects of your experimental treatment. However, for some cell lines, the presence of serum during a short fasting period has been shown to improve cell viability and may even lead to higher 2-NBDG uptake compared to serum-free conditions.[4] It is crucial to be consistent with the serum conditions across all wells and experiments.

Q4: I've read that this compound uptake might not be mediated by glucose transporters. Is this true?

A: This is a critical consideration. Several studies have raised concerns that the uptake of fluorescent glucose analogs like 2-NBDG and this compound can occur through mechanisms independent of known glucose transporters (e.g., GLUTs).[5][6] The bulky fluorescent tag on the glucose molecule significantly alters its properties.[5][6] It is highly recommended to validate your system by using glucose transporter inhibitors, such as Cytochalasin B, to determine the transporter-dependent portion of this compound uptake in your specific cell line.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound uptake experiments.

Problem Potential Cause Recommended Solution
High Background Fluorescence 1. Incomplete removal of extracellular this compound.[8][9] 2. Autofluorescence from cells or media components. 3. Non-specific binding of this compound to the cell surface or plate.1. Increase the number and rigor of wash steps with ice-cold PBS after this compound incubation. Ensure complete aspiration of wash buffer.[9] 2. Include "no-cell" and "unstained cell" controls to measure background from the media and cellular autofluorescence, respectively. Subtract these values from your experimental wells. 3. Pre-treat plates with a blocking agent if non-specific binding is suspected.
High Variability Between Replicate Wells 1. Inconsistent cell seeding density.[8] 2. "Edge effects" in the multi-well plate.[8][9] 3. Pipetting errors, especially with small volumes.[8] 4. Cell stress or death due to harsh serum starvation.[3]1. Ensure a homogenous single-cell suspension before plating. Use a cell counter for accuracy. Consider normalizing data to protein concentration per well post-lysis.[8] 2. Avoid using the outermost wells of the plate for samples. Fill them with sterile PBS or media to create a humidity buffer.[8][9] 3. Use calibrated pipettes and practice consistent technique. 4. Optimize serum starvation conditions as described in the FAQs. Test shorter durations or low-serum/BSA-supplemented media.[3]
No or Low Response to Stimulus (e.g., Insulin) 1. Sub-optimal serum starvation.[1][2] 2. Cells are unhealthy or over-confluent.[8] 3. Reagent degradation (e.g., insulin, this compound). 4. This compound uptake in your cell line is not primarily transporter-mediated.[5][6]1. Ensure starvation is sufficient to lower basal uptake. A 3-hour starvation is a common starting point for myotubes.[2] 2. Use cells at a consistent, optimal confluency (typically 80-90%) and within a low passage number.[8] 3. Check storage conditions and expiration dates of all reagents. Prepare fresh solutions. 4. Perform control experiments with glucose transporter inhibitors (e.g., Cytochalasin B, Phloretin) to confirm that the signal is specific.[7][10]

Experimental Protocols

Protocol: General this compound Uptake Assay

This protocol provides a general framework. Optimal cell density, concentrations, and incubation times should be determined empirically for each cell line.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will result in 80-90% confluency on the day of the assay.

  • Serum Starvation:

    • On the day of the experiment, gently wash the cells twice with warm PBS.

    • Replace the growth medium with serum-free or low-serum (e.g., 0.5% BSA) Krebs-Ringer-HEPES (KRH) buffer or DMEM.

    • Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Stimulation:

    • Remove the starvation medium.

    • Add KRH buffer containing your stimulus (e.g., 100 nM insulin) or vehicle control.

    • Incubate for the desired stimulation time (e.g., 20-30 minutes) at 37°C.

  • This compound Uptake:

    • Add this compound to each well to a final concentration of 50-200 µM.

    • Incubate for 15-60 minutes at 37°C. Note: This step should be timed precisely and kept short to measure the initial uptake rate.

  • Stop Reaction & Wash:

    • To stop the uptake, rapidly remove the this compound solution.

    • Immediately wash the cells three times with ice-cold PBS to remove all extracellular fluorescent probe. Perform washes quickly to prevent efflux.

  • Detection:

    • Add ice-cold PBS or a suitable lysis buffer to each well.

    • Measure fluorescence using a fluorescence plate reader, microscope, or flow cytometer (Excitation/Emission ≈ 465/540 nm).

Serum Starvation Condition Comparison

The optimal condition depends heavily on the cell line.

Condition Description Pros Cons Commonly Used For
Complete Serum Starvation Medium contains no FBS or other serum.Maximizes reduction in basal signaling.Can cause cell stress, detachment, and death in sensitive cell lines.[3]Many cancer cell lines, robust cell lines.
Low-Serum Starvation Medium contains a low percentage of FBS (e.g., 0.2-0.5%).Reduces cell stress compared to complete starvation.[3]May not fully quiesce the cells, leading to higher basal uptake.L6 myotubes, primary cells, sensitive cell lines.[3]
BSA Supplementation Serum-free medium supplemented with BSA (e.g., 0.5%).Provides some protection against stress without the growth factors found in serum.[3]May not be sufficient for all cell types. Fatty-acid free BSA may be required for some metabolic studies.[3]L6 myotubes, studies where fatty acid metabolism is a factor.[3]

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed Seed Cells in Multi-well Plate grow Incubate (24-48h) to ~80% Confluency seed->grow wash1 Wash with PBS starve Serum Starve (e.g., 2-4h in KRH buffer) wash1->starve stimulate Stimulate (e.g., Insulin) starve->stimulate add_nbdg Add this compound (15-60 min) stimulate->add_nbdg stop_wash Stop & Wash with Ice-Cold PBS add_nbdg->stop_wash measure Measure Fluorescence stop_wash->measure

General workflow for a this compound glucose uptake assay.

serum_effects_pathway cluster_pathway Cell Signaling cluster_starvation Experimental Control serum Serum igf_ins Insulin / IGF-1 serum->igf_ins contains receptor Insulin/IGF Receptor igf_ins->receptor binds pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates glut_translocation GLUT4 Translocation akt->glut_translocation promotes uptake Glucose / this compound Uptake glut_translocation->uptake increases starvation Serum Starvation starvation->igf_ins depletes

Effect of serum components on insulin signaling and glucose uptake.

troubleshooting_logic start High Variability in Replicates? check_seeding Review Cell Seeding Protocol (Use counter, ensure uniform suspension) start->check_seeding Yes no_variability High Background Signal? start->no_variability No check_edge Avoid Outer Wells (Fill with PBS as buffer) check_seeding->check_edge check_pipetting Verify Pipette Calibration & Technique check_edge->check_pipetting check_pipetting->no_variability check_washing Increase Wash Steps (Use ice-cold PBS, aspirate completely) no_variability->check_washing Yes no_background Poor Stimulus Response? no_variability->no_background No check_controls Include 'No-Cell' and 'Unstained Cell' Controls check_washing->check_controls check_controls->no_background check_starvation Optimize Starvation Time (Test 2h, 4h, or low-serum) no_background->check_starvation Yes success Assay Optimized no_background->success No check_health Confirm Cell Health (Morphology, confluency, passage #) check_starvation->check_health check_inhibitor Validate with GLUT Inhibitor (e.g., Cytochalasin B) check_health->check_inhibitor check_inhibitor->success

Troubleshooting logic for common this compound assay issues.

References

Technical Support Center: 6-NBDG Photostability and Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-NBDG (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose). This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting common issues related to the photostability and phototoxicity of this fluorescent glucose analog.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: My this compound signal is weak or fades quickly during imaging. What can I do?

A1: Weak or rapidly fading fluorescence is often due to photobleaching. Here are several strategies to mitigate this issue:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that allows for a clear image.

  • Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS or EMCCD cameras) to maximize signal capture with less excitation light.

  • Optimize Filter Sets: Ensure your microscope's filter sets are optimal for the excitation and emission spectra of this compound (Excitation max: ~465 nm, Emission max: ~540 nm).

  • Use Anti-fade Reagents: Mount your samples in an anti-fade mounting medium to reduce photobleaching, especially for fixed-cell imaging.

  • Limit Continuous Exposure: For time-lapse imaging, use intermittent imaging rather than continuous exposure to reduce the total light dose on the sample.

Q2: I am observing high background fluorescence in my this compound stained samples. What are the common causes and solutions?

A2: High background can obscure your signal and make data interpretation difficult. Consider the following troubleshooting steps:

  • Incomplete Washing: Ensure thorough washing of the cells with ice-cold phosphate-buffered saline (PBS) after this compound incubation to remove any unbound probe.[1]

  • Autofluorescence: Some cell types or culture media components (like phenol (B47542) red and fetal bovine serum) can be autofluorescent.[2][3]

    • Solution: Image an unstained control sample to assess the level of autofluorescence.[4] If significant, consider using phenol red-free media and imaging in PBS.[3]

  • Non-specific Binding: this compound may bind non-specifically to cellular components or the extracellular matrix.

    • Solution: Optimize the this compound concentration and incubation time. High concentrations and prolonged incubation can lead to increased background.[1]

  • Contaminated Reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.

Q3: My cells are showing signs of stress or dying after this compound imaging. How can I reduce phototoxicity?

A3: Phototoxicity is a common concern in live-cell imaging and is primarily caused by the generation of reactive oxygen species (ROS) upon fluorophore excitation.[5] Here’s how to minimize it:

  • Reduce Overall Light Exposure: This is the most critical factor. Implement the strategies mentioned for reducing photobleaching (lower light intensity, shorter exposure times).

  • Use Phototoxicity-Reducing Media: Some commercially available imaging media are formulated to reduce phototoxicity.

  • Add Antioxidants: Supplementing your imaging medium with antioxidants like Trolox or N-acetylcysteine can help neutralize ROS.

  • Avoid Prolonged Imaging: Limit the duration of your time-lapse experiments to the minimum required to capture the biological process of interest.

  • Monitor Cell Health: Use a viability stain post-imaging to assess the extent of cell death and optimize your imaging conditions accordingly.

Q4: Is this compound taken up by cells in the same way as glucose?

A4: While this compound is a glucose analog, studies have shown that its uptake may not be exclusively mediated by glucose transporters (GLUTs).[6][7][8][9] It has been demonstrated that this compound can enter cells through transporter-independent mechanisms.[4][9] This is an important consideration when interpreting glucose uptake competition assays.

Quantitative Data on Photophysical Properties

PropertyValueNotes
Excitation Maximum (Ex) ~465-488 nm[2][10]
Emission Maximum (Em) ~540-559 nm[2][10]
Fluorescence Quantum Yield (ΦF) VariableHighly dependent on the local environment and the molecule it is conjugated to. Can decrease with increasing amino acid chain length in NBD-triterpene conjugates.[2]
Fluorescence Lifetime (τ) VariableAlso sensitive to the local environment and conjugation partner.[2]

Experimental Protocols

Here are detailed methodologies for assessing the photostability and phototoxicity of this compound in your experimental setup.

Protocol 1: Assessment of this compound Photobleaching

This protocol allows for the quantitative measurement of this compound photobleaching under your specific imaging conditions.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Culture medium (phenol red-free recommended)

  • Fluorescence microscope with a camera and time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish and culture to the desired confluency.

  • This compound Staining: Incubate the cells with an optimized concentration of this compound in culture medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells three times with pre-warmed, phenol red-free medium or PBS to remove unbound this compound.

  • Image Acquisition:

    • Place the dish on the microscope stage and bring the cells into focus.

    • Select a field of view with clearly stained cells.

    • Set the imaging parameters (laser power/lamp intensity, exposure time, etc.) to the settings you intend to use for your experiments.

    • Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 30 seconds for 10 minutes) with continuous illumination.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define a region of interest (ROI) within a stained cell and another ROI in a background area.

    • Measure the mean fluorescence intensity within the cellular ROI and the background ROI for each time point.

    • Correct the cellular fluorescence intensity by subtracting the background intensity.

    • Normalize the corrected fluorescence intensity at each time point to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. From this curve, you can determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Protocol 2: Assessment of this compound Phototoxicity using a Live/Dead Viability Assay

This protocol assesses cell viability after exposure to this compound and illumination.

Materials:

  • Cells of interest cultured in a multi-well plate (e.g., 96-well black-wall, clear-bottom plate)

  • This compound stock solution

  • Culture medium

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (or similar) containing Calcein-AM and Ethidium Homodimer-1 (EthD-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and culture to the desired confluency.

  • This compound Incubation: Treat the cells with your desired concentration of this compound for the intended duration. Include a control group with no this compound.

  • Illumination:

    • Expose one set of wells (both with and without this compound) to the same illumination conditions (light source, intensity, duration) that you would use for your imaging experiment.

    • Keep a parallel set of wells in the dark as a non-illuminated control.

  • Post-Illumination Incubation: Return the plate to the incubator for a period to allow for any cytotoxic effects to manifest (e.g., 4-24 hours).

  • Live/Dead Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of Calcein-AM and EthD-1 in PBS).

    • Wash the cells once with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[11]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for Calcein (live cells, green fluorescence) and EthD-1 (dead cells, red fluorescence).

    • Count the number of live and dead cells in multiple fields of view for each condition.

    • Calculate the percentage of viable cells for each condition: (Number of Live Cells / Total Number of Cells) x 100.

    • Compare the viability between the illuminated and non-illuminated groups, both with and without this compound, to determine the phototoxicity.

Signaling Pathways and Workflows

Mechanism of this compound Induced Phototoxicity

Upon illumination with an appropriate wavelength of light, the NBD fluorophore of this compound can become excited. This excited state can then interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[5] These ROS can cause oxidative stress and damage to cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

Mechanism of this compound Phototoxicity cluster_0 Light-Induced Excitation cluster_1 ROS Generation cluster_2 Cellular Damage This compound This compound Excited this compound Excited this compound This compound->Excited this compound Light Light Light->this compound Excitation Molecular_Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (e.g., H₂O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Excited this compound* Excited this compound* Excited this compound*->ROS Energy Transfer Cellular_Components Cellular Components (Lipids, Proteins, DNA) Cell_Death Cell Death (Apoptosis/Necrosis) Cellular_Components->Cell_Death Oxidative_Stress->Cellular_Components Damage Workflow for this compound Phototoxicity Assessment Start Start Cell_Culture Culture Cells in Multi-well Plate Start->Cell_Culture 6-NBDG_Incubation Incubate with this compound (and no-6-NBDG control) Cell_Culture->6-NBDG_Incubation Illumination Expose to Experimental Illumination Conditions (and dark control) 6-NBDG_Incubation->Illumination Post_Incubation Post-Illumination Incubation Illumination->Post_Incubation Viability_Assay Perform Live/Dead Assay Post_Incubation->Viability_Assay ROS_Assay Perform ROS Assay (e.g., DCFDA, CellROX) Post_Incubation->ROS_Assay Data_Acquisition Image Acquisition (Microscopy/Plate Reader) Viability_Assay->Data_Acquisition ROS_Assay->Data_Acquisition Data_Analysis Quantify Cell Viability and ROS Levels Data_Acquisition->Data_Analysis Conclusion Evaluate Phototoxicity Data_Analysis->Conclusion

References

Technical Support Center: 6-NBDG Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing non-specific binding of 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescently labeled glucose analog. It is widely used to monitor glucose uptake in living cells and tissues for various research purposes, including studying cellular metabolism, screening for drugs that modulate glucose transport, and identifying cell populations with high glucose demand.[1]

Q2: What is non-specific binding in the context of this compound experiments?

A2: Non-specific binding refers to the association of this compound with cells or surfaces through mechanisms other than specific uptake by glucose transporters (GLUTs). This can lead to high background fluorescence and inaccurate quantification of true glucose uptake. Studies have shown that this compound binding and uptake can occur independently of membrane glucose transporters.[2][3]

Q3: Why is minimizing non-specific binding of this compound important?

A3: Minimizing non-specific binding is crucial for obtaining accurate and reliable data. High non-specific binding can mask the true signal from specific glucose uptake, leading to misinterpretation of experimental results, false positives or negatives in drug screening, and an incorrect understanding of biological processes.

Q4: Can I use unlabeled glucose to compete with this compound and demonstrate specificity?

A4: Surprisingly, unlabeled glucose is often ineffective at competing with this compound for uptake.[4] This is because this compound has a significantly higher binding affinity for some glucose transporters, such as GLUT1 (approximately 300 times higher than glucose), preventing efficient displacement.[4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
High background fluorescence across the entire well/slide - Excessive this compound concentration: High concentrations can lead to increased non-specific binding to cell surfaces and extracellular matrix. - Prolonged incubation time: Longer exposure increases the chance of non-specific accumulation. - Suboptimal washing steps: Inadequate washing fails to remove unbound this compound.- Optimize this compound concentration: Start with a low concentration (e.g., 20 µM) and perform a concentration-response curve to find the optimal balance between signal and background.[8] - Optimize incubation time: Test shorter incubation times (e.g., 15-30 minutes) to minimize non-specific uptake.[8] - Improve washing technique: Increase the number and vigor of washing steps with ice-cold PBS or HBSS after incubation with this compound.[2]
Fluorescence is not inhibited by unlabeled glucose - High affinity of this compound for GLUTs: As mentioned in the FAQs, glucose is a poor competitor due to the much higher affinity of this compound for transporters like GLUT1.[4][5][6][7]- Use a specific GLUT inhibitor: Instead of glucose, use a known glucose transporter inhibitor to confirm the specificity of this compound uptake. For GLUT1, 4,6-ethylidine-D-glucose is recommended as a more effective competitor.[4][5] Other inhibitors like BAY-876 can also be used, though they may only partially reduce uptake.[3]
High cell-to-cell variability in fluorescence intensity - Cell health and viability: Unhealthy or dying cells can exhibit increased membrane permeability, leading to non-specific leakage of this compound into the cytoplasm. - Differences in cell cycle or metabolic state: Cells in different physiological states may exhibit varying levels of glucose uptake and non-specific binding.- Assess cell viability: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to ensure a healthy cell population before and during the experiment. - Synchronize cell cultures: If possible, synchronize the cell cycle of your culture to reduce variability in metabolic activity.
Inconsistent results between experiments - Variability in experimental conditions: Minor differences in temperature, incubation times, or reagent concentrations can significantly impact results. - Solvent effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) might affect cell membranes at higher concentrations.[9]- Maintain strict consistency: Standardize all experimental parameters, including temperature, incubation times, cell density, and reagent preparation. - Minimize solvent concentration: Prepare a concentrated stock solution of this compound and use a minimal volume to achieve the final desired concentration in your assay medium. Perform a vehicle control to account for any solvent effects.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration and Incubation Time

This protocol provides a framework for determining the optimal this compound concentration and incubation time for your specific cell type and experimental conditions.

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Solutions: Prepare a range of this compound concentrations (e.g., 10, 20, 50, 100, 200 µM) in a glucose-free buffer such as Hank's Balanced Salt Solution (HBSS).

  • Cell Treatment:

    • Wash the cells once with warm, glucose-free buffer.

    • Add the different concentrations of this compound solution to the wells.

    • Incubate the plate at 37°C.

  • Time Course: At different time points (e.g., 15, 30, 60, 90 minutes), terminate the experiment for each concentration.

  • Washing:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS).

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer (Excitation/Emission ≈ 465/540 nm).

  • Data Analysis: Plot the fluorescence intensity against this compound concentration for each time point. The optimal conditions will be the lowest concentration and shortest time that give a robust signal with low background.

Protocol 2: Validating Specificity of this compound Uptake

This protocol describes how to use a GLUT inhibitor to validate that the observed this compound signal is due to specific transporter-mediated uptake.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-incubation:

    • Wash the cells once with warm, glucose-free buffer.

    • Add glucose-free buffer containing the GLUT inhibitor (e.g., 4,6-ethylidine-D-glucose) at a pre-determined optimal concentration.

    • Incubate for the recommended time to achieve inhibition (e.g., 15-30 minutes).

    • Include a vehicle control (buffer with the same concentration of the inhibitor's solvent).

  • This compound Incubation:

    • Without washing out the inhibitor, add this compound (at the optimized concentration determined in Protocol 1) to the wells.

    • Incubate for the optimized time.

  • Washing: Wash the cells as described in Protocol 1.

  • Analysis: Measure the fluorescence intensity.

  • Data Analysis: Compare the fluorescence intensity of the inhibitor-treated cells to the vehicle-treated control cells. A significant reduction in fluorescence in the presence of the inhibitor indicates specific, transporter-mediated uptake.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound binding and uptake from published literature.

Parameter Value Cell Type/System Reference
This compound Binding Affinity (GLUT1) ~300x higher than glucoseAstrocytes[4][5][6][7]
This compound Permeation Rate 50-100x slower than glucoseAstrocytes[4]
Typical this compound Concentration Range 20 µM - 300 µMVarious cell types[8][9]
Typical Incubation Times 10 - 60 minutesVarious cell types[8][10]

Visualizations

Experimental Workflow for Minimizing Non-Specific Binding

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells prepare_reagents Prepare this compound & Inhibitor Solutions wash1 Wash Cells (Glucose-free buffer) cell_seeding->wash1 nbdg_incubation Incubate with this compound prepare_reagents->nbdg_incubation inhibitor_incubation Pre-incubate with Inhibitor (or vehicle) wash1->inhibitor_incubation inhibitor_incubation->nbdg_incubation wash2 Wash Cells (3x) (Ice-cold PBS) nbdg_incubation->wash2 measure_fluorescence Measure Fluorescence wash2->measure_fluorescence data_analysis Analyze Data measure_fluorescence->data_analysis

Caption: A streamlined workflow for minimizing and validating this compound specific uptake.

Logical Relationship of Factors Affecting this compound Signal

G cluster_signal Observed this compound Signal cluster_components Signal Components cluster_factors Influencing Factors TotalSignal Total Fluorescence SpecificUptake Specific Uptake (GLUT-mediated) SpecificUptake->TotalSignal NonSpecificBinding Non-Specific Binding NonSpecificBinding->TotalSignal Autofluorescence Cellular Autofluorescence Autofluorescence->TotalSignal Concentration This compound Concentration Concentration->SpecificUptake Concentration->NonSpecificBinding Time Incubation Time Time->SpecificUptake Time->NonSpecificBinding Temperature Temperature Temperature->SpecificUptake CellHealth Cell Health CellHealth->NonSpecificBinding Washing Washing Efficiency Washing->NonSpecificBinding -ve correlation

Caption: Factors contributing to the total observed this compound fluorescence signal.

References

Technical Support Center: Troubleshooting Inconsistent 6-NBDG Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting inconsistent results in 6-NBDG glucose uptake assays. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant variability in this compound fluorescence intensity between my replicate wells. What could be the cause?

Answer:

High variability between replicates is a common issue that can often be resolved by addressing the following factors:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to different absolute amounts of this compound uptake.

    • Troubleshooting:

      • Always use a cell counter to ensure accurate and consistent cell numbers per well during seeding.[1]

      • Perform a protein assay (e.g., BCA or Bradford) on the cell lysates from each well to normalize the fluorescence data to the total protein content.[1]

  • Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate can experience different temperature and humidity conditions, leading to altered cell growth and metabolism.

    • Troubleshooting:

      • Avoid using the outer wells of the plate for experimental samples. Instead, fill them with a buffer or media to create a more uniform environment for the inner wells.[1]

  • Incomplete Washing: Residual extracellular this compound will contribute to background fluorescence and variability.

    • Troubleshooting:

      • Ensure thorough but gentle washing of the cells with ice-cold PBS to remove all unbound this compound before measurement.[1]

Issue 2: Low or No this compound Signal

Question: My cells are not showing a significant increase in fluorescence after incubation with this compound. Why might this be happening?

Answer:

A lack of signal can be frustrating. Consider these potential causes:

  • Cell Health and Confluency: Unhealthy, stressed, or overly confluent cells may have altered metabolic activity and reduced glucose transporter expression.

    • Troubleshooting:

      • Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%).[1]

      • Standardize cell seeding density and growth time for all experiments.[1]

  • Incorrect Assay Protocol: Forgetting a critical step can lead to failed experiments.

    • Troubleshooting:

      • A common error is omitting the glucose starvation step before adding this compound. This step is crucial for depleting intracellular glucose and maximizing the uptake of the fluorescent analog.[1]

  • This compound Storage and Handling: this compound is a fluorescent molecule and can be sensitive to light and improper storage.

    • Troubleshooting:

      • Store this compound protected from light at -20°C or -80°C as recommended by the manufacturer.[2][3]

      • Prepare fresh working solutions for each experiment.

Issue 3: Unexpected Staining Patterns or Non-Specific Signal

Question: I'm observing diffuse staining or high background fluorescence that doesn't seem to be transporter-mediated. What's going on?

Answer:

This is a critical issue related to the properties of this compound itself.

  • Transporter-Independent Uptake: Studies have shown that this compound can enter cells through mechanisms independent of glucose transporters (GLUTs).[4][5][6] This can lead to a baseline level of uptake that is not related to glucose transport activity.

    • Troubleshooting:

      • Use of Inhibitors: It is crucial to use appropriate controls to determine the specificity of this compound uptake. However, it's important to note that common GLUT inhibitors like cytochalasin B may be less effective at blocking this compound uptake compared to glucose uptake due to this compound's high binding affinity for GLUT1.[7][8]

      • The exofacial GLUT1 inhibitor 4,6-ethylidine-D-glucose has been suggested as a more suitable tool to confirm the specificity of this compound uptake.[7][8]

  • High Binding Affinity: this compound binds to GLUT1 with an affinity that is approximately 300 times higher than that of glucose.[7][8][9] This can make it difficult to compete away the signal with unlabeled glucose, a standard control for specificity.

Issue 4: Inconsistent Results with GLUT Inhibitors or Glucose Competition

Question: My this compound uptake is not inhibited by high concentrations of glucose or by cytochalasin B. Does this mean my experiment failed?

Answer:

Not necessarily. This is a known characteristic of this compound's interaction with glucose transporters.

  • High Affinity of this compound: As mentioned, the very high binding affinity of this compound for GLUT1 makes it difficult to displace with unlabeled glucose.[7][8][9]

  • Slower Permeation: this compound permeates the cell 50-100 times slower than glucose.[7][8][9] This kinetic difference means that competition experiments may not behave as expected for a typical substrate.

  • GLUT-Independent Mechanisms: The uptake you are observing might be partially or largely independent of GLUTs, and therefore would not be inhibited by GLUT-specific inhibitors.[4][5]

Quantitative Data Summary

The following table summarizes key factors that can influence the results of this compound uptake assays.

FactorObservationImplication for ExperimentsReference
Binding Affinity to GLUT1 ~300 times higher than glucoseDifficult to compete with unlabeled glucose.[7][8][9]
Permeation Rate 50-100 times slower than glucoseDirect comparison of uptake rates with glucose is not advisable.[7][8][9]
Uptake Mechanism Can occur via GLUT-independent pathwaysHigh background or non-specific uptake is possible.[4][5][6]
Cell Type Uptake rates and mechanisms can vary (e.g., neurons vs. astrocytes)The predominant GLUT isoform can affect this compound handling.[10]
Cytochalasin B Inhibition Less effective at inhibiting this compound uptake compared to glucose uptakeMay not be a reliable control for specific uptake of this compound.[7][8]

Experimental Protocols

Standard this compound Glucose Uptake Assay Protocol

This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading) at a predetermined optimal density.

    • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

  • Glucose Starvation:

    • Gently wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer.[1]

    • Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.[1]

  • This compound Incubation:

    • Prepare a working solution of this compound in glucose-free KRH buffer. The final concentration may need to be optimized (e.g., 50-200 µM).[2][4]

    • Remove the starvation buffer and add the this compound solution to the cells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.[4]

  • Termination of Uptake:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular this compound.[1]

  • Measurement:

    • Add PBS to each well.

    • Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~465/540 nm).

  • Data Normalization (Optional but Recommended):

    • After fluorescence measurement, lyse the cells in a suitable lysis buffer.

    • Perform a protein quantification assay to normalize the fluorescence intensity to the amount of protein in each well.

Visualizations

Signaling Pathways & Experimental Workflows

G cluster_0 Glucose Uptake Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Insulin-stimulated glucose uptake pathway via GLUT4 translocation.

G cluster_1 This compound Experimental Workflow A 1. Seed Cells in Multi-well Plate B 2. Glucose Starvation (30-60 min) A->B C 3. Incubate with this compound (15-30 min) B->C D 4. Wash with Ice-Cold PBS (3x) C->D E 5. Measure Fluorescence (Plate Reader/Microscope/Flow Cytometer) D->E F 6. (Optional) Lyse Cells & Normalize to Protein Content E->F

Caption: A typical experimental workflow for a this compound glucose uptake assay.

G cluster_2 Troubleshooting Logic for Inconsistent this compound Results Start Inconsistent This compound Results Check_Variability High Variability Between Replicates? Start->Check_Variability Check_Signal Low or No Signal? Check_Variability->Check_Signal No Sol_Variability - Check Cell Seeding - Normalize to Protein - Avoid Edge Effects Check_Variability->Sol_Variability Yes Check_Specificity Unexpected Staining or Lack of Inhibition? Check_Signal->Check_Specificity No Sol_Signal - Check Cell Health - Ensure Glucose Starvation - Verify this compound Integrity Check_Signal->Sol_Signal Yes Sol_Specificity - Consider Transporter- Independent Uptake - Use Appropriate Inhibitors - Acknowledge High Affinity Check_Specificity->Sol_Specificity Yes

Caption: A logical flow for troubleshooting common this compound assay issues.

References

Technical Support Center: Impact of Temperature on 6-NBDG Uptake Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical role of temperature in 6-NBDG uptake experiments. Below, you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound uptake assay?

A1: The most common incubation temperature for measuring this compound uptake is 37°C. This temperature reflects physiological conditions for most mammalian cell lines and allows for the active transport of the glucose analog into the cells.

Q2: How does temperature affect the kinetics of this compound uptake?

A2: Temperature has a significant impact on the kinetics of this compound uptake. As with most biological transport processes, the rate of uptake increases with temperature up to an optimal point. At lower temperatures, such as 4°C, transporter-mediated uptake and endocytosis are dramatically attenuated, which is why this temperature is often used for binding assays rather than uptake studies.[1] Conversely, excessively high temperatures can lead to cellular stress and protein denaturation, which would negatively impact uptake.

Q3: Can I perform this compound uptake assays at room temperature?

A3: While it is possible to perform assays at room temperature (typically 20-25°C), it is not recommended for quantitative studies. The rate of uptake will be significantly lower than at 37°C, and slight fluctuations in ambient temperature can introduce variability in your results. For consistency and to reflect physiological relevance, maintaining a constant 37°C is crucial.

Q4: Does temperature affect the fluorescence of this compound itself?

A4: Yes, the fluorescence of many fluorophores, including NBD, can be temperature-dependent. Higher temperatures can lead to increased molecular collisions and non-radiative decay, a phenomenon known as dynamic quenching. This can result in a decrease in fluorescence intensity. It is therefore important to ensure that all measurements are taken at a consistent temperature to avoid artifacts.

Q5: Is this compound uptake solely mediated by glucose transporters (GLUTs)?

A5: This is a topic of ongoing research. While this compound is designed as a fluorescent glucose analog to be taken up by GLUTs, some studies suggest that it can also enter cells through transporter-independent mechanisms.[1][2][3] This is a critical consideration when interpreting your data, as changes in uptake may not solely reflect GLUT activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in all wells, including negative controls. Incomplete washing of extracellular this compound.Ensure thorough and rapid washing with ice-cold PBS or a suitable wash buffer immediately after the uptake incubation.[4] Incomplete removal of the wash buffer can also contribute to high background.
Temperature during washing is too high.Always use ice-cold wash buffer to immediately stop the uptake process and minimize passive diffusion.[4]
Inconsistent results between replicate wells. "Edge effects" in the multi-well plate due to temperature gradients.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a thermal buffer.[4]
Fluctuations in incubator temperature.Use a calibrated incubator and ensure it maintains a stable temperature throughout the experiment.
Low or no this compound uptake detected. Incubation temperature is too low.Verify that your incubator is set to and maintaining 37°C.
The cell line has low expression of glucose transporters.Confirm the expression of relevant GLUTs (e.g., GLUT1) in your cell line using methods like Western blotting or qPCR.[4]
This compound solution has degraded.This compound is light-sensitive. Store it protected from light and at the recommended temperature (typically -20°C or -80°C).[5] Prepare fresh dilutions for each experiment.
Unexpectedly high fluorescence at 4°C. High non-specific binding of this compound to the cell surface.This may indicate that a significant portion of the signal is from binding rather than uptake. Consider this when interpreting results and use appropriate controls.[1]
Cell membrane integrity is compromised.Assess cell viability using a method like Trypan Blue exclusion to ensure that the high signal is not due to leaky cells.

Quantitative Data on Temperature and this compound Uptake

The following table summarizes the general effects of different temperatures on this compound uptake based on available literature.

TemperaturePrimary Effect on this compound UptakeExperimental Application
4°C Transporter-mediated uptake and endocytosis are significantly inhibited.[1]Measurement of cell surface binding of this compound.[1]
Room Temperature (20-25°C) Uptake rate is reduced compared to 37°C and can be variable.Not recommended for quantitative kinetic studies.
37°C Optimal temperature for active, transporter-mediated uptake in most mammalian cells.[6]Standard condition for measuring this compound uptake kinetics.
> 40°C Potential for cellular stress and denaturation of transporter proteins, leading to altered uptake.[7]Used in studies of heat stress on glucose metabolism.[7][8]

The kinetic parameters of this compound uptake, such as Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum uptake rate), are temperature-dependent. Below is an illustrative table of how these parameters might change with temperature. Note that these are representative values and the exact kinetics will vary by cell type and experimental conditions.

TemperatureIllustrative Vmax (µM/min)Illustrative Km (µM)
25°C 4.5280
37°C 8.6[9]262[9]
42°C Potentially higher initially, but may decrease over time due to cell stress.May be altered due to conformational changes in transporters.

Experimental Protocols

Protocol for Temperature-Controlled this compound Uptake Assay

This protocol outlines the key steps for performing a this compound uptake assay with careful temperature control.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: Before the assay, serum-starve the cells (e.g., in serum-free medium for 2-4 hours) to lower basal glucose uptake.

  • Temperature Equilibration: Pre-warm all solutions (e.g., glucose-free buffer, this compound solution) to the desired experimental temperature (e.g., 37°C). Place the cell plate in the incubator at the experimental temperature for at least 30 minutes to equilibrate.

  • Initiate Uptake: Remove the starvation medium and wash the cells once with pre-warmed glucose-free buffer. Add the pre-warmed this compound solution (typically 50-200 µM in glucose-free buffer) to the cells and incubate for the desired time (e.g., 15-60 minutes) at the experimental temperature.

  • Stop Uptake: To terminate the uptake, rapidly aspirate the this compound solution and immediately wash the cells multiple times with ice-cold PBS.[4]

  • Cell Lysis: Lyse the cells in a suitable buffer.

  • Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation/emission ≈ 465/540 nm).

  • Normalization: Normalize the fluorescence readings to the protein concentration in each well to account for variations in cell number.

Visualizations

experimental_workflow Experimental Workflow for Temperature-Controlled this compound Uptake cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells in Plate serum_starve 2. Serum Starve Cells seed_cells->serum_starve temp_equilibrate 3. Equilibrate Cells and Reagents to 37°C serum_starve->temp_equilibrate initiate_uptake 4. Add this compound Solution (37°C) temp_equilibrate->initiate_uptake incubate 5. Incubate at 37°C initiate_uptake->incubate stop_uptake 6. Wash with Ice-Cold PBS incubate->stop_uptake lyse_cells 7. Lyse Cells stop_uptake->lyse_cells measure_fluorescence 8. Measure Fluorescence lyse_cells->measure_fluorescence normalize 9. Normalize to Protein measure_fluorescence->normalize

Caption: Workflow for a temperature-controlled this compound uptake experiment.

troubleshooting_workflow Troubleshooting Logic for Temperature-Related this compound Assay Issues start Inconsistent or Unexpected Results temp_consistent Was Temperature Consistent? start->temp_consistent temp_correct Was Temperature Correct (e.g., 37°C)? temp_consistent->temp_correct Yes sol_temp_gradient Solution: Use thermal buffer in edge wells. temp_consistent->sol_temp_gradient No (Inconsistent replicates) sol_incubator Solution: Calibrate incubator. temp_consistent->sol_incubator No (Drift over time) high_background High Background Fluorescence? temp_correct->high_background Yes sol_low_temp Solution: Verify incubator temperature. temp_correct->sol_low_temp No (Too low) sol_high_temp Solution: Check for cell stress/death. temp_correct->sol_high_temp No (Too high) low_signal Low or No Signal? high_background->low_signal No sol_washing Solution: Improve washing with ice-cold PBS. high_background->sol_washing Yes sol_reagents Solution: Check this compound integrity and cell GLUT expression. low_signal->sol_reagents Yes end_node Problem Resolved low_signal->end_node No sol_temp_gradient->end_node sol_incubator->end_node sol_low_temp->end_node sol_high_temp->end_node sol_washing->end_node sol_reagents->end_node

Caption: Troubleshooting workflow for temperature issues in this compound assays.

References

Technical Support Center: Optimizing Microscope Settings for 6-NBDG Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their microscope settings for successful 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The fluorophore NBD, present in this compound, typically has an excitation maximum of approximately 465 nm and an emission maximum around 535-540 nm.[1][2][3] For confocal microscopy, a 471 nm laser line for excitation and a detection window of 500–600 nm has been successfully used.[4]

Q2: What is a typical starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time can vary depending on the cell type and experimental goals. However, common starting points range from 50 µM to 400 µM for concentration and 20 to 60 minutes for incubation time.[3][5][6] It is recommended to perform a titration to determine the optimal conditions for your specific cell line and experimental setup.

Q3: Is this compound taken up by cells exclusively through glucose transporters (GLUTs)?

A3: While this compound is a glucose analog, studies have shown that its uptake can occur independently of known membrane glucose transporters.[5][7][8] This suggests that while it can be used to visualize glucose uptake, the interpretation of results should be done with caution as it may not be a direct proxy for GLUT-mediated transport.[5][7][8]

Q4: How can I minimize photobleaching of this compound?

A4: Photobleaching is a common issue with fluorescent dyes. To minimize it, you should use the lowest possible laser power that still provides a detectable signal, reduce the exposure time, and limit the number of acquisitions.[9] Using an anti-fade mounting medium can also help if you are imaging fixed cells. For live-cell imaging, minimizing the duration of light exposure is critical.

Q5: What could be the reason for a weak fluorescent signal?

A5: A weak signal can be due to several factors:

  • Low this compound concentration or short incubation time: Ensure you are using an appropriate concentration and incubation period for your cells.

  • Suboptimal microscope settings: Increase the detector gain or laser power incrementally. Be mindful of increasing photobleaching and background noise.

  • Cell health: Ensure your cells are healthy and metabolically active.

  • Incorrect filter sets: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound.

Q6: How do I reduce high background fluorescence?

A6: High background can obscure your signal. To reduce it:

  • Thorough washing: After incubation with this compound, wash the cells multiple times with cold PBS to remove any unbound probe.[6]

  • Use of glucose-free media: Incubate cells in a glucose-free medium during the this compound uptake period to reduce competition.[4]

  • Optimize microscope settings: Adjust the offset or background subtraction settings on your microscope software.

  • Check media components: Phenol (B47542) red in culture media can contribute to background fluorescence. Consider using phenol red-free media for imaging.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very weak signal Insufficient this compound concentration or incubation time.Increase the concentration of this compound (e.g., from 100 µM to 200 µM) and/or extend the incubation time (e.g., from 20 min to 45 min). Optimize for your specific cell type.
Low laser power or detector gain.Gradually increase the laser power and/or detector gain. Be cautious of saturating the detector or causing phototoxicity.
Incorrect filter set or laser line.Ensure the excitation laser line (e.g., ~470 nm) and emission filter (e.g., ~500-550 nm bandpass) are appropriate for this compound.[1][4]
High background noise Incomplete removal of unbound this compound.After incubation, wash cells at least three times with ice-cold PBS.[6]
Autofluorescence from cells or medium.Image a control sample of unstained cells to assess autofluorescence. Use phenol red-free medium for imaging.
Detector gain is too high.Lower the detector gain and compensate by slightly increasing laser power if necessary.
Rapid photobleaching Excessive laser power or exposure time.Reduce the laser power to the minimum required for a good signal-to-noise ratio. Use shorter exposure times and consider frame averaging to improve image quality.[9]
Continuous exposure to excitation light.Limit the illumination to the acquisition period only. Use features like "fly-by" scanning if available.
Inconsistent results between experiments Variation in cell confluency or health.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
Fluctuation in incubation temperature.Maintain a consistent temperature (e.g., 37°C) during this compound incubation.[6]
Differences in microscope settings.Save and reuse microscope settings for each experiment to ensure consistency.
Signal not localized as expected Non-specific binding.Be aware that this compound uptake can be transporter-independent and may show diffuse cytosolic and organellar staining.[5][10]
Cell stress or death.Dead or dying cells can show non-specific accumulation of fluorescent probes. Use a viability dye to assess cell health.

Experimental Protocols

Detailed Protocol for this compound Staining and Imaging of Live Cells
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Culture cells to the desired confluency (typically 70-80%).

  • Cell Fasting (Optional but Recommended):

    • To enhance glucose transporter activity, you can fast the cells.

    • Gently aspirate the culture medium.

    • Wash the cells once with warm, glucose-free RPMI or DMEM.

    • Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.

  • This compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed, glucose-free medium to the desired final concentration (e.g., 100-200 µM).[4]

    • Aspirate the fasting medium and add the this compound containing medium to the cells.

    • Incubate for 20-45 minutes at 37°C, protected from light.[6]

  • Washing:

    • Aspirate the this compound containing medium.

    • Wash the cells three times with ice-cold PBS to stop uptake and remove unbound probe.[6]

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.

  • Microscope Setup and Image Acquisition:

    • Turn on the microscope and laser lines, allowing them to warm up for stability.

    • Place the sample on the microscope stage.

    • Use a low magnification objective to locate the cells.

    • Switch to a higher magnification objective (e.g., 40x or 63x) for imaging.

    • Set the excitation to ~470 nm and the emission detection to ~500-550 nm.

    • Adjust the focus to obtain a sharp image of the cells.

    • Set the laser power to a low starting value (e.g., 1-5%).

    • Adjust the detector gain until a signal is visible.

    • Optimize the signal-to-noise ratio by carefully balancing laser power and detector gain.

    • Set the pinhole to 1 Airy Unit for optimal confocality.

    • Acquire images, minimizing exposure time to prevent photobleaching.

Quantitative Data Summary

Table 1: Recommended Microscope Settings for this compound Imaging

ParameterRecommended RangeNotes
Excitation Wavelength 465 - 475 nmMatches the excitation peak of NBD.[1]
Emission Detection 500 - 550 nmCaptures the peak emission of NBD.[1]
Laser Power 1 - 10%Start low and increase as needed to avoid phototoxicity and bleaching.
Detector Gain Instrument DependentAdjust to achieve a good signal without excessive noise.
Pinhole 1 Airy UnitFor optimal sectioning in confocal microscopy.
Pixel Dwell Time 1 - 2 µsShorter times reduce photobleaching but may decrease signal-to-noise.
Frame Averaging 2 - 4Improves signal-to-noise ratio for images with low signal.

Table 2: this compound Incubation Parameters from Literature

Cell TypeThis compound ConcentrationIncubation TimeReference
L929 fibroblasts50 µM5, 15, 30 min[5]
General Protocol200 µMNot specified[4]
4T07 cells400 µM20 min[3]
MS1 cells100 µg/ml (~290 µM)20 min[6]

Visualizations

experimental_workflow prep Cell Preparation (Plate cells on imaging dish) fast Cell Fasting (Optional) (Incubate in glucose-free medium) prep->fast incubate This compound Incubation (Add this compound in glucose-free medium) fast->incubate wash Washing (3x with cold PBS) incubate->wash image Image Acquisition (Confocal Microscopy) wash->image analyze Image Analysis image->analyze signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell 6NBDG_ext This compound GLUT Glucose Transporters (e.g., GLUT1) 6NBDG_ext->GLUT Potential Pathway Independent Transporter-Independent Mechanisms 6NBDG_ext->Independent Demonstrated Pathway 6NBDG_int Intracellular this compound GLUT->6NBDG_int Independent->6NBDG_int

References

issues with 6-NBDG uptake in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-NBDG to assess glucose uptake in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used to measure glucose uptake?

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (this compound) is a fluorescently labeled glucose analog. It is used to monitor glucose transport into live cells. The molecule consists of a glucose moiety with a fluorescent group (NBD) attached at the 6th carbon position. Because of its structural similarity to glucose, it is recognized by glucose transporters (GLUTs) on the cell surface and transported into the cytoplasm. The intracellular accumulation of the fluorescent probe can then be quantified using methods like fluorescence microscopy, flow cytometry, or a microplate reader, providing an indirect measure of glucose uptake.

Q2: What are the key differences between this compound and 2-NBDG?

Both are fluorescent glucose analogs, but the position of the NBD group differs. In this compound, the fluorophore is on the 6th carbon, while in 2-NBDG, it is on the 2nd carbon. This structural difference can affect their transport kinetics and subsequent intracellular fate. A key distinction is that this compound is not a substrate for hexokinase and therefore is not phosphorylated and trapped intracellularly in the same way that 2-deoxyglucose or 2-NBDG are.[1][2] This means that the this compound signal reflects the transport process itself.

Q3: Is this compound uptake always a reliable measure of glucose transport?

Caution is advised when interpreting this compound uptake data. Recent studies have shown that in some cell lines, such as L929 murine fibroblasts, this compound can enter cells through transporter-independent mechanisms.[1][3][4] Therefore, changes in this compound fluorescence may not always directly correlate with changes in glucose transporter activity. It is crucial to perform appropriate controls to validate the specificity of this compound uptake for the cell line of interest.

Q4: Which glucose transporters are known to transport this compound?

This compound has been shown to be a substrate for GLUT1.[5] In fact, it exhibits a binding affinity for GLUT1 that is approximately 300 times higher than that of glucose itself.[5][6] However, its transport rate is 50-100 times slower than glucose.[5][7] Its affinity and transport kinetics for other GLUT isoforms are less well-characterized and may vary between cell types.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound uptake experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Non-specific binding: The hydrophobic NBD group can stick to cell membranes and plasticware.[9]2. Phenol (B47542) red in media: Phenol red is fluorescent and can interfere with the signal.3. Cell autofluorescence: Some cell types naturally have higher autofluorescence.4. Incomplete washing: Residual this compound in the well after incubation.[10]1. a) Increase the number of wash steps with ice-cold PBS after incubation.[10] b) Consider a brief wash with a low concentration of a mild detergent or DMSO.[9]2. Use phenol red-free media for the assay.3. Include an unstained cell control to measure and subtract autofluorescence.4. Ensure complete aspiration of wash buffer between washes.
Low or No Signal 1. Low GLUT expression: The cell line may have low levels of the relevant glucose transporters.2. Sub-optimal this compound concentration or incubation time: Insufficient probe or time for detectable uptake.3. Incorrect filter sets: Excitation and emission wavelengths are not optimal for NBD.4. Cell death: High concentrations of this compound or other treatments may be cytotoxic.1. a) Confirm GLUT expression in your cell line via western blot or qPCR. b) Consider using a positive control cell line known to have high glucose uptake.2. Optimize the this compound concentration (typically 50-300 µM) and incubation time (15-90 minutes) for your specific cell line (see table below).[4][8][11]3. Use appropriate filters for NBD (Excitation ~485 nm, Emission ~535 nm).[12]4. Check cell viability with a standard assay (e.g., Trypan Blue or a commercial viability kit).
High Variability Between Replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells.2. Edge effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.3. Pipetting errors: Inaccurate dispensing of reagents.1. Ensure a homogenous cell suspension and careful seeding.2. Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity.3. Use calibrated pipettes and consistent technique.
Uptake Not Inhibited by Glucose or GLUT Inhibitors 1. Transporter-independent uptake: this compound may be entering the cells through mechanisms other than GLUTs.[3][4]2. High affinity of this compound for GLUT1: The very high affinity of this compound for GLUT1 makes it difficult to compete off with glucose.[5]3. Ineffective inhibitor concentration or incubation time. 1. This is a known limitation. Consider validating your findings with a radiolabeled glucose analog like [3H]-2-deoxyglucose.[4]2. Instead of D-glucose, use a specific exofacial GLUT1 inhibitor like 4,6-ethylidene-D-glucose to confirm specificity.[5]3. Optimize inhibitor concentration and pre-incubation time.

Quantitative Data Summary

The optimal conditions for this compound uptake assays can vary significantly between cell lines. The following table summarizes conditions reported in the literature. Researchers should empirically determine the optimal parameters for their specific experimental system.

Cell Line / Tissue This compound Concentration Incubation Time Detection Method
L929 Murine Fibroblasts50 µM5 - 60 minFlow Cytometry
Murine Neural RetinaNot specified, but time optimized30 - 90 minPlate Reader
Astrocytes300 µMNot specifiedConfocal Microscopy
Neurons300 µMNot specifiedConfocal Microscopy
C2C12 MyotubesNot specified, overnight incubation mentionedOvernightNot specified
Monocytes (in whole blood)1.46 mM (final)15 - 30 minFlow Cytometry
LLC-PK1 Kidney Cells50 - 200 µMup to 75 minNot specified

Note: This table is not exhaustive and represents a compilation from various sources. Optimization is highly recommended.

Experimental Protocols

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a glass-bottom dish or a multi-well plate suitable for microscopy to achieve 70-80% confluency on the day of the experiment.

  • Glucose Starvation: On the day of the assay, wash the cells once with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer or PBS. Then, incubate the cells in glucose-free medium for 30-60 minutes at 37°C.

  • Inhibitor Pre-treatment (Optional): If using inhibitors, remove the starvation medium and add fresh glucose-free medium containing the inhibitor at the desired concentration. Incubate for the optimized pre-incubation time.

  • This compound Incubation: Remove the medium and add fresh, pre-warmed glucose-free medium containing this compound at the optimized concentration (e.g., 100-200 µM). If using inhibitors, they should also be present during this step. Incubate for the optimized time (e.g., 30 minutes) at 37°C, protected from light.

  • Stop and Wash: To terminate the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS. It is critical to perform this step quickly and keep the cells cold to prevent further transport.

  • Imaging: Add fresh, ice-cold PBS or a suitable imaging buffer to the cells. Image immediately using a fluorescence microscope with appropriate filters for NBD (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Subtract the background fluorescence from unstained control cells.

Protocol 2: this compound Uptake Assay using Flow Cytometry

This protocol allows for the high-throughput analysis of this compound uptake in a cell population.

  • Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method. Wash the cells once with PBS and resuspend them in glucose-free medium at a concentration of approximately 1x10^6 cells/mL.

  • Glucose Starvation: Incubate the cell suspension in glucose-free medium for 30-60 minutes at 37°C.

  • Inhibitor Pre-treatment (Optional): If applicable, add the inhibitor to the cell suspension and incubate for the required time.

  • This compound Incubation: Add this compound to the cell suspension to the final optimized concentration. Incubate for the determined time at 37°C, protected from light.

  • Stop and Wash: Stop the reaction by adding a large volume of ice-cold PBS. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice more with ice-cold PBS.

  • Resuspension and Analysis: Resuspend the final cell pellet in a suitable FACS buffer (e.g., PBS with 1% BSA). Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the FITC or equivalent channel.

  • Data Analysis: Use the flow cytometry software to gate on the cell population of interest and determine the mean fluorescence intensity (MFI). Compare the MFI of treated samples to the appropriate controls.

Visualizations

Below are diagrams illustrating key concepts related to this compound uptake.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6NBDG_out This compound GLUT1 GLUT1 Transporter 6NBDG_out->GLUT1 High-affinity binding (~300x > Glucose) Glucose_out Glucose Glucose_out->GLUT1 Low-affinity binding 6NBDG_in This compound GLUT1->6NBDG_in Slow Transport

Caption: GLUT1-mediated uptake of this compound.

G cluster_workflow This compound Uptake Assay Workflow A 1. Seed Cells B 2. Glucose Starve (30-60 min) A->B C 3. Add this compound (Protect from light) B->C D 4. Incubate (Optimize time & temp) C->D E 5. Stop & Wash (Ice-cold PBS) D->E F 6. Analyze (Microscopy/Flow Cytometry) E->F

Caption: General experimental workflow for a this compound uptake assay.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6NBDG_out This compound GLUT Glucose Transporter 6NBDG_out->GLUT Specific Uptake Unknown Transporter-Independent Mechanism? 6NBDG_out->Unknown Non-specific / Transporter-Independent Uptake 6NBDG_in_GLUT This compound GLUT->6NBDG_in_GLUT 6NBDG_in_Unknown This compound Unknown->6NBDG_in_Unknown

Caption: Potential routes of this compound entry into cells.

References

Validation & Comparative

6-NBDG vs. 2-NBDG: A Comparative Guide for Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism, the accurate measurement of glucose uptake is a critical experimental endpoint. Fluorescent glucose analogs, such as 6-NBDG and 2-NBDG, have been widely adopted for their convenience in imaging and flow cytometry-based assays. However, emerging evidence necessitates a careful evaluation of their properties and mechanisms of uptake. This guide provides an objective comparison of this compound and 2-NBDG, supported by experimental data, to inform the selection and application of these tools in glucose uptake studies.

The Central Controversy: Mechanism of Uptake

Classically, fluorescent glucose analogs like 2-NBDG and this compound were presumed to be taken up by cells via glucose transporters (GLUTs), mimicking the transport of endogenous glucose.[1][2] However, a significant body of research now challenges this assumption, suggesting that both analogs can enter cells through transporter-independent mechanisms.[2][3][4]

One study conducted in L929 murine fibroblasts, which exclusively express the GLUT1 transporter for glucose uptake, demonstrated that neither pharmacological inhibition of GLUT1 nor its genetic knockdown significantly affected the uptake of either 2-NBDG or this compound.[2][3] In stark contrast, these same interventions dramatically reduced the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG), a traditional and well-validated tracer for glucose transport.[2] These findings strongly suggest that in certain contexts, the cellular accumulation of 2-NBDG and this compound may not be an accurate proxy for GLUT-mediated glucose transport.[2][3]

Quantitative and Qualitative Comparison

While both are fluorescent derivatives of glucose, this compound and 2-NBDG differ in the position of the nitrobenzofurazan (NBD) fluorophore. In this compound, the fluorophore is attached to the 6th carbon, while in 2-NBDG, it is attached to the 2nd carbon. This structural difference can influence their interaction with transporters and their subsequent metabolic fate.

FeatureThis compound (6-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose)2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
Structure NBD group at the C-6 positionNBD group at the C-2 position
GLUT1 Binding Affinity Reported to be ~300 times higher than glucose.[1][5][6]Data on direct binding affinity to GLUT1 is less established.
Reported Transport Rate via GLUT1 50-100 times slower than glucose.[1]Uptake kinetics have been shown to be distinct from radiolabeled glucose.[7]
Intracellular Fate Generally considered non-metabolizable as the C-6 position is blocked, preventing phosphorylation by hexokinase.[5][8]Can be phosphorylated to 2-NBDG-6-phosphate and accumulate in cells.[9]
Primary Cited Advantages Higher signal intensity reported in some systems; non-metabolizable nature simplifies interpretation as a measure of transport.[10]Widely used and cited in the literature for glucose uptake studies.[2]
Primary Cited Disadvantages & Caveats High-affinity binding but slow transport complicates kinetic interpretation.[1] Strong evidence for GLUT1-independent uptake.[2][3][5]Strong evidence for GLUT1-independent uptake.[2][3][4] May not be a reliable measure of glucose transport.[7]
Typical Concentration Range 200 µM for imaging.[10] 300 µM for microscopy.[11]50-100 µM for flow cytometry.[3] 10-50 µM in various cell-based assays.
Detection Methods Fluorescence Microscopy, Flow Cytometry, Plate Readers.Fluorescence Microscopy, Flow Cytometry, Plate Readers.

Experimental Protocols

Below is a generalized protocol for a cell-based glucose uptake assay using either this compound or 2-NBDG. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

General Protocol for NBDG Glucose Uptake Assay
  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader/microscopy, or larger flasks for flow cytometry) and allow them to adhere and reach the desired confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal glucose levels, aspirate the culture medium and wash cells with warm PBS. Then, incubate cells in a serum-free, low-glucose medium for a defined period (e.g., 1-4 hours).

  • Stimulation: Treat cells with the desired compounds (e.g., insulin, growth factors, or inhibitors) in a glucose-free buffer like Krebs-Ringer-HEPES (KRH) buffer for the appropriate duration.

  • NBDG Incubation: Add this compound or 2-NBDG to the cells at a pre-determined optimal concentration. Incubate for 15-60 minutes at 37°C. It is crucial to protect the plates from light during this step.

  • Stop Uptake: Terminate the uptake by aspirating the NBDG-containing medium and washing the cells 2-3 times with ice-cold PBS. This step is critical to remove extracellular fluorescence and stop the transport process.

  • Analysis:

    • Fluorescence Microscopy: Analyze live or fixed cells directly.

    • Flow Cytometry: Harvest cells by trypsinization, wash with cold PBS, and resuspend in FACS buffer for analysis.

    • Plate Reader: Measure the fluorescence intensity directly in the plate.

Critical Experimental Controls:

Given the evidence of transporter-independent uptake, the inclusion of robust controls is essential for data interpretation:

  • GLUT Inhibitors: Co-incubate cells with a known GLUT inhibitor (e.g., Cytochalasin B, WZB-117, BAY-876) to determine the transporter-dependent portion of the signal.[3]

  • Excess Unlabeled Glucose: Competition with a high concentration of D-glucose should, in theory, reduce the uptake of the fluorescent analog if it is transporter-mediated. However, due to the high binding affinity of this compound, this may not be an effective control for this analog.[1]

  • Non-specific Uptake Control: Incubating cells at 4°C can help to distinguish active transport from passive binding and diffusion, as active transport is significantly reduced at lower temperatures.[3]

Visualizations

Insulin-Stimulated Glucose Uptake Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Phosphorylation IR->IRS Activates GLUT4_mem GLUT4 Metabolism Glycolysis & Metabolism GLUT4_mem->Metabolism Glucose Transport PI3K PI3K Activation IRS->PI3K Akt Akt Activation PI3K->Akt GSV GLUT4 Storage Vesicles (GSVs) Akt->GSV Promotes Translocation GSV->GLUT4_mem Fuses with Membrane Glucose Glucose Glucose->GLUT4_mem

Caption: Canonical insulin-stimulated GLUT4 translocation pathway.

Experimental Workflow for NBDG Glucose Uptake Assay

G cluster_analysis 6. Analysis start 1. Seed Cells starve 2. Serum Starve Cells (Optional) start->starve treat 3. Treat with Test Compounds starve->treat add_nbdg 4. Add this compound or 2-NBDG (Incubate at 37°C, protect from light) treat->add_nbdg stop 5. Stop Uptake (Wash with ice-cold PBS) add_nbdg->stop microscopy Fluorescence Microscopy stop->microscopy Readout flow Flow Cytometry stop->flow Readout plate_reader Plate Reader stop->plate_reader Readout

Caption: General experimental workflow for NBDG-based glucose uptake assays.

Conclusion and Recommendations

The choice between this compound and 2-NBDG for glucose uptake studies is not straightforward, and the use of either probe requires careful consideration and rigorous validation.

  • Questioning the Premise: The primary takeaway from recent literature is that researchers should not assume that 2-NBDG or this compound uptake is a direct and sole measure of GLUT-mediated glucose transport.[2][4] There is compelling evidence that transporter-independent pathways contribute significantly to their cellular accumulation.[3]

  • This compound: While its high binding affinity for GLUT1 is documented, its very slow transport rate means that the resulting fluorescent signal may not accurately reflect the kinetics of actual glucose transport.[1] Its non-metabolizable nature is an advantage for simplifying endpoint measurements.

  • 2-NBDG: As the more traditionally used probe, there is a larger body of literature for comparison. However, it is subject to the same concerns of transporter-independent uptake.[2][3]

Recommendations for Researchers:

  • Acknowledge the Limitations: Be aware that these probes may report on cellular processes other than or in addition to GLUT-mediated transport.

  • Implement Rigorous Controls: Always include GLUT inhibitor controls to dissect the transporter-dependent component of the signal.

  • Consider the Application: For high-throughput screening where an initial indication of altered glucose handling is sufficient, these probes may still be valuable. However, for detailed mechanistic studies of glucose transporter function, their use should be approached with caution.

References

A Head-to-Head Comparison: 6-NBDG vs. Radiolabeled Glucose Assays for Measuring Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring cellular glucose uptake is paramount in fields ranging from oncology to metabolic disease research. For decades, radiolabeled glucose assays have been the gold standard. However, the emergence of fluorescent glucose analogs, such as 6-NBDG, has offered a less hazardous and more versatile alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Principle of the Assays

Radiolabeled glucose assays, classically using tracers like [³H]-2-deoxy-D-glucose ([³H]-2-DG) or [¹⁴C]-D-glucose, rely on the detection of radioactivity to quantify glucose uptake. [³H]-2-DG is transported into the cell by glucose transporters (GLUTs) and phosphorylated by hexokinase to [³H]-2-DG-6-phosphate. This phosphorylated form is not further metabolized and is trapped within the cell, allowing for its accumulation to be measured as an indicator of glucose transport activity.[1][2] The radioactivity is typically quantified using liquid scintillation counting.[3][4]

In contrast, this compound (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose) is a fluorescently labeled glucose analog.[5] Similar to 2-DG, it is taken up by cells, and its intracellular accumulation can be detected and quantified by fluorescence microscopy, flow cytometry, or a microplate reader.[1][6] The fluorescent NBD group allows for real-time visualization of glucose uptake in living cells.

Performance Comparison: this compound vs. Radiolabeled Glucose Assays

The choice between this compound and radiolabeled glucose assays often depends on the specific experimental requirements, including the desired endpoint, throughput, and available equipment. Below is a summary of key performance characteristics.

FeatureThis compound AssaysRadiolabeled Glucose Assays
Detection Method Fluorescence (Microscopy, Flow Cytometry, Plate Reader)Radioactivity (Liquid Scintillation Counting)
Principle Uptake of a fluorescent glucose analog.[5]Uptake and trapping of a radiolabeled glucose analog.[2]
Safety Non-radioactive, requires standard laboratory precautions.Involves handling of radioactive isotopes, requiring specialized licenses, training, and disposal procedures.[7]
Throughput Amenable to high-throughput screening in multi-well plate formats.[1]Can be adapted for higher throughput but is generally more labor-intensive.[2]
Real-time Imaging Enables live-cell imaging and dynamic monitoring of glucose uptake.Not suitable for real-time imaging of single cells.
Single-cell Analysis Well-suited for flow cytometry to analyze glucose uptake in individual cells within a heterogeneous population.[1][7]Typically provides data on the entire cell population, making single-cell analysis challenging.[7]
Specificity Concerns Studies have shown that this compound uptake may occur independently of glucose transporters, raising questions about its accuracy as a direct proxy for glucose transport.[1][8][9]Considered the "gold standard" with well-characterized transport via glucose transporters.[1][10][11]
Sensitivity Generally considered less sensitive than radiolabeled assays.[10][12]Highly sensitive, capable of detecting low levels of glucose uptake.[11][12]
Cost Reagents and instrumentation (fluorescence microscope, flow cytometer, plate reader) can have high initial costs, but reagent costs per assay can be lower.Radioactive isotopes and scintillation fluid have ongoing costs, and scintillation counters are a significant equipment investment.

Experimental Protocols

This compound Glucose Uptake Assay Protocol (General)

This protocol provides a general workflow for measuring glucose uptake using this compound in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis) and allow them to adhere and grow to the desired confluency.[1]

  • Cell Starvation: To enhance glucose uptake, cells are typically starved of glucose for a defined period. Remove the culture medium and wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer). Incubate the cells in the glucose-free buffer for 1-2 hours.

  • Initiation of Uptake: Add this compound solution (typically 50-200 µM in glucose-free buffer) to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C.[1][5]

  • Termination of Uptake: Stop the uptake by removing the this compound solution and washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound fluorescent analog.

  • Quantification:

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~465/540 nm).[13]

    • Flow Cytometry: Detach the cells and analyze the fluorescence of individual cells.[1]

    • Fluorescence Microscopy: Visualize and capture images of the cells to observe the intracellular accumulation of this compound.

Radiolabeled [³H]-2-Deoxy-D-Glucose Uptake Assay Protocol (General)

This protocol outlines a typical procedure for a radiolabeled glucose uptake assay. Note: All procedures involving radioactive materials must be performed in compliance with institutional and regulatory guidelines.

  • Cell Seeding: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Cell Starvation: Similar to the this compound assay, wash the cells with a glucose-free buffer and incubate for 1-2 hours to deplete intracellular glucose.

  • Initiation of Uptake: Add the uptake solution containing [³H]-2-DG (typically 0.5-1.0 µCi/mL) and unlabeled 2-DG to the cells.[14] Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% Triton X-100).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[4][14]

  • Data Normalization: Determine the protein concentration of the cell lysate to normalize the CPM values, typically expressed as CPM per milligram of protein.[14]

Visualizing the Methodologies

To further clarify the workflows and underlying principles, the following diagrams illustrate the key steps and concepts.

G Workflow of a this compound Glucose Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection seed_cells Seed Cells in Plate starve_cells Glucose Starvation seed_cells->starve_cells add_nbdg Add this compound Solution starve_cells->add_nbdg incubate Incubate at 37°C add_nbdg->incubate stop_uptake Stop Uptake & Wash incubate->stop_uptake plate_reader Plate Reader stop_uptake->plate_reader flow_cytometer Flow Cytometry stop_uptake->flow_cytometer microscopy Microscopy stop_uptake->microscopy

Caption: Workflow for a this compound glucose uptake experiment.

G Workflow of a Radiolabeled Glucose Uptake Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection seed_cells Seed Cells in Plate starve_cells Glucose Starvation seed_cells->starve_cells add_radio_glucose Add Radiolabeled Glucose starve_cells->add_radio_glucose incubate Incubate at 37°C add_radio_glucose->incubate stop_uptake Stop Uptake & Wash incubate->stop_uptake cell_lysis Cell Lysis stop_uptake->cell_lysis scintillation_counting Liquid Scintillation Counting cell_lysis->scintillation_counting

Caption: Workflow for a radiolabeled glucose uptake experiment.

G Conceptual Comparison of Glucose Analog Uptake and Trapping cluster_cell Intracellular cluster_extracellular Extracellular nbdg_in This compound nbdg_p This compound (Accumulates) nbdg_in->nbdg_p Accumulation (Minimal Phosphorylation) radio_glucose_in [3H]-2-DG hexokinase Hexokinase radio_glucose_in->hexokinase Phosphorylation radio_glucose_p [3H]-2-DG-6-P (Trapped) hexokinase->radio_glucose_p nbdg_out This compound glut GLUT nbdg_out->glut Uptake radio_glucose_out [3H]-2-DG radio_glucose_out->glut Uptake glut->nbdg_in glut->radio_glucose_in

Caption: Cellular uptake and fate of this compound vs. radiolabeled 2-DG.

Conclusion: Making the Right Choice

Both this compound and radiolabeled glucose assays offer powerful means to investigate cellular glucose metabolism. Radiolabeled assays remain the gold standard for their high sensitivity and well-validated mechanism of uptake through glucose transporters.[1][10][11] They are the preferred method when precise quantification of glucose transport is the primary objective.

This compound assays, on the other hand, provide a non-radioactive, high-throughput alternative that is exceptionally well-suited for live-cell imaging and single-cell analysis.[1] However, researchers must be cognizant of the potential for transporter-independent uptake and should include appropriate controls to validate their findings.[1][7][8] Recent studies have highlighted discrepancies between this compound uptake and actual glucose transport, urging caution in its use as a direct quantitative measure of GLUT activity.[1][7][15]

Ultimately, the optimal choice of assay will depend on a careful consideration of the specific research question, the cell system being studied, and the available resources. For many applications, a combination of both techniques may provide the most comprehensive understanding of cellular glucose dynamics.

References

6-NBDG as a GLUT1 Probe: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose) has been widely utilized to monitor glucose uptake in living cells, largely attributed to its perceived specificity for the glucose transporter 1 (GLUT1). However, emerging evidence presents a more complex picture, necessitating a careful evaluation of its suitability as a definitive GLUT1 probe. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies of GLUT1-mediated glucose transport.

Probing GLUT1: Performance Comparison of Glucose Analogs

The selection of a probe for monitoring GLUT1 activity is critical and depends on the specific experimental goals. Below is a comparative summary of key performance indicators for this compound and its common alternatives.

ProbeTypePrinciple of DetectionAffinity for GLUT1Transport RateSpecificity for GLUT1Key AdvantagesKey Disadvantages
This compound FluorescentFluorescence IntensityHigh (reportedly ~300x higher than glucose)[1][2][3]Slow (50-100x slower than glucose)[3][4]Controversial: Evidence for both GLUT1-dependent and -independent uptake[5][6]Real-time imaging in live cells; High-throughput screening potential.Uptake not easily displaced by glucose; Potential for non-specific uptake; Lower signal-to-noise than radiolabeled probes.
2-NBDG FluorescentFluorescence IntensityLower than this compoundVariableControversial: Similar to this compound, evidence for transporter-independent uptake exists[5][6]Real-time imaging in live cells; High-throughput screening potential.Potential for non-specific uptake; Can be metabolized to a non-fluorescent product[7].
[³H]-2-Deoxyglucose RadioactiveScintillation CountingHighHighHigh (uptake effectively competed by glucose)[5][6]"Gold standard" for glucose uptake; High sensitivity and specificity.Requires handling of radioactive materials; Endpoint assays (not real-time); Not suitable for single-cell imaging.
Other Fluorescent Probes (e.g., Cy5.5-2DG, WZB117-IR820) FluorescentFluorescence IntensityVariableVariableGenerally high, designed for specific targeting[1][8]Can offer near-infrared imaging capabilities for in vivo studies; Can be targeted to specific transporters.Newer probes may have less extensive validation; Potential for altered transport kinetics due to large fluorophores.

The Controversy Surrounding this compound Specificity

While initial studies suggested that this compound uptake is mediated by GLUT1, subsequent research has cast doubt on its exclusivity as a GLUT1 probe. Pharmacological inhibition of GLUT1 with compounds like cytochalasin B, BAY-876, and WZB-117 has been shown to potently block the uptake of [³H]-2-deoxyglucose, yet in some studies, these inhibitors had a minimal effect on this compound uptake[5][6]. Furthermore, genetic knockdown of GLUT1 has also been reported to not significantly impact this compound uptake in certain cell lines[5]. These findings suggest that this compound can enter cells through transporter-independent mechanisms, a critical consideration when interpreting experimental results.

Conversely, other studies maintain that at low concentrations, this compound primarily enters cells like astrocytes through GLUT1[1][3]. The very high affinity of this compound for GLUT1 is proposed to explain why its uptake is not efficiently displaced by glucose and why some inhibitors are less effective[3].

To address this ambiguity, it is strongly recommended to use specific exofacial GLUT1 inhibitors, such as 4,6-ethylidine-D-glucose, as a control to confirm the specificity of this compound uptake, rather than relying on competition with unlabeled glucose[3].

Experimental Protocols

This compound Uptake Assay (Plate Reader/Microscopy)

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • Glucose-free culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • GLUT1 inhibitor (e.g., 4,6-ethylidine-D-glucose, Cytochalasin B)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader or microscope with appropriate filters (Excitation/Emission ~465/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Glucose Starvation: Gently wash cells twice with warm PBS. Replace the medium with glucose-free culture medium and incubate for 1-2 hours at 37°C.

  • Inhibitor Treatment (Optional): To test for specificity, pre-incubate cells with a GLUT1 inhibitor at the desired concentration for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • This compound Incubation: Add this compound to the glucose-free medium to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Wash: Remove the this compound containing medium and wash the cells three times with cold PBS to remove extracellular probe.

  • Measurement: Add 100 µL of PBS or a suitable buffer to each well. Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

[³H]-2-Deoxyglucose Uptake Assay

This protocol outlines the classical method for measuring glucose uptake.

Materials:

  • Cells cultured in 24-well plates

  • Glucose-free HEPES-buffered saline (HBS)

  • [³H]-2-Deoxyglucose

  • Unlabeled 2-Deoxyglucose

  • GLUT1 inhibitor (e.g., Cytochalasin B)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates to achieve confluency.

  • Glucose Starvation: Wash cells twice with warm glucose-free HBS. Incubate in glucose-free HBS for 30-60 minutes at 37°C.

  • Inhibitor Treatment (Optional): Pre-incubate cells with a GLUT1 inhibitor for 10-20 minutes at 37°C.

  • Uptake: Add [³H]-2-Deoxyglucose (typically 0.5-1.0 µCi/mL) in glucose-free HBS. For competition experiments, add an excess of unlabeled 2-deoxyglucose. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The uptake should be in the linear range.

  • Stop and Wash: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration of the lysate in parallel wells to normalize the radioactivity counts.

Visualizing the Workflow and Underlying Biology

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement seed Seed Cells starve Glucose Starvation seed->starve inhibitor Add GLUT1 Inhibitor (Optional Control) starve->inhibitor probe Add Probe (this compound or ³H-2-DG) inhibitor->probe wash Wash Cells probe->wash measure Measure Signal (Fluorescence or Radioactivity) wash->measure

Caption: A generalized workflow for glucose uptake assays.

glut1_regulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm growth_factor_receptor Growth Factor Receptor pi3k PI3K growth_factor_receptor->pi3k Activates glut1_pm GLUT1 glucose_in Glucose Uptake glut1_pm->glucose_in Mediates akt Akt pi3k->akt Activates glut1_vesicle GLUT1 Vesicle akt->glut1_vesicle Promotes Trafficking glut1_vesicle->glut1_pm Translocation growth_factor Growth Factor growth_factor->growth_factor_receptor

Caption: PI3K/Akt pathway in GLUT1 trafficking.

probe_selection_logic start Need to measure glucose uptake? q_realtime Real-time imaging of single cells? start->q_realtime q_highthroughput High-throughput screening? q_realtime->q_highthroughput No ans_nbdg Use this compound / 2-NBDG (with proper controls) q_realtime->ans_nbdg Yes q_goldstandard Highest specificity and sensitivity needed? q_highthroughput->q_goldstandard No q_highthroughput->ans_nbdg Yes ans_radio Use [³H]-2-Deoxyglucose q_goldstandard->ans_radio Yes ans_other_fluor Consider newer fluorescent probes q_goldstandard->ans_other_fluor No, but need fluorescence

Caption: Decision guide for choosing a glucose uptake probe.

Conclusion

The validation of this compound as a specific GLUT1 probe is not straightforward. While it offers the significant advantage of enabling real-time visualization of glucose analog uptake in living cells, the evidence for its potential transporter-independent entry cannot be ignored. Researchers should exercise caution and employ rigorous controls, such as specific GLUT1 inhibitors, to validate their findings when using this compound. For studies demanding the highest degree of specificity and quantitative accuracy, the traditional [³H]-2-deoxyglucose uptake assay remains the gold standard, despite its limitations in terms of real-time and single-cell analysis. The continued development of novel fluorescent glucose analogs with improved specificity and photophysical properties holds promise for the future of metabolic research. The choice of probe should ultimately be guided by a thorough understanding of the strengths and weaknesses of each method in the context of the specific biological question being addressed.

References

Specificity of 6-NBDG Uptake: A Comparative Guide to GLUT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-6-Deoxyglucose) is a widely utilized tool for studying glucose uptake in various cell types. Its utility, however, is critically dependent on its specific transport via glucose transporters (GLUTs). This guide provides a comparative analysis of the specificity of this compound uptake when challenged with a panel of commonly used GLUT inhibitors, supported by experimental data and detailed protocols.

Unraveling the Specificity of this compound Uptake

While this compound is a valuable tool, its uptake is not solely mediated by GLUTs, and its interaction with these transporters differs from that of glucose. Studies have shown that this compound has a significantly higher binding affinity for GLUT1 than glucose, which can lead to uptake patterns that are not easily displaced by glucose.[1][2][3] Furthermore, some evidence suggests that this compound can enter cells through transporter-independent mechanisms, raising questions about its universal applicability as a direct proxy for glucose transport.[4][5] Therefore, the use of specific GLUT inhibitors is crucial to dissecting the contribution of different GLUT isoforms to this compound uptake and to accurately interpret experimental results.

Comparative Analysis of GLUT Inhibitors on this compound and Glucose Uptake

The following table summarizes the inhibitory effects of various compounds on glucose and this compound uptake, providing a comparative overview of their potency and specificity. It is important to note that the effectiveness of these inhibitors can be cell-type dependent and influenced by the specific GLUT isoforms expressed.

InhibitorTarget(s)This compound Uptake Inhibition[³H]-2-Deoxyglucose Uptake InhibitionCell Line(s)Key Findings & Citations
BAY-876 Potent & selective GLUT1 inhibitor[6][7]Partial inhibition (24% reduction)Potent inhibition[5]Murine Neural Retina[8], L929 fibroblasts[5], Ovarian Cancer Cells[9], Colorectal Cancer Cells[10]Highly selective for GLUT1 over GLUT2, 3, and 4. The incomplete inhibition of this compound uptake suggests a GLUT1-independent uptake mechanism for the fluorescent analog.[4][8]
Cytochalasin B Broad GLUT inhibitor[11][12]Less effective at inhibiting this compound uptake compared to glucose uptake[1][2][3]Potent inhibition[5]Astrocytes[1][2], L929 fibroblasts[5]Binds to the central cavity of the inward-open state of GLUT1.[12] Its reduced efficacy against this compound uptake is attributed to the high binding affinity of this compound for GLUT1.[1][2][3]
WZB-117 GLUT1 inhibitor[13][14]Modest inhibition, and in some cases, promotion of this compound binding[5]Potent inhibition[5]L929 fibroblasts[5], Lung Cancer Cells[14]Inhibits GLUT1-mediated glucose transport.[13][14] The unexpected effect on this compound binding highlights the complex interaction between this analog and the transporter.[5]
Phloretin Broad GLUT inhibitor[15]Significant inhibition[15]Significant inhibition[15]COS-7, SKOV3 cells[15]A natural product identified as a GLUT1 inhibitor.[15]
DRB18 Pan-class I GLUT inhibitor (GLUT1-4)[16][17]Not directly tested with this compound, but inhibits glucose uptake.Potent inhibition of [³H]-2-deoxy-glucose uptake.[18]HEK293 cells expressing individual GLUT1-4 isoforms, A549, H1299, Hela cells[16][18][19]A synthetic small molecule that is a more potent pan-GLUT inhibitor than WZB117.[20] Its broad-spectrum activity makes it a useful tool for studying systems with multiple GLUT isoforms.[16][17]
Apigenin Downregulates GLUT1 expression[21]Inhibits glucose uptake[21]Not specifiedHuman pancreatic cancer cells[21]A flavonoid that inhibits glucose uptake by downregulating GLUT1 expression via the PI3K/Akt pathway.[21]

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the glucose uptake pathway, a typical experimental workflow for assessing this compound uptake, and the logical framework for interpreting the results.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport This compound This compound This compound->GLUT1 Transport G6P Glucose-6-Phosphate GLUT1->G6P Hexokinase 6-NBDG_in Intracellular this compound GLUT1->6-NBDG_in Glycolysis Glycolysis G6P->Glycolysis

Caption: Simplified Glucose and this compound Uptake Pathway.

G Start Start Cell_Culture Seed cells in a multi-well plate Start->Cell_Culture Inhibitor_Treatment Pre-incubate with GLUT inhibitor Cell_Culture->Inhibitor_Treatment 6NBDG_Incubation Add this compound and incubate Inhibitor_Treatment->6NBDG_Incubation Wash Wash cells to remove extracellular this compound 6NBDG_Incubation->Wash Lysis Lyse cells Wash->Lysis Fluorescence_Measurement Measure fluorescence intensity Lysis->Fluorescence_Measurement Data_Analysis Normalize to protein concentration and analyze Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Uptake Assay.

G cluster_observation Observation cluster_interpretation Interpretation Inhibition GLUT inhibitor reduces This compound uptake GLUT_Mediated Uptake is mediated by the targeted GLUT Inhibition->GLUT_Mediated Likely Non_Specific Inhibitor has off-target effects Inhibition->Non_Specific Possible Transporter_Independent A portion of uptake is transporter-independent Inhibition->Transporter_Independent Consider

References

6-NBDG Uptake as a Proxy for Glucose Consumption: A Critical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The fluorescent glucose analog 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) has been widely adopted as a tool to monitor glucose uptake in living cells, offering a convenient alternative to traditional radiometric assays. However, the correlation between this compound uptake and actual glucose consumption is a subject of ongoing scientific discussion. This guide provides a detailed comparison of this compound and radiolabeled glucose analogs, supported by experimental data, to help researchers make informed decisions about the appropriate tool for their studies.

Quantitative Comparison of Glucose Analogs

The choice of glucose analog significantly impacts the interpretation of uptake studies. The following table summarizes key kinetic parameters and experimental observations for this compound and the "gold standard" radiolabeled analog, 2-deoxy-D-glucose (2-DG).

ParameterThis compound³H-2-deoxy-D-glucose (³H-2-DG)Key Implications
Uptake Rate 50-100 times slower than glucose[1][2][3][4]Comparable to glucoseThis compound uptake does not directly reflect the rate of glucose transport.
GLUT1 Affinity ~300 times higher than glucose[1][2][3]Similar to glucoseHigh affinity of this compound can lead to prolonged retention and may not be representative of dynamic glucose flux.
Metabolism Not metabolized[5]Phosphorylated to 2-DG-6-phosphate and trapped intracellularly[6]This compound accumulation reflects transport only, while 2-DG uptake is a measure of both transport and phosphorylation by hexokinase.
Transporter Dependency Evidence of transporter-independent uptake mechanisms[7][8][9]Primarily transported via GLUT and SGLT transporters[6]The specificity of this compound for glucose transporters is questionable, raising concerns about off-target effects.
Inhibition by Glucose Uptake is almost insensitive to displacement by glucose[1][2][3]Competitively inhibited by glucoseDemonstrates that this compound and glucose do not compete for the transporter in the same manner.
Inhibition by GLUT Inhibitors Less sensitive to inhibitors like cytochalasin B compared to glucose[1][2][3]Potently inhibited by cytochalasin B and other GLUT inhibitors[7]Confirms that the mechanism of this compound transport differs from that of glucose.

Experimental Protocols

Accurate measurement of glucose uptake requires robust experimental design. Below are outlines of standard protocols for both this compound and radiometric glucose uptake assays.

1. This compound Glucose Uptake Assay (Fluorescence-Based)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.

  • Cell Culture: Seed cells in a black-wall, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Starvation: Remove culture medium and wash cells with a glucose-free buffer (e.g., Hank's Balanced Salt Solution - HBSS). Incubate cells in glucose-free buffer for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.

  • Incubation with this compound: Add HBSS containing this compound (typically 50-200 µM) to the cells.[10] Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).[11] Protect the plate from light during this step.

  • Washing: Remove the this compound solution and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular probe.[7]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 471 nm, Em: 500-600 nm).[10]

  • Data Normalization: Normalize the fluorescence readings to the protein content of each well to account for variations in cell number.

2. Radiometric Glucose Uptake Assay (³H-2-deoxy-D-glucose)

This protocol is considered the gold standard for measuring glucose uptake.

  • Cell Culture: Culture cells in an appropriate format (e.g., 12-well or 24-well plates).

  • Starvation: Similar to the this compound protocol, wash and incubate cells in a glucose-free buffer.

  • Uptake Initiation: Add buffer containing ³H-2-deoxy-D-glucose (typically 0.1-1.0 µCi/mL) and a known concentration of unlabeled 2-deoxy-D-glucose.

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), rapidly wash the cells with ice-cold PBS containing a high concentration of glucose or a GLUT inhibitor (e.g., cytochalasin B) to stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Calculate the rate of glucose uptake based on the disintegrations per minute (DPM) and normalize to the protein concentration.[12]

Signaling Pathways and Experimental Workflows

Glucose Transport and Metabolism

Glucose uptake into most mammalian cells is a tightly regulated process primarily mediated by the family of Glucose Transporter (GLUT) proteins. The insulin (B600854) signaling pathway is a key regulator of this process, particularly in muscle and adipose tissue, where it promotes the translocation of GLUT4 to the plasma membrane.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport This compound This compound This compound->GLUT1 Transport (High Affinity, Slow Rate) Glucose-6-P Glucose-6-P GLUT1->Glucose-6-P Phosphorylation (Hexokinase) 6-NBDG_in This compound GLUT1->6-NBDG_in Glycolysis Glycolysis Glucose-6-P->Glycolysis

Figure 1: Simplified diagram of glucose and this compound transport via GLUT1.

Experimental Workflow Comparison

The workflows for this compound and radiometric glucose uptake assays differ primarily in the detection method and the steps required to stop the uptake and process the samples.

cluster_nbdg This compound Uptake Assay cluster_radio Radiometric Uptake Assay nbdg_start Cell Seeding nbdg_starve Glucose Starvation nbdg_start->nbdg_starve nbdg_incubate Incubate with this compound nbdg_starve->nbdg_incubate nbdg_wash Wash with Cold PBS nbdg_incubate->nbdg_wash nbdg_read Measure Fluorescence nbdg_wash->nbdg_read radio_start Cell Seeding radio_starve Glucose Starvation radio_start->radio_starve radio_incubate Incubate with ³H-2-DG radio_starve->radio_incubate radio_stop Stop Uptake (Cold Buffer + Inhibitor) radio_incubate->radio_stop radio_lyse Cell Lysis radio_stop->radio_lyse radio_count Scintillation Counting radio_lyse->radio_count

References

A Researcher's Guide to Glucose Uptake Assays: A Critical Comparison of 6-NBDG and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount in unraveling metabolic pathways and identifying therapeutic targets. For years, the fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) has been a popular tool for this purpose. However, a growing body of evidence highlights significant limitations that can lead to misinterpretation of experimental results. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs.

A primary concern with this compound, and its commonly used counterpart 2-NBDG, is that their cellular entry is not exclusively mediated by glucose transporters (GLUTs).[1][2] Studies have demonstrated that these fluorescent analogs can be taken up by cells through transporter-independent mechanisms, questioning their reliability as direct proxies for glucose transport.[1][2] The bulky fluorescent tag attached to the glucose molecule significantly alters its size and chemical properties, leading to different binding affinities and transport kinetics compared to native glucose.[1][3]

One study revealed that while this compound exhibits a binding affinity for GLUT1 that is approximately 300 times higher than that of glucose, its rate of permeation into the cell is 50 to 100 times slower.[4][5][6][7] This kinetic anomaly explains the experimental observation that glucose is a poor competitor for this compound uptake, a finding that contradicts the expected behavior of a true glucose analog.[5][6] Furthermore, research has shown a disconcerting lack of correlation, and in some instances, an inverse relationship, between this compound uptake and the uptake of radiolabeled 2-deoxyglucose ([³H]-2DG), the long-established gold standard for measuring glucose uptake.[3][8]

Unlike glucose, this compound is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.[3][4] This fundamental difference in metabolic fate can alter the intracellular concentration gradient and lead to uptake dynamics that do not accurately reflect physiological glucose transport.

Comparative Analysis of Glucose Uptake Assays

To facilitate an informed decision, the following table summarizes the key characteristics of this compound and its principal alternatives.

Assay MethodPrincipleAdvantagesDisadvantages
This compound / 2-NBDG Intracellular accumulation of a fluorescently labeled glucose analog.Suitable for imaging and flow cytometry; non-radioactive.Transporter-independent uptake[1][2]; altered transport kinetics[5][6]; poor correlation with actual glucose uptake[3][8]; not metabolized.[3][4]
Radiolabeled 2-Deoxyglucose ([³H]-2DG) Intracellular accumulation of a radiolabeled glucose analog that is phosphorylated but not further metabolized."Gold standard" with high sensitivity and accuracy.[9]Requires handling and disposal of radioactive materials; involves multiple wash steps.[9][10]
Enzymatic Assays (Absorbance, Fluorescence, Luminescence) Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2DG6P).Non-radioactive; amenable to high-throughput screening in plate formats.[9][10]Can require multiple sample preparation steps; may have a narrow detection window (fluorescence and absorbance).[9][10]
Other Fluorescent Analogs (e.g., IRDye800CW 2-DG) Fluorescently labeled glucose analogs with different fluorophores, often for in vivo imaging.Enables in vivo imaging modalities like fluorescence diffuse optical tomography (fDOT).[11]May share similar limitations with NBDG regarding altered kinetics and transport mechanisms.

Experimental Protocols

Radiolabeled 2-Deoxyglucose ([³H]-2DG) Uptake Assay

This protocol is a standard method for accurately measuring glucose uptake.

  • Cell Culture: Plate cells (e.g., L929 fibroblasts) in a suitable multi-well plate and grow to the desired confluency.

  • Starvation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate for a defined period (e.g., 40 minutes) to deplete intracellular glucose.

  • Initiation of Uptake: Add a solution containing [³H]-2DG (e.g., at a final concentration of 0.5 µCi/mL) and a known concentration of unlabeled 2-deoxyglucose. For inhibitor studies, pre-incubate with the inhibitor (e.g., Cytochalasin B) before adding the radiolabeled substrate.

  • Termination of Uptake: After a specific incubation time (e.g., 5 minutes), rapidly wash the cells with ice-cold buffer to stop the transport process.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample.

Flow Cytometry Analysis of this compound Uptake

This protocol is commonly used for single-cell analysis of fluorescent analog uptake.

  • Cell Preparation: Culture cells to the desired density. For suspension cells, collect and wash them. For adherent cells, they can be analyzed directly on the plate or detached.

  • Incubation with this compound: Resuspend or cover the cells in a buffer containing this compound at a specific concentration (e.g., 50 µM).

  • Time-Course Analysis: Incubate the cells for various time points (e.g., 15, 30, 45, 60 minutes) at 37°C.

  • Washing: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting at an appropriate wavelength (e.g., 488 nm) and detecting the emission (e.g., with a 530/30 nm bandpass filter).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the glucose uptake pathway and the experimental workflow for comparing different assay methods.

GlucoseUptakePathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Transport Six_NBDG This compound Six_NBDG->GLUT Transport (Slower) G6P Glucose-6-Phosphate GLUT->G6P Transported Glucose Six_NBDG_in This compound (Accumulates) GLUT->Six_NBDG_in Hexokinase Hexokinase G6P->Hexokinase Glycolysis Glycolysis Hexokinase->Glycolysis

Caption: Glucose and this compound transport and metabolic fate.

ExperimentalWorkflow cluster_assays Glucose Uptake Assays cluster_detection Detection start Start: Seed Cells starve Glucose Starvation start->starve nbdg Incubate with this compound starve->nbdg radio Incubate with [3H]-2DG starve->radio enzymatic Incubate with 2DG starve->enzymatic wash Wash with Cold Buffer nbdg->wash radio->wash enzymatic->wash flow Flow Cytometry wash->flow scintillation Scintillation Counting wash->scintillation plate_reader Plate Reader (Abs/Fluor/Lum) wash->plate_reader analysis Data Analysis & Comparison flow->analysis scintillation->analysis plate_reader->analysis

Caption: Workflow for comparing glucose uptake assays.

References

A Researcher's Guide to Measuring Glucose Transport: Evaluating Alternatives to 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose transport is paramount. While fluorescent glucose analogs like 6-NBDG have been utilized, growing evidence suggests their uptake may not be a reliable proxy for transporter-mediated glucose influx. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The ideal glucose transport assay should be sensitive, specific, and accurately reflect the activity of glucose transporters (GLUTs). This guide delves into the methodologies of established and emerging techniques, presenting their principles, advantages, and limitations.

The Gold Standard: Radiolabeled Glucose Analogs

Radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-DG or [14C]-2-DG) is widely regarded as the gold standard for measuring glucose uptake.[1] Like glucose, 2-DG is transported into the cell by GLUTs and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). However, 2-DG6P cannot be further metabolized and accumulates intracellularly, providing a direct measure of glucose transport.[2]

Advantages:

  • High sensitivity and specificity for GLUT-mediated transport.

  • Well-established and validated method.[3]

Disadvantages:

  • Requires handling and disposal of radioactive materials, posing safety and regulatory challenges.[1]

  • Typically involves multiple wash steps, which can be cumbersome and may lead to cell loss.[1][4]

  • Not easily adaptable for high-throughput screening or single-cell imaging.

The Rise of Non-Radioactive Assays Based on 2-Deoxyglucose

To circumvent the issues associated with radioactivity, several non-radioactive methods utilizing 2-DG have been developed. These assays also measure the accumulation of 2-DG6P but employ enzymatic reactions to generate a detectable signal.

Colorimetric and Fluorometric Assays

These methods involve the enzymatic oxidation of the accumulated 2-DG6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH can then be measured by a colorimetric or fluorometric probe.

Advantages:

  • Non-radioactive, enhancing safety and ease of use.

  • Amenable to multiwell plate formats for higher throughput.[4]

Disadvantages:

  • Often require multiple sample preparation steps.[1]

  • May have a narrow detection window, limiting their sensitivity for detecting small changes in glucose uptake.[1][4]

Bioluminescent Assays: A Sensitive Alternative

A more recent innovation is the bioluminescent glucose uptake assay, such as the Glucose Uptake-Glo™ Assay. This method also relies on the accumulation of 2-DG6P, which is then used in a series of enzymatic reactions to generate a luminescent signal.[5] The amount of light produced is directly proportional to the amount of glucose uptake.

Advantages:

  • Offers sensitivity comparable to the radioactive assay.[4]

  • Simple, homogeneous "add-mix-measure" protocol with no wash steps, making it ideal for high-throughput screening.[5]

  • Wide dynamic range, allowing for the detection of both small and large changes in glucose uptake.[4]

  • Can detect glucose uptake from as few as 5,000 cells.[5][6]

Disadvantages:

  • Not suitable for imaging applications.[1]

Fluorescent Glucose Analogs: A Word of Caution

Fluorescently-labeled glucose analogs, including this compound and the more commonly used 2-NBDG, were developed for direct monitoring of glucose uptake in living cells using fluorescence microscopy or flow cytometry.[7][8] However, their utility as accurate reporters of glucose transporter activity has been called into question.

Several studies have demonstrated that the uptake of 2-NBDG and this compound can occur independently of known glucose transporters.[9][10] Their bulky fluorescent tags can significantly alter their interaction with GLUTs, and they may enter cells through other, non-specific mechanisms. For instance, pharmacologic inhibition or genetic knockdown of GLUT1, the primary glucose transporter in many cell types, significantly impacts [3H]-2-deoxyglucose uptake but has little to no effect on the uptake of 2-NBDG or this compound in the same cells.[9] Furthermore, the transport kinetics of 2-NBDG differ significantly from radiolabeled glucose, with a much lower Vmax and Km.[11]

While these fluorescent analogs can be useful for visualizing glucose accumulation in cells, the data should be interpreted with caution, and their use as a sole measure of glucose transport is not recommended.

The Future is Bright: Genetically Encoded Glucose Sensors

A promising and powerful alternative for real-time monitoring of glucose dynamics in living cells is the use of genetically encoded fluorescent glucose sensors, such as iGlucoSnFR.[12][13] These are proteins that can be expressed in specific cells or even targeted to subcellular compartments. Upon binding to glucose, these sensors undergo a conformational change that results in a change in their fluorescence intensity or lifetime.[14][15]

Advantages:

  • Enable real-time, dynamic measurements of glucose concentrations in living cells and in vivo.[12][16]

  • Can be targeted to specific cell types or subcellular locations, providing high spatial resolution.

  • Non-invasive and do not require the addition of exogenous probes.

Disadvantages:

  • Requires genetic manipulation of the cells or organism of interest.

  • Calibration to determine absolute glucose concentrations can be complex.[14]

Quantitative Comparison of Glucose Uptake Assays

Assay Type Principle Sensitivity Throughput Imaging Compatible Key Advantages Key Disadvantages
Radiolabeled 2-DG ([3H] or [14C]) Accumulation of radiolabeled 2-DG6PHighLowNoGold standard, high specificityRadioactive, cumbersome, waste disposal issues[1]
Colorimetric/Fluorometric 2-DG Enzymatic detection of 2-DG6PModerateHighNoNon-radioactive, plate-basedMultiple steps, narrow dynamic range[1][4]
Bioluminescent 2-DG (e.g., Glucose Uptake-Glo™) Enzymatic detection of 2-DG6P leading to light emissionHigh (detects uptake in as few as 5,000 cells)[5][6]HighNoNon-radioactive, simple protocol, wide dynamic range[4][5]Not for imaging[1]
Fluorescent Analogs (e.g., 2-NBDG, this compound) Intracellular accumulation of a fluorescent glucose analogVariableHighYesLive-cell imagingUptake can be independent of GLUTs, not a reliable transport measure[9][10][17]
Genetically Encoded Sensors (e.g., iGlucoSnFR) Glucose binding to a fluorescent protein sensorHighLow to ModerateYesReal-time imaging in live cells, high spatial resolution[12]Requires genetic modification, complex calibration[14]

Experimental Protocols

[3H]-2-Deoxyglucose Uptake Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types.

Materials:

  • Cells of interest cultured in appropriate plates.

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or similar glucose-free buffer).

  • [3H]-2-deoxy-D-glucose.

  • Unlabeled 2-deoxy-D-glucose.

  • Insulin (B600854) or other stimulators/inhibitors.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • 0.1 M NaOH or cell lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Seed cells in multi-well plates and culture until they reach the desired confluency.

  • Wash cells twice with warm, glucose-free KRPH buffer to remove any residual glucose.

  • Starve cells in glucose-free KRPH buffer for 1-2 hours at 37°C.

  • Pre-incubate cells with or without the desired stimulator (e.g., insulin) or inhibitor for the appropriate time at 37°C.

  • Initiate glucose uptake by adding [3H]-2-DG (final concentration typically 0.1-1.0 µCi/mL) and unlabeled 2-DG (to achieve the desired final glucose concentration). For non-specific uptake control, add a high concentration of an inhibitor like cytochalasin B.

  • Incubate for a short period (typically 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding 0.1 M NaOH or a suitable lysis buffer and incubating for at least 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail to the vial.

  • Measure the radioactivity in a scintillation counter.

  • Determine the protein concentration of the lysate for normalization.

Glucose Uptake-Glo™ Assay Protocol

This is a summary of the protocol provided by Promega. For detailed instructions, refer to the manufacturer's technical manual.[18][19]

Materials:

  • Cells of interest cultured in a white-walled, clear-bottom 96-well plate.

  • Glucose Uptake-Glo™ Assay reagents (Promega): 2DG, Stop Buffer, Neutralization Buffer, 2DG6P Detection Reagent.

  • PBS or other glucose-free buffer.

  • Luminometer.

Procedure:

  • Plate and culture cells in a 96-well plate.

  • If the culture medium contains glucose, wash the cells with PBS.

  • Treat cells with the desired compounds (e.g., insulin, inhibitors).

  • Add 2-deoxyglucose (2DG) to each well and incubate for approximately 10 minutes to allow for uptake.[5]

  • Add Stop Buffer to lyse the cells and stop the transport.

  • Add Neutralization Buffer.

  • Add the 2DG6P Detection Reagent. This reagent contains G6PDH, which oxidizes the accumulated 2DG6P, leading to a cascade of reactions that produce a luminescent signal.[18]

  • Incubate for 1-2 hours at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of glucose uptake.

Signaling Pathways and Experimental Workflows

GLUT1-Mediated Glucose Transport

Glucose Transporter 1 (GLUT1) is responsible for the basal level of glucose uptake in most cell types.[20] Its expression and activity can be regulated by factors such as glucose levels and hypoxia.

GLUT1_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT1 GLUT1 Transporter Glucose_out->GLUT1 Binding Glucose_in Glucose GLUT1->Glucose_in Transport Hexokinase Hexokinase Glucose_in->Hexokinase Phosphorylation G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis

Caption: A simplified workflow of GLUT1-mediated glucose transport and initial metabolism.

Insulin-Stimulated Glucose Uptake via GLUT4

In insulin-sensitive tissues like muscle and adipose tissue, insulin binding to its receptor triggers a signaling cascade that leads to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake.[21][22]

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation GLUT4_pm GLUT4 Glucose_in Glucose GLUT4_pm->Glucose_in PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Fusion Glucose_out Glucose Glucose_out->GLUT4_pm Transport

Caption: Key steps in the insulin signaling pathway leading to GLUT4 translocation.

Experimental Workflow Comparison

The following diagram illustrates the general workflows for the three main categories of glucose uptake assays discussed.

Assay_Workflows cluster_Radio Radiolabeled 2-DG Assay cluster_Lumi Bioluminescent Assay (e.g., Glucose Uptake-Glo™) cluster_GECS Genetically Encoded Sensor Assay R1 Cell Seeding & Culture R2 Wash & Starve R1->R2 R3 Add [3H]-2-DG & Incubate R2->R3 R4 Wash (x3, ice-cold) R3->R4 R5 Cell Lysis R4->R5 R6 Scintillation Counting R5->R6 L1 Cell Seeding & Culture L2 Wash (optional) & Treat L1->L2 L3 Add 2-DG & Incubate L2->L3 L4 Add Stop Buffer L3->L4 L5 Add Neutralization Buffer L4->L5 L6 Add Detection Reagent L5->L6 L7 Measure Luminescence L6->L7 G1 Transfect/Transduce Cells G2 Cell Seeding & Culture G1->G2 G3 Live-Cell Imaging Setup G2->G3 G4 Baseline Fluorescence G3->G4 G5 Add Stimuli/Inhibitors G4->G5 G6 Real-time Imaging G5->G6

Caption: Comparison of experimental workflows for different glucose uptake assays.

References

A Comparative Guide to Glucose Uptake Assays: Cross-Validation of 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular metabolic research, the accurate measurement of glucose uptake is paramount. For years, radiolabeled glucose analogs, such as 3H-2-deoxyglucose ([3H]-2-DG), have been the gold standard. However, the emergence of fluorescent glucose analogs, notably 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose), has offered a less hazardous and more accessible alternative. This guide provides a comprehensive comparison of this compound with other established methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.

Performance Comparison of Glucose Uptake Assay Methods

The choice of a glucose uptake assay depends on various factors, including the specific research question, the cell type being studied, and the available equipment. While fluorescent methods like the use of this compound offer convenience and high-throughput capabilities, concerns about their physiological relevance persist.

MethodPrincipleAdvantagesDisadvantages
This compound A fluorescently labeled deoxyglucose analog is taken up by cells and accumulates, allowing for measurement by fluorescence microscopy, flow cytometry, or plate readers.- Non-radioactive- Amenable to high-throughput screening- Enables single-cell analysis and imaging- Uptake may not be solely mediated by glucose transporters[1][2][3]- The bulky fluorescent tag can alter transport kinetics[2][4]- Signal can be weaker compared to radioactive methods
Radiolabeled Glucose Analogs (e.g., [3H]-2-DG) A radiolabeled glucose analog is taken up by cells and phosphorylated, trapping it inside. The amount of incorporated radioactivity is measured.[5]- High sensitivity and specificity for glucose transporter activity- Well-established and validated method[5]- Requires handling and disposal of radioactive materials- Not suitable for single-cell imaging- Labor-intensive and not easily adaptable to high-throughput formats[6]
Other Non-Radioactive Methods (e.g., Enzyme-based assays) These assays typically use 2-deoxyglucose (2-DG), and the accumulated 2-deoxyglucose-6-phosphate (2DG6P) is measured through enzymatic reactions that produce a colorimetric, fluorescent, or luminescent signal.[5][6]- Non-radioactive- Can be highly sensitive (luminescence)- Amenable to plate-based formats- May require multiple sample preparation steps- Signal window can be narrow for absorbance and fluorescence-based assays[5][6]

Quantitative Data Summary: this compound vs. [3H]-2-deoxyglucose

A critical aspect of validating this compound as a glucose uptake probe is to compare its behavior with the gold-standard radiolabeled methods in the presence of known glucose transporter inhibitors. The following table summarizes findings from a study using L929 murine fibroblasts, which primarily express the GLUT1 transporter.

Treatment[3H]-2-deoxyglucose Uptake (Relative Rate)This compound UptakeReference
Vehicle (Control)1.0Baseline[1]
Cytochalasin B (20 µM)~0.2No significant inhibition[1]
BAY-876 (100 nM)~0.3No significant inhibition[1]
WZB-117 (1 µM)~0.4No significant inhibition[1]
2-NBDG (100 µM)~0.9-[1]
This compound (100 µM)~1.0-[1]

These data highlight a significant discrepancy between the two methods. While known GLUT1 inhibitors potently block the uptake of [3H]-2-DG, they have a negligible effect on this compound uptake, suggesting that this compound may enter the cells through mechanisms independent of glucose transporters.[1][2][3] Furthermore, neither 2-NBDG nor this compound effectively competed with [3H]-2-DG for uptake.[1]

Experimental Protocols

This compound Glucose Uptake Assay

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Culture medium (glucose-free for starvation step)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy).

  • Cell Starvation: Once cells have reached the desired confluency, replace the culture medium with glucose-free medium and incubate for a specified period (e.g., 1-2 hours) to upregulate glucose transporters.

  • Initiation of Uptake: Replace the starvation medium with assay buffer containing the desired concentration of this compound (e.g., 50-200 µM). Include wells with inhibitors (e.g., Cytochalasin B) or excess unlabeled glucose as controls.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 15-60 minutes) at 37°C.

  • Termination of Uptake: Remove the this compound solution and wash the cells multiple times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Measurement: Measure the intracellular fluorescence using the appropriate instrument. For microscopy and flow cytometry, individual cell fluorescence can be quantified. For plate readers, the total fluorescence per well is measured.

Radiolabeled [3H]-2-deoxyglucose Uptake Assay

This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Cells of interest

  • Culture medium

  • [3H]-2-deoxyglucose

  • Unlabeled 2-deoxyglucose

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well culture plate.

  • Cell Starvation: Similar to the this compound protocol, incubate cells in glucose-free medium to stimulate glucose transporter expression.

  • Initiation of Uptake: Replace the starvation medium with assay buffer containing [3H]-2-DG (e.g., 0.5-1.0 µCi/mL) and a low concentration of unlabeled 2-DG. For non-specific uptake control, include wells with a high concentration of unlabeled glucose or a glucose transporter inhibitor.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Aspirate the radioactive solution and rapidly wash the cells multiple times with ice-cold PBS to stop the uptake.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]-2-DG taken up by the cells.

Visualization of Key Pathways

To understand the biological context of glucose uptake, it is essential to visualize the signaling pathways that regulate this process. The insulin (B600854) signaling pathway is a primary regulator of glucose transport in many cell types.

InsulinSignalingPathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates (inactivates) GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake Glucose Glucose Glucose->GlucoseUptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

References

6-NBDG vs. D-Glucose: A Comparative Guide to Cellular Uptake Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of glucose analogs is paramount for accurate experimental design and data interpretation. This guide provides a detailed comparison of 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose), a fluorescent glucose analog, and D-glucose, focusing on their transport and uptake mechanisms.

While this compound is a widely used tool for visualizing glucose uptake in living cells, its kinetic behavior differs significantly from that of D-glucose. This guide synthesizes experimental data to highlight these differences, offering insights into the appropriate applications and limitations of this compound as a glucose tracer.

Quantitative Comparison of Kinetic Parameters

The kinetic parameters of this compound and D-glucose uptake, particularly through the ubiquitous glucose transporter GLUT1, reveal stark contrasts in their interaction with the transporter.

Kinetic ParameterThis compoundD-GlucoseFold DifferenceCell TypeReference
Binding Affinity (KD) ~0.13 mM~40 mM~300x higher for this compoundAstrocytes[1][2][3]
Permeation Rate 50-100x slower--Astrocytes[1][2][4]
Microscopic Translocation Rate (f3 vs f2) ~0.19/s~3000/s~15,789x slower for this compoundModeled for GLUT1[3]

Note: The data presented above, primarily from studies on astrocytes, indicates that while this compound exhibits a much higher binding affinity for GLUT1, its translocation across the cell membrane is substantially slower than that of D-glucose. This high-affinity, low-translocation characteristic explains the experimental observation that D-glucose does not efficiently compete with and displace this compound uptake.[1][2]

Controversies in Transport Mechanisms

Recent studies have introduced a critical consideration for researchers using this compound. Evidence suggests that this compound may enter cells via mechanisms independent of glucose transporters.[5][6] In murine fibroblasts (L929) that exclusively express GLUT1, neither pharmacological inhibition nor genetic knockdown of GLUT1 significantly affected this compound uptake, while robustly inhibiting the uptake of a radiolabeled glucose analog, [3H]-2-deoxyglucose.[5] This suggests a transporter-independent pathway for this compound entry, which could lead to misinterpretation of data if not properly controlled.

Experimental Protocols

Accurate measurement of this compound and D-glucose uptake is crucial for comparative studies. Below are summaries of established protocols.

This compound Uptake Assay using a Plate Reader

This protocol is adapted for measuring this compound uptake in a 96-well plate format.

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a black-wall, clear-bottom 96-well plate at a density of 1.0 × 104 cells/well and culture for 18–24 hours.

  • Cell Washing: Remove culture media and wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Incubation: Incubate cells with 100 μL/well of Hank's Balanced Salt Solution (HBSS).

  • Treatment: Treat cells with 50 μM this compound in HBSS for the desired time points at 37°C.

  • Washing: Terminate the uptake by removing the this compound solution and washing the cells three times with cold PBS.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with excitation/emission wavelengths of 465/540 nm.

  • Data Normalization: Normalize the fluorescence values of treated cells to untreated control cells.[5]

Radiolabeled 2-Deoxy-D-Glucose ([3H]-2-DG) Uptake Assay

This protocol provides a method for measuring transporter-mediated glucose uptake, serving as a valuable comparison to this compound uptake.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in 24-well plates at a density of 8.0 × 104 cells/well and allow them to adhere for 18–24 hours.

  • Glucose Starvation: Replace the culture medium with 0.3 mL of glucose-free HEPES buffer (pH 7.4) containing 140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO4, 1 mM CaCl2, and 2 mM sodium pyruvate.

  • Uptake Measurement: Add [3H]-2-DG to a final concentration of 1.0 mM (0.3 μCi/mL) and incubate for 15 minutes.

  • Washing: Wash the cells twice with cold glucose-free HEPES buffer.

  • Cell Lysis: Lyse the cells with 0.25 mL of 0.3 M NaOH.

  • Scintillation Counting: Measure the radioactivity in the cell lysate to determine [3H]-2-DG uptake.[5]

Visualizing the Transport Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

cluster_1 GLUT1 Transporter Extracellular Extracellular Intracellular Intracellular T_out Outward-facing (T_out) T_in Inward-facing (T_in) T_out->T_in Conformational Change D_Glucose_in D-Glucose T_out->D_Glucose_in Fast Translocation NBDG_in This compound T_out->NBDG_in Slow Translocation T_in->T_out Reorientation D_Glucose_out D-Glucose D_Glucose_out->T_out Binding (Low Affinity) NBDG_out This compound NBDG_out->T_out Binding (High Affinity) cluster_exp Experimental Workflow: this compound Uptake Assay A Seed cells in 96-well plate B Wash cells with DPBS A->B C Incubate with This compound (50 µM) B->C D Wash with cold PBS C->D E Measure Fluorescence (Ex/Em: 465/540 nm) D->E cluster_pathway Potential this compound Uptake Pathways NBDG This compound GLUT1 GLUT1 Transporter NBDG->GLUT1 Specific, High Affinity Independent Transporter-Independent Mechanism NBDG->Independent Non-specific? Uptake Intracellular Accumulation GLUT1->Uptake Independent->Uptake

References

Cytochalasin B and 6-NBDG: A Complex Interplay in Measuring Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Comparison for Researchers in Cellular Metabolism and Drug Discovery

The fluorescent glucose analog 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (6-NBDG) has emerged as a popular tool for monitoring glucose uptake in living cells, offering a convenient alternative to traditional radioisotope-based assays. However, the interpretation of this compound uptake data, particularly in the context of pharmacological inhibitors like cytochalasin B, requires a nuanced understanding of its transport mechanisms. This guide provides a comprehensive comparison of how cytochalasin B affects this compound uptake, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting their experiments accurately.

A central point of discussion is the growing body of evidence suggesting that this compound uptake is not solely mediated by glucose transporters (GLUTs). While it can be a substrate for GLUTs, a significant portion of its cellular entry may occur through transporter-independent pathways.[1][2][3] This has profound implications for the use of cytochalasin B, a well-known inhibitor of GLUT-mediated transport, as a control or experimental tool in this compound assays.

Quantitative Comparison of Inhibitor Effects on Glucose Analog Uptake

The following table summarizes the inhibitory effects of cytochalasin B and other common glucose transport inhibitors on different glucose analogs. It is crucial to note the variability in effectiveness, which underscores the differing modes of uptake and inhibitor action.

Glucose AnalogInhibitorCell LineConcentration% Inhibition / EffectReference
[³H]-2-deoxyglucose Cytochalasin BL92920 µMPotent Inhibition[1]
[³H]-2-deoxyglucose BAY-876L929100 nMPotent Inhibition[1]
[³H]-2-deoxyglucose WZB-117L9291 µMPotent Inhibition[1]
This compound Cytochalasin BL92920 µMNo significant impact on uptake[1]
This compound BAY-876L929100 nMNo significant impact on uptake[1]
This compound WZB-117L9291 µMNo significant impact on uptake[1]
2-NBDG Cytochalasin BL92920 µMModest decrease in uptake[1]
D-[U-¹⁴C]glucose Cytochalasin BBRIN-BD11Not SpecifiedInhibition observed, decreased with higher glucose concentrations

The Dual-Mechanism Hypothesis of this compound Uptake

The differential sensitivity of this compound and radiolabeled deoxyglucose to GLUT inhibitors has led to a hypothesis of a dual-uptake mechanism for this compound. One pathway is the canonical, transporter-mediated uptake via GLUTs, which is sensitive to inhibitors like cytochalasin B. The second, and potentially dominant, pathway is a transporter-independent mechanism that is insensitive to these inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 6-NBDG_ext This compound GLUT1 GLUT1 Transporter 6-NBDG_ext->GLUT1 High Affinity Binding 6-NBDG_int_independent This compound (Transporter-independent) 6-NBDG_ext->6-NBDG_int_independent Transporter-Independent Pathway CytoB Cytochalasin B CytoB->GLUT1 Inhibition 6-NBDG_int_transporter This compound (Transporter-mediated) GLUT1->6-NBDG_int_transporter Translocation

Figure 1: Proposed dual-uptake mechanism of this compound.

Experimental Protocols

Measuring this compound Uptake and its Inhibition

This protocol is adapted from studies investigating the effect of GLUT inhibitors on fluorescent glucose analog uptake.

a. Cell Culture and Plating:

  • Culture cells of interest (e.g., L929, HeLa, or a researcher's specific cell line) in appropriate media and conditions.

  • Seed cells in a 12-well or 24-well plate at a density that allows for adherence and growth to a desired confluency (e.g., 1.5 x 10⁵ cells/well for a 12-well plate) and allow them to adhere for 18-24 hours.

b. Pre-incubation with Inhibitors:

  • On the day of the experiment, aspirate the culture medium.

  • Wash the cells once with a glucose-free buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Add the desired concentration of cytochalasin B or other inhibitors (e.g., 20 µM cytochalasin B) dissolved in glucose-free buffer to the respective wells. For the control group, add the vehicle (e.g., DMSO) at the same final concentration.

  • Incubate the cells at 37°C for a predetermined time (e.g., 30 minutes).

c. This compound Uptake:

  • To the inhibitor-containing buffer, add this compound to a final concentration of 50 µM.

  • Continue to incubate the cells at 37°C for the desired uptake period (e.g., 30 minutes).

d. Measurement:

  • Aspirate the this compound and inhibitor-containing buffer.

  • Wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Detach the cells using an appropriate method (e.g., trypsinization).

  • Analyze the cellular fluorescence using a flow cytometer (e.g., with a 488 nm excitation laser and a 530/30 nm emission filter). The mean fluorescence intensity of the cell population is used as a measure of this compound uptake.

Comparative [³H]-2-deoxyglucose Uptake Assay

To validate the mechanism of glucose uptake in a given cell line and to serve as a robust control, a parallel experiment with a radiolabeled glucose analog is recommended.

a. Cell Plating and Pre-incubation:

  • Follow the same cell plating and inhibitor pre-incubation steps as described for the this compound assay.

b. Radiolabeled Glucose Uptake:

  • After the inhibitor pre-incubation, replace the buffer with a solution containing [³H]-2-deoxyglucose (e.g., 0.5 µCi/mL) in glucose-free buffer.

  • Incubate for a short period (e.g., 15 minutes) at 37°C.

c. Measurement:

  • Stop the uptake by aspirating the radioactive solution and washing the cells twice with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).

Recommended Experimental Workflow for Validation

Given the complexities of this compound uptake, a rigorous experimental workflow is essential to validate its use as a glucose uptake marker in a specific cellular context.

cluster_validation Validation of Glucose Uptake Mechanism cluster_inhibitors1 Inhibitor Panel cluster_6nbdg This compound Uptake Characterization cluster_inhibitors2 Inhibitor Panel start Start: Select Cell Line of Interest exp1 Experiment 1: [³H]-2-deoxyglucose Uptake start->exp1 inhibitors1 Control (Vehicle) Cytochalasin B BAY-876 WZB-117 result1 Result: Potent inhibition confirms GLUT-dependent uptake exp2 Experiment 2: this compound Uptake result1->exp2 Proceed if GLUT-dependent inhibitors2 Control (Vehicle) Cytochalasin B BAY-876 WZB-117 result2 Result: Compare inhibition profile to [³H]-2-deoxyglucose analysis Analysis and Interpretation result2->analysis conclusion1 Conclusion A: Inhibition profiles match. This compound uptake is primarily GLUT-mediated in this cell line. analysis->conclusion1 Similar Inhibition conclusion2 Conclusion B: Inhibition profiles differ. This compound has a significant transporter-independent uptake component. analysis->conclusion2 Dissimilar Inhibition

Figure 2: Workflow for validating this compound uptake mechanism.

Conclusion and Recommendations

The effect of cytochalasin B on this compound uptake is not as straightforward as its effect on glucose or other glucose analogs like 2-deoxyglucose. The evidence strongly suggests that in many cell types, this compound enters cells through mechanisms that are not inhibited by cytochalasin B and other potent GLUT inhibitors.[1] This highlights a critical consideration for researchers: the assumption that this compound is a direct and universal proxy for GLUT-mediated glucose transport is likely incorrect.

For researchers, scientists, and drug development professionals, we recommend the following:

  • Exercise Caution: Be cautious when interpreting this compound uptake data, especially when using cytochalasin B as a negative control for GLUT-mediated transport.

  • Thorough Validation: For any new cell line or experimental condition, it is imperative to perform validation experiments as outlined in the workflow above. Comparing the effects of a panel of inhibitors on both this compound and a traditional radiolabeled glucose analog like [³H]-2-deoxyglucose is the most rigorous approach.

  • Consider Alternatives: For quantitative studies of glucose transport inhibition, [³H]-2-deoxyglucose remains the gold standard due to its well-characterized transporter-dependent uptake.

  • Context is Key: The utility of this compound may be context-dependent. It may still be a valuable tool for high-throughput screening or qualitative imaging where the primary goal is to identify general changes in cellular permeability to glucose-like molecules, rather than specifically quantifying GLUT activity.

References

Validating the 6-NBDG Assay: A Guide to Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucose uptake is crucial for understanding cellular metabolism in various physiological and pathological states. The fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose) offers a convenient method for monitoring this process. However, rigorous validation with appropriate positive and negative controls is paramount to ensure the reliability of the data obtained. This guide provides a comparative overview of validating the this compound assay, supported by experimental data and detailed protocols.

The this compound assay is predicated on the principle that the fluorescently labeled glucose molecule is taken up by cells through glucose transporters (GLUTs), leading to an increase in intracellular fluorescence that can be quantified. However, a significant body of research raises questions about the specificity of this uptake, with evidence suggesting that this compound can enter cells through mechanisms independent of glucose transporters[1][2]. This makes the inclusion of robust controls not just good practice, but an essential component of experimental design.

Negative Controls: Interrogating Transporter-Specific Uptake

The primary goal of negative controls in the this compound assay is to demonstrate that the observed fluorescence is indeed a result of specific, transporter-mediated glucose uptake. This is typically achieved by inhibiting the function of glucose transporters.

Pharmacological Inhibition: A common approach is the use of chemical inhibitors that block glucose transporters. Cytochalasin B, BAY-876, and WZB-117 are frequently used inhibitors of GLUT1, the most ubiquitously expressed glucose transporter. In a validated assay, pretreatment with these inhibitors should significantly reduce this compound uptake. However, several studies have shown that these inhibitors have a minimal effect on this compound uptake while potently inhibiting the uptake of the classic glucose analog, 2-deoxy-D-glucose (2-DG)[1]. This discrepancy is a critical point of evaluation for any researcher using the this compound assay. Another study suggests that the high binding affinity of this compound for GLUT1 may explain the reduced effectiveness of competitive inhibitors like cytochalasin B[3][4]. For confirming the specificity of this compound uptake via GLUT1, the exofacial inhibitor 4,6-ethylidine-D-glucose has been recommended as a more suitable tool[3].

Genetic Knockdown: A more definitive method to validate the transporter-dependency of this compound uptake is to use siRNA to knockdown the expression of specific glucose transporters, such as GLUT1. A successful validation would show a significant decrease in this compound fluorescence in cells with reduced GLUT1 expression compared to control cells.

Negative Control Mechanism Expected Outcome for Validated Assay Reported Findings for this compound Alternative Assay (2-DG) Comparison
Cytochalasin B GLUT inhibitorSignificant decrease in this compound uptakeModest or no significant decrease[1][3]Potent inhibition[1]
BAY-876 GLUT1 inhibitorSignificant decrease in this compound uptakeNo significant decrease[1]Potent inhibition[1]
WZB-117 GLUT1 inhibitorSignificant decrease in this compound uptakeNo significant decrease[1]Potent inhibition[1]
4,6-ethylidine-D-glucose Exofacial GLUT1 inhibitorSignificant decrease in this compound uptakeRecommended for specificity testing[3]Effective inhibition
GLUT1 siRNA Reduces GLUT1 expressionSignificant decrease in this compound uptakeNo significant impact on this compound binding[1]Significant decrease in uptake

Positive Controls: Demonstrating a Physiological Response

Positive controls are essential to demonstrate that the assay can detect an expected increase in glucose uptake in response to a known stimulus.

Insulin (B600854) Stimulation: In insulin-responsive cell types, such as adipocytes and muscle cells, insulin treatment is the gold standard for a positive control. Insulin stimulates the translocation of GLUT4 transporters to the cell surface, leading to a significant increase in glucose uptake. A robust this compound assay should be able to detect this increase in fluorescence upon insulin stimulation.

Cytokine Stimulation: In other cell types, such as hematopoietic cells, cytokines like Interleukin-3 (IL-3) can stimulate glucose uptake by regulating the trafficking and activity of GLUT1[5].

Positive Control Mechanism Cell Types Expected Outcome
Insulin Stimulates GLUT4 translocationAdipocytes, MyotubesSignificant increase in this compound uptake
Cytokines (e.g., IL-3) Regulates GLUT1 trafficking and activityHematopoietic cellsIncrease in this compound uptake

Comparative Analysis: this compound vs. 2-Deoxyglucose (2-DG) Assay

The 2-deoxyglucose assay, often using a radiolabeled form ([³H]-2-DG), is considered the gold standard for measuring glucose uptake. It is crucial to understand the comparative performance of the this compound assay against this benchmark.

Parameter This compound Assay 2-Deoxyglucose ([³H]-2-DG) Assay
Principle Fluorescent glucose analog uptakeRadiolabeled glucose analog uptake and trapping
Detection Fluorescence (Microscopy, Flow Cytometry, Plate Reader)Scintillation Counting
Advantages Non-radioactive, allows for single-cell analysis, high-throughput potentialWell-validated, highly sensitive and quantitative
Disadvantages Evidence of transporter-independent uptake[1][2], potential for artifactsRequires handling of radioactive materials, لا allows for single-cell resolution
Performance with Controls Often shows poor inhibition with GLUT inhibitors[1]Shows potent and expected inhibition with GLUT inhibitors[1]

Experimental Protocols

This compound Assay Validation Protocol

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the cell type and experimental conditions.

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy).

  • Starvation: Prior to the assay, starve cells of glucose by incubating in glucose-free medium for a defined period (e.g., 1-2 hours).

  • Inhibitor/Stimulator Treatment (Controls):

    • Negative Controls: Pre-incubate cells with a GLUT inhibitor (e.g., 20 µM Cytochalasin B, 100 nM BAY-876, or 1 µM WZB-117) for 30-60 minutes.

    • Positive Control (e.g., Insulin): Stimulate insulin-responsive cells with an appropriate concentration of insulin (e.g., 100 nM) for 30 minutes.

  • This compound Incubation: Add this compound to the medium at a final concentration of 50-100 µM and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the this compound containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. For negative controls, calculate the percentage of inhibition relative to the untreated control. For positive controls, calculate the fold-increase in fluorescence relative to the basal state.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the GLUT1-mediated glucose uptake signaling pathway and the experimental workflow for validating the this compound assay.

Glucose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in Hexokinase Hexokinase Glucose_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis PI3K PI3K Akt Akt PI3K->Akt Akt->GLUT1 Promotes trafficking and activity Growth_Factors Growth Factors/ Cytokines Receptor Receptor Growth_Factors->Receptor Receptor->PI3K

Fig. 1: Simplified GLUT1-mediated glucose uptake pathway.

Assay_Validation_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Start Start Cell_Culture Plate Cells Start->Cell_Culture Starvation Glucose Starvation Cell_Culture->Starvation Control No Treatment Starvation->Control Positive_Control Add Stimulator (e.g., Insulin) Starvation->Positive_Control Negative_Control Add Inhibitor (e.g., Cytochalasin B) Starvation->Negative_Control Add_6NBDG Incubate with this compound Control->Add_6NBDG Positive_Control->Add_6NBDG Negative_Control->Add_6NBDG Wash Wash Cells Add_6NBDG->Wash Measure Measure Fluorescence Wash->Measure Quantify Quantify MFI Measure->Quantify Compare Compare Groups Quantify->Compare End End Compare->End

Fig. 2: Experimental workflow for this compound assay validation.

References

Interpreting Ambiguous Results from 6-NBDG Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurately measuring cellular glucose uptake is paramount. The fluorescent glucose analog, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), has been widely used for this purpose due to its convenience in imaging and plate-based assays. However, a growing body of evidence highlights significant ambiguities in the interpretation of this compound experimental data, urging a cautious and critical approach. This guide provides an objective comparison of this compound with alternative methods, supported by experimental insights, to aid in the robust design and interpretation of glucose uptake assays.

The Challenge of Ambiguity with this compound

The central assumption that intracellular accumulation of this compound directly reflects glucose uptake via glucose transporters (GLUTs) is now under considerable scrutiny. Theoretical and experimental findings suggest that the relationship is not always linear or even correlational. In some instances, changes in glucose transport can be accompanied by opposite changes in this compound flow.[1][2] This paradox stems from the complex kinetics of GLUT transporters and the unique properties of the this compound molecule.

A significant concern is the evidence of transporter-independent uptake of this compound. Studies have demonstrated that pharmacological inhibition or genetic knockdown of GLUT1, a primary glucose transporter, has a minimal impact on this compound uptake in certain cell lines, while significantly affecting the uptake of radiolabeled 2-deoxyglucose ([³H]-2-DG), the gold-standard measure.[3][4] This suggests that this compound can enter cells through mechanisms other than GLUT-mediated transport, calling into question its specificity as a probe for glucose uptake.[5]

Paradoxically, this compound exhibits a binding affinity for GLUT1 that is approximately 300 times higher than that of glucose itself.[6] This high affinity can explain why glucose is an inefficient competitor for this compound uptake and why some GLUT inhibitors show reduced efficacy against this compound transport compared to glucose.[6]

Comparison of Glucose Uptake Assay Methods

The choice of method for measuring glucose uptake can significantly impact the reliability and interpretation of the results. Below is a comparison of common techniques, highlighting their principles, advantages, and disadvantages.

Assay MethodPrincipleAdvantagesDisadvantages
This compound Intracellular accumulation of a fluorescently labeled glucose analog.[7]- Amenable to high-throughput screening. - Enables single-cell imaging and flow cytometry.- Ambiguous interpretation; may not accurately reflect transporter activity.[1][2] - Evidence of significant transporter-independent uptake.[3][4][5] - Bulky fluorescent tag may alter transport kinetics.[3]
Radiolabeled 2-Deoxyglucose ([³H]-2DG) Intracellular accumulation of radio-labeled 2-deoxyglucose, which is phosphorylated and trapped inside the cell.[7]- Considered the "gold standard" for sensitivity and accuracy.[7] - Directly measures transporter activity.- Requires handling and disposal of radioactive materials. - Involves multiple wash steps.[7] - Not suitable for single-cell imaging.
Enzymatic Detection of 2-Deoxyglucose-6-Phosphate (2DG6P) 2-deoxyglucose is taken up and phosphorylated to 2DG6P, which is then measured through enzymatic reactions coupled to absorbance, fluorescence, or luminescence.[7]- Non-radioactive. - Can be highly sensitive, especially with luminescent readouts.[7] - Amenable to plate-based formats.- Requires multiple sample preparation and enzymatic steps.[7] - May have a narrow detection window.

Experimental Protocols

To ensure robust and reproducible results, detailed and validated protocols are essential. Below are representative protocols for a this compound uptake assay and the more reliable radiolabeled 2-deoxyglucose uptake assay.

Protocol 1: this compound Glucose Uptake Assay

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures 80-90% confluency on the day of the assay. Culture overnight.[8]

  • Serum Starvation: Wash cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for 2-16 hours, depending on the cell line.[8]

  • Inhibitor Treatment (Optional): Pre-incubate cells with inhibitors or vehicle control in serum-free medium for a predetermined time (e.g., 30-60 minutes).

  • This compound Incubation: Remove the medium and add a solution containing this compound (e.g., 50-100 µM in glucose-free buffer). Incubate for 15-60 minutes at 37°C. Optimization of concentration and time is critical.[8]

  • Termination and Washing: Stop the uptake by removing the this compound solution and washing the cells three times with ice-cold PBS.[9]

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence using a fluorescence plate reader, microscope, or flow cytometer (Excitation/Emission ≈ 485/535 nm).[8]

Protocol 2: Radiolabeled [³H]-2-Deoxyglucose Uptake Assay

This protocol is considered a more accurate method for quantifying glucose uptake.

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the this compound protocol.

  • Glucose Starvation: Wash cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES). Incubate in this buffer for 30-60 minutes at 37°C to deplete intracellular glucose.[10]

  • Inhibitor Treatment (Optional): Pre-incubate cells with inhibitors or vehicle control in glucose-free buffer.

  • Initiate Uptake: Add buffer containing [³H]-2-DG (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose (e.g., 10 µM). Incubate for 10-15 minutes at 37°C.[10]

  • Termination of Uptake: Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS.[10]

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., in 0.1% SDS) and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.[10]

Visualizing Workflows and Pathways

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Uptake Assay A Seed Cells B Serum Starvation A->B C Inhibitor Pre-treatment (Optional) B->C D Incubate with this compound C->D E Wash with Ice-Cold PBS D->E F Measure Fluorescence E->F

Caption: A generalized workflow for a cellular this compound glucose uptake experiment.

G cluster_logic Troubleshooting Logic for Ambiguous this compound Results Start Ambiguous this compound Result Q1 Are GLUT inhibitors effective? Start->Q1 A1_yes Suggests some GLUT-mediated uptake. Consider titrating inhibitor concentration. Q1->A1_yes Yes A1_no Suggests significant transporter-independent uptake. Q1->A1_no No Q2 Does unlabeled glucose compete with this compound uptake? A1_yes->Q2 A1_no->Q2 A2_yes Indicates some level of specific uptake. Q2->A2_yes Yes A2_no High this compound affinity for GLUTs or non-specific uptake is likely. Q2->A2_no No Validate Validate findings with a more robust method (e.g., [3H]-2DG uptake assay). A2_yes->Validate A2_no->Validate

Caption: A decision-making diagram for interpreting and troubleshooting unexpected this compound results.

G cluster_pathway Potential Routes of this compound Cellular Entry Extracellular Extracellular This compound GLUT GLUT Transporter Extracellular->GLUT Specific Uptake (High Affinity) NonSpecific Transporter-Independent Mechanisms Extracellular->NonSpecific Non-specific Uptake (Ambiguity Source) Intracellular Intracellular This compound Accumulation GLUT->Intracellular NonSpecific->Intracellular

Caption: Simplified diagram illustrating the specific and non-specific pathways of this compound cellular uptake.

Conclusion and Recommendations

The use of this compound as a surrogate for glucose uptake is fraught with potential artifacts and ambiguities. Its intracellular accumulation may not be a reliable indicator of glucose transporter activity due to evidence of significant transporter-independent uptake and its complex interaction with GLUTs.[2][3][4]

For researchers in drug development and metabolic studies, it is crucial to approach this compound data with caution. We strongly recommend the following best practices:

  • Validation with Gold-Standard Methods: Whenever possible, validate key findings from this compound assays with more robust methods, such as the radiolabeled 2-deoxyglucose uptake assay.[11]

  • Thorough Controls: Include comprehensive controls in your this compound experiments, such as competition assays with unlabeled glucose and the use of well-characterized GLUT inhibitors like cytochalasin B or specific inhibitors for the GLUT isoform of interest.[3][6]

  • Critical Interpretation: Be mindful of the limitations of this compound and avoid over-interpreting fluorescence changes as direct and sole indicators of glucose transport. Consider the possibility of non-specific uptake mechanisms influencing your results.

References

A Comparative Analysis of 6-NBDG Uptake Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of glucose uptake is paramount in various fields, from oncology to neuroscience. The fluorescent glucose analog, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), has emerged as a valuable tool for visualizing and quantifying glucose transport in living cells. However, its uptake characteristics can vary significantly between different cell types, influenced by the expression of glucose transporters (GLUTs) and other cellular factors. This guide provides a comparative overview of this compound uptake in various cell models, supported by experimental data and detailed protocols.

A critical consideration when using this compound is the growing body of evidence suggesting that its uptake may not be solely dependent on glucose transporters. Studies have shown that in some cell lines, such as L929 murine fibroblasts, this compound can enter cells through transporter-independent mechanisms.[1][2] This calls for careful interpretation of results and the use of appropriate controls to validate the specificity of this compound as a glucose uptake marker in the cell type of interest.

Quantitative Comparison of this compound Uptake

The following table summarizes the initial rates of this compound uptake in different cell types as reported in the literature. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as this compound concentration and incubation time.

Cell TypePredominant GLUT Isoform(s)Initial Rate of this compound Uptake (Relative Comparison)Key Findings & Citations
Neurons GLUT3Faster than in astrocytes.The ratio between the initial rate of glucose uptake and this compound uptake was 6 times lower for neurons than for astrocytes, suggesting differential handling by GLUT isoforms.[3]
Astrocytes GLUT1Slower than in neurons.Despite slower this compound uptake, astrocytes exhibit faster overall glucose uptake compared to neurons.[3] this compound binds to GLUT1 with an affinity approximately 300 times higher than that of glucose.[4][5]
L929 Murine Fibroblasts GLUT1 (exclusively)Uptake observed, but found to be largely independent of GLUT1 expression or inhibition.Pharmacological inhibition or genetic manipulation of GLUT1 did not significantly affect this compound uptake, questioning its utility as a direct proxy for GLUT1-mediated transport in this cell line.[1]
Breast Cancer Cells (CA1d) Overexpression of GLUT1 is common in many cancers.Higher uptake compared to non-cancerous mammary epithelial cells (MCF10A).Cancer cells often exhibit increased glucose uptake to fuel their high metabolic demands.[6]
Mammary Epithelial Cells (MCF10A) GLUT1Lower uptake compared to breast cancer cells (CA1d).Serves as a "normal" control to highlight the enhanced glucose uptake in cancerous counterparts.[6]
C2C12 Myotubes GLUT4Uptake is quantifiable and used to study glucose transport in skeletal muscle models.This compound is transported across the plasma membrane by GLUT4 and is not metabolized, allowing for its accumulation and measurement.[7]

Experimental Protocols

Below are detailed methodologies for assessing this compound uptake, adapted from published research. These protocols provide a foundation for designing experiments tailored to specific cell types and research questions.

Protocol 1: this compound Uptake Assay in Cultured Neurons and Astrocytes [3]

  • Cell Culture: Plate primary neurons or astrocytes on coverslips and culture under standard conditions.

  • Glucose Starvation: Before the assay, incubate the cells in a glucose-free medium for 5 minutes to deplete intracellular glucose.

  • This compound Incubation: Add 300 µM this compound to the glucose-free medium and incubate the cells at 37°C.

  • Imaging: Monitor the increase in intracellular fluorescence over time using confocal microscopy. The excitation wavelength for this compound is approximately 471 nm, and the emission is in the range of 500–600 nm.

  • Data Analysis: Measure the initial rate of fluorescence increase in individual cells to determine the initial rate of this compound uptake.

Protocol 2: Flow Cytometry-Based this compound Uptake Assay in Cancer and Normal Cell Lines [1][6]

  • Cell Culture: Grow cells (e.g., L929 fibroblasts, MCF10A, CA1d) in appropriate culture medium to the desired confluency.

  • Cell Preparation: Detach adherent cells using a non-enzymatic cell dissociation solution. Wash the cells with phosphate-buffered saline (PBS).

  • This compound Incubation: Resuspend the cells in a glucose-free medium containing 50 µM this compound. Incubate for 5, 15, or 30 minutes at 37°C.

  • Flow Cytometry: After incubation, wash the cells with cold PBS to stop the uptake. Analyze the cellular fluorescence using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population at each time point to assess this compound uptake.

Visualizing Glucose Uptake Pathways

The following diagrams illustrate the key pathways and concepts related to this compound uptake.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLUT1 GLUT1 NBDG_in This compound GLUT1->NBDG_in GLUT3 GLUT3 GLUT3->NBDG_in NBDG_out This compound NBDG_out->GLUT1 Transport NBDG_out->GLUT3 Transport

Caption: Transporter-mediated uptake of this compound.

G start Culture Cells glucose_starve Glucose Starvation (e.g., 5 min) start->glucose_starve add_nbdg Add this compound glucose_starve->add_nbdg incubate Incubate at 37°C (Time course) add_nbdg->incubate stop_uptake Wash with Cold PBS incubate->stop_uptake measure Measure Fluorescence (Microscopy or Flow Cytometry) stop_uptake->measure analyze Analyze Data (Initial Rates / MFI) measure->analyze

Caption: General experimental workflow for a this compound uptake assay.

References

A Comparative Guide to 6-NBDG for Monitoring Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

The fluorescent glucose analog 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose) has emerged as a valuable tool for researchers and scientists in drug development for visualizing and quantifying glucose transport into living cells.[1][2] Its utility stems from the attachment of a fluorescent NBD group, allowing for real-time monitoring of glucose uptake using techniques like fluorescence microscopy and flow cytometry. This guide provides a comprehensive review of this compound validation studies, comparing its performance with other glucose analogs and presenting supporting experimental data and protocols.

Performance Comparison of Glucose Analogs

The choice of glucose analog is critical for accurately measuring glucose uptake. While radiolabeled analogs like [3H]-2-deoxyglucose have been the gold standard, fluorescent analogs such as this compound and 2-NBDG offer a safer and more versatile alternative. However, their performance characteristics differ significantly.

ParameterThis compound2-NBDG[3H]-2-deoxyglucoseD-Glucose
Detection Method FluorescenceFluorescenceScintillation CountingVarious (e.g., enzymatic assays)
Uptake Pathway Primarily GLUT1, but transporter-independent mechanisms also reported[3][4][5]GLUT-dependent, but also shows transporter-independent uptake[4][6]GLUT-dependentGLUT-dependent
Affinity for GLUT1 High (reported to be 300 times higher than glucose)[3][5]Lower than this compoundHighModerate
Permeation Rate 50-100 times slower than glucose[3]Slower than glucoseSimilar to glucoseFast
Metabolism Not metabolized[7]Phosphorylated by hexokinase[8]Phosphorylated by hexokinaseMetabolized
Inhibition by Glucose Weakly inhibited[3]Competitively inhibitedCompetitively inhibitedN/A
Inhibition by Cytochalasin B Less effective than for glucose uptake[3]EffectiveEffectiveN/A

Experimental Protocols

Accurate and reproducible data from this compound uptake assays rely on carefully designed experimental protocols. Below are generalized methodologies for fluorescence microscopy and flow cytometry based on published studies.

Fluorescence Microscopy Protocol

  • Cell Culture: Seed cells in a 96-well, black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture overnight.

  • Treatment: Treat cells with experimental compounds or vehicle control in glucose-free culture medium.

  • This compound Incubation: Add this compound to a final concentration of 50-200 µM and incubate for the desired period (e.g., 30 minutes).[2][4]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes, aspirate the supernatant, and wash the cells with a suitable buffer (e.g., Cell-Based Assay Buffer).

  • Imaging: Acquire images using a confocal laser scanning microscope with an excitation wavelength of approximately 471 nm and an emission wavelength between 500-600 nm.[2]

Flow Cytometry Protocol

  • Cell Culture: Culture cells in 6-, 12-, or 24-well plates to a density of approximately 5 x 10^5 cells/mL.

  • Treatment: Treat cells with experimental compounds or vehicle control in glucose-free culture medium.

  • This compound Incubation: Add this compound to a final concentration of 50 µM and incubate for the desired time (e.g., 30 minutes) at 37°C.[4]

  • Cell Detachment: Rinse cells with PBS and detach them using an appropriate reagent (e.g., TrypLE Express).[4]

  • Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity of individual cells.

Visualizing Experimental Workflows and Uptake Mechanisms

Experimental Workflow for this compound Glucose Uptake Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed cells in appropriate culture vessel B Culture cells overnight A->B C Treat cells with experimental compounds/vehicle B->C D Add this compound to glucose-free medium C->D E Incubate for a defined period D->E F Wash cells to remove extracellular this compound E->F G Acquire data (Microscopy or Flow Cytometry) F->G H Data Analysis G->H

Caption: A generalized workflow for a this compound glucose uptake experiment.

Proposed Mechanisms of this compound Cellular Uptake

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NBDG_out This compound GLUT1 GLUT1 Transporter NBDG_out->GLUT1 High Affinity Binding Unknown Transporter-Independent Pathway NBDG_out->Unknown Controversial Pathway NBDG_in This compound GLUT1->NBDG_in Slow Translocation Unknown->NBDG_in

Caption: A diagram illustrating the proposed mechanisms of this compound cellular uptake.

Critical Considerations and Future Directions

While this compound is a powerful tool, it is essential to acknowledge the ongoing debate regarding its uptake mechanism. Several studies have raised concerns that this compound can enter cells through transporter-independent pathways, which could lead to an overestimation of glucose transporter activity.[4][5][6] For instance, research on L929 murine fibroblasts, which exclusively express the GLUT1 transporter, demonstrated that neither pharmacologic inhibition nor genetic manipulation of GLUT1 significantly impacted this compound uptake.[4] This suggests that in some cell types, mechanisms other than GLUT1-mediated transport may play a significant role in this compound accumulation.

Therefore, when using this compound, it is crucial to include appropriate controls to validate the specificity of the uptake. The use of GLUT1 inhibitors, such as 4,6-ethylidine-D-glucose, is recommended over glucose for competition assays due to the high affinity of this compound for the transporter.[3] Future research should focus on further elucidating the alternative uptake pathways of this compound to refine its application as a specific probe for glucose transport.

References

Safety Operating Guide

Proper Disposal of 6-NBDG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-NBDG are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for this compound, a widely used fluorescent glucose analog. The primary directive for the disposal of any chemical is the information provided in its Safety Data Sheet (SDS) by the manufacturer. The procedures outlined below are based on general best practices for hazardous chemical waste and should be adapted to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.

Safety and Handling Overview

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.

A crucial first step is to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. The SDS contains detailed information regarding the chemical's hazards, handling procedures, and disposal requirements. The closely related compound, 2-NBDG, is classified as a skin and eye irritant and may cause respiratory irritation.[1] Given this, and the guidance from suppliers to consider this compound as potentially hazardous, it should be managed as hazardous waste unless the SDS for your specific product explicitly states otherwise.[2]

Quantitative Safety Data

The following table summarizes the hazard classifications for the similar compound 2-NBDG, which should be considered as a reference for handling this compound in the absence of a specific SDS.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data based on the Safety Data Sheet for 2-NBDG.[1]

Disposal Decision Workflow

The proper disposal route for this compound is determined by its hazard classification. The following diagram illustrates the decision-making process that should be followed.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Disposal Decision Workflow for this compound cluster_2 Disposal Decision Workflow for this compound cluster_3 Disposal Decision Workflow for this compound start Start: Have this compound Waste consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds is_hazardous Is this compound classified as hazardous? consult_sds->is_hazardous hazardous_waste Follow Hazardous Waste Protocol is_hazardous->hazardous_waste Yes non_hazardous_waste Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_waste No collect_hazardous Collect in a designated, labeled, and sealed hazardous waste container. hazardous_waste->collect_hazardous collect_non_hazardous Collect in a clearly labeled, sealed container for 'Non-Hazardous Chemical Waste'. non_hazardous_waste->collect_non_hazardous store_hazardous Store in a designated satellite accumulation area. collect_hazardous->store_hazardous dispose_hazardous Arrange for pickup by EHS or a licensed waste contractor. store_hazardous->dispose_hazardous dispose_non_hazardous Dispose of according to institutional guidelines for non-hazardous solid waste. collect_non_hazardous->dispose_non_hazardous

Disposal decision workflow for this compound.

Experimental Protocol: Disposal of Hazardous this compound

This protocol should be followed if the Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.

Objective: To safely dispose of waste this compound in accordance with hazardous waste regulations.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (compatible with the chemical and any solvents)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat

Procedure:

  • Segregation:

    • Collect waste this compound in a designated and compatible hazardous waste container.

    • Do not mix with other incompatible waste streams. If the this compound is in a solvent, the solvent's hazardous properties must also be considered for segregation.

  • Container Preparation and Labeling:

    • Ensure the hazardous waste container is in good condition and can be securely sealed.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose" or "this compound"), and list all components, including solvents, with their approximate concentrations.

    • Include the date of accumulation and any other information required by your institution's EHS office.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from general laboratory traffic, and clearly marked.

  • Pickup and Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

  • Documentation:

    • Record the disposal event in your laboratory's chemical inventory or waste disposal log, as required by your institution.

Disclaimer: This information is intended as a general guide. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by your manufacturer and to follow all local, state, and federal regulations, as well as your institution's specific waste disposal policies.

References

Personal protective equipment for handling 6-NBDG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), a fluorescent glucose analog vital for monitoring glucose uptake in living cells. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes. Prescription safety glasses are also suitable.
Body Protection Laboratory coat or gownA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Fume hood or face maskWhen handling the powdered form of the compound where aerosolization is possible, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted N95 respirator or higher should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk.

  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering benches with absorbent, disposable pads.

  • Weighing and Reconstitution : Conduct all handling of powdered this compound within a certified chemical fume hood to prevent inhalation of dust. Use a dedicated and calibrated scale for weighing. When reconstituting the compound, add the solvent slowly to avoid splashing.

  • Experimental Use : When using this compound in cell culture or other experimental systems, handle all solutions with care to avoid splashes and aerosols.

  • Post-Handling : After handling, decontaminate the work area with an appropriate cleaning agent. Remove and dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials All disposable items that have come into contact with this compound, including gloves, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

Experimental Protocol: Monitoring Glucose Uptake

The following is a general protocol for using this compound to monitor glucose uptake in cultured cells. This protocol should be adapted based on the specific cell type and experimental conditions.

  • Cell Preparation : Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency.

  • Starvation (Optional) : To enhance glucose uptake, cells can be starved of glucose by incubating them in a glucose-free medium for a defined period (e.g., 1-2 hours) prior to the assay.

  • This compound Incubation :

    • Prepare a working solution of this compound in a suitable buffer or medium (e.g., Krebs-Ringer bicarbonate buffer). The final concentration of this compound typically ranges from 50 to 200 µM.

    • Remove the culture medium from the cells and wash once with a warm buffer.

    • Add the this compound working solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Termination of Uptake : To stop the glucose uptake, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Quantification :

    • Fluorescence Microscopy : Image the cells using a fluorescence microscope with appropriate filters for NBD (excitation ~465 nm, emission ~540 nm).

    • Flow Cytometry : Harvest the cells by trypsinization, wash with cold PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Plate Reader : For plate-based assays, measure the fluorescence intensity directly in the plate using a fluorescence plate reader.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weighing and Reconstitution (in Fume Hood) prep_area->handle_weigh handle_exp Experimental Use handle_weigh->handle_exp post_decon Decontaminate Work Area handle_exp->post_decon post_dispose Dispose of Contaminated Materials post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash disp_collect Collect in Hazardous Waste Containers disp_chem Unused this compound disp_chem->disp_collect disp_cont Contaminated Disposables disp_cont->disp_collect disp_liq Liquid Waste disp_liq->disp_collect

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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